molecular formula C41H70N7O18P3S B15551483 (13Z)-3-oxoicosenoyl-CoA

(13Z)-3-oxoicosenoyl-CoA

Cat. No.: B15551483
M. Wt: 1074.0 g/mol
InChI Key: YOTWNHFOPMWWQA-VNNCJAHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13Z)-3-oxoicosenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (13Z)-3-oxoicosenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA, an 11,12-saturated fatty acyl-CoA and a monounsaturated fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Properties

Molecular Formula

C41H70N7O18P3S

Molecular Weight

1074.0 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-3-oxoicos-13-enethioate

InChI

InChI=1S/C41H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h9-10,27-28,30,34-36,40,52-53H,4-8,11-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b10-9-/t30-,34-,35-,36+,40-/m1/s1

InChI Key

YOTWNHFOPMWWQA-VNNCJAHTSA-N

Origin of Product

United States

Foundational & Exploratory

The Peroxisomal Beta-Oxidation of (13Z)-3-oxoicosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid beta-oxidation is a critical metabolic pathway for energy production, cellular signaling, and the synthesis of essential biomolecules. While mitochondria are the primary site for the breakdown of most fatty acids, peroxisomes play an indispensable role in the metabolism of specific lipid classes, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and certain unsaturated fatty acids. This technical guide provides an in-depth exploration of the role of (13Z)-3-oxoicosenoyl-CoA in the peroxisomal beta-oxidation pathway. We will detail the enzymatic steps, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows.

The Metabolic Pathway of (13Z)-eicosenoyl-CoA

This compound is a key intermediate in the peroxisomal beta-oxidation of (13Z)-eicosenoyl-CoA, a C20:1 monounsaturated fatty acid. The oxidation of this fatty acid in peroxisomes involves a series of enzymatic reactions that shorten the carbon chain, producing acetyl-CoA and a chain-shortened acyl-CoA. Due to the presence of a cis-double bond at an odd-numbered carbon position (carbon 13), the standard beta-oxidation cycle requires the action of an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase.

The metabolic journey of (13Z)-eicosenoyl-CoA begins with its activation and transport into the peroxisome, followed by several cycles of beta-oxidation until the double bond is encountered. The pathway then deviates to handle the unsaturated intermediate, ultimately leading to the formation of this compound and its subsequent cleavage.

Peroxisomal_Beta_Oxidation_of_13Z_eicosenoyl_CoA cluster_peroxisome Peroxisome Fatty_Acid (13Z)-eicosenoic acid Acyl_CoA_Synthetase Very-Long-Chain Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA-SH -> AMP, PPi Eicosenoyl_CoA (13Z)-eicosenoyl-CoA Acyl_CoA_Synthetase->Eicosenoyl_CoA Beta_Oxidation_Cycles 4 Cycles of β-oxidation Eicosenoyl_CoA->Beta_Oxidation_Cycles Enoyl_CoA (5Z)-dodecenoyl-CoA Beta_Oxidation_Cycles->Enoyl_CoA 4 Acetyl-CoA Isomerase Δ³,Δ²-enoyl-CoA isomerase Enoyl_CoA->Isomerase Trans_Enoyl_CoA (2E,5Z)-dodecadienoyl-CoA Isomerase->Trans_Enoyl_CoA ACOX1 Acyl-CoA Oxidase 1 (ACOX1) Trans_Enoyl_CoA->ACOX1 O₂ -> H₂O₂ Enoyl_CoA_Hydratase Multifunctional Enzyme 1 (MFE-1) (Enoyl-CoA Hydratase activity) ACOX1->Enoyl_CoA_Hydratase (2E,5Z)-dodecadienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase Multifunctional Enzyme 1 (MFE-1) (3-Hydroxyacyl-CoA Dehydrogenase activity) Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase H₂O Oxoicosenoyl_CoA This compound Hydroxyacyl_CoA_Dehydrogenase->Oxoicosenoyl_CoA NAD⁺ -> NADH + H⁺ Thiolase 3-Ketoacyl-CoA Thiolase Cleavage_Products Acetyl-CoA + (11Z)-octadecenoyl-CoA Thiolase->Cleavage_Products Oxoicosenoyl_CoA->Thiolase CoA-SH

Figure 1. Peroxisomal beta-oxidation pathway of (13Z)-eicosenoyl-CoA.

Quantitative Data

EnzymeSubstrateOrganism/TissueKm (µM)Vmax (nmol/min/mg protein)Reference
Acyl-CoA Oxidase 1 (ACOX1)Palmitoyl-CoA (C16:0)Rat Liver15105[1]
Acyl-CoA Oxidase 1 (ACOX1)Oleoyl-CoA (C18:1)Rat Liver12120[1]
Acyl-CoA Oxidase 1 (ACOX1)Lignoceroyl-CoA (C24:0)Rat Liver530[1]
Multifunctional Enzyme 1 (MFE-1) (Hydratase)Crotonyl-CoA (C4:1)Rat Liver301500[2]
Multifunctional Enzyme 1 (MFE-1) (Dehydrogenase)3-Hydroxybutyryl-CoARat Liver50250[2]
3-Ketoacyl-CoA Thiolase3-Ketopalmitoyl-CoARat Liver10800[3]
Δ³,Δ²-enoyl-CoA Isomerasecis-3-Hexenoyl-CoARat Liver253000[4]

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation Activity

This protocol describes a method to measure the rate of peroxisomal beta-oxidation in isolated peroxisomes or cell homogenates using a radiolabeled fatty acid substrate.

Materials:

  • [1-¹⁴C]-labeled (13Z)-eicosenoic acid

  • ATP, CoA, NAD⁺

  • Bovine Serum Albumin (fatty acid-free)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cell or tissue homogenate/isolated peroxisomes

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, CoA, NAD⁺, and BSA.

  • Add the radiolabeled (13Z)-eicosenoic acid to the reaction mixture.

  • Initiate the reaction by adding the cell/tissue homogenate or isolated peroxisomes.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins and unreacted fatty acids.

  • Centrifuge the mixture to pellet the precipitate.

  • Collect the supernatant, which contains the acid-soluble products of beta-oxidation (e.g., [¹⁴C]acetyl-CoA).

  • Add the supernatant to a scintillation vial with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the rate of beta-oxidation based on the amount of radiolabeled product formed per unit of time and protein concentration.

Experimental_Workflow_Beta_Oxidation_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, ATP, CoA, NAD+, BSA) Start->Prepare_Mixture Add_Substrate Add [1-¹⁴C]-(13Z)-eicosenoic acid Prepare_Mixture->Add_Substrate Add_Sample Add Cell Homogenate or Isolated Peroxisomes Add_Substrate->Add_Sample Incubate Incubate at 37°C Add_Sample->Incubate Stop_Reaction Stop Reaction (e.g., with Perchloric Acid) Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant (Acid-soluble products) Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Analyze_Data Calculate Beta-Oxidation Rate Scintillation_Counting->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for measuring peroxisomal beta-oxidation.
Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of acyl-CoA species, including this compound, from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water)

  • LC-MS/MS system (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

Procedure:

  • Sample Homogenization: Homogenize the biological sample in a cold extraction solvent containing internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and cellular debris.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Separate the acyl-CoAs using a suitable gradient on the analytical column.

    • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions for each analyte and internal standard.

  • Data Analysis: Construct a calibration curve using the internal standards and quantify the concentration of each acyl-CoA species.

Experimental_Workflow_LC_MS_Analysis Start Start Homogenize Homogenize Sample with Internal Standards Start->Homogenize Centrifuge Centrifuge to Precipitate Protein Homogenize->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dry_and_Reconstitute Dry and Reconstitute Collect_Supernatant->Dry_and_Reconstitute LC_MS_Analysis LC-MS/MS Analysis (Separation and Detection) Dry_and_Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

Figure 3. Workflow for quantitative analysis of acyl-CoAs by LC-MS/MS.

Conclusion

The peroxisomal beta-oxidation of this compound is an integral part of the metabolic processing of C20:1 unsaturated fatty acids. Understanding this pathway is crucial for elucidating the broader roles of peroxisomes in lipid metabolism and cellular homeostasis. While specific quantitative data for this particular intermediate remains to be fully characterized, the methodologies and analogous data presented here provide a robust framework for researchers and drug development professionals to investigate this and related metabolic pathways. Further research focusing on the kinetic properties of the involved enzymes with specific C20:1 isomers will be instrumental in refining our understanding and developing targeted therapeutic strategies for metabolic disorders associated with peroxisomal dysfunction.

References

An In-depth Technical Guide on the Function of (13Z)-3-oxoicosenoyl-CoA in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxoicosenoyl-CoA is a C20 monounsaturated 3-oxoacyl-CoA that serves as an intermediate in the metabolic breakdown of (13Z)-eicosenoic acid. Its position as a 3-oxoacyl-CoA indicates its role in the penultimate step of a cycle of β-oxidation, just prior to thiolytic cleavage. The presence of a cis double bond at carbon 13 necessitates the involvement of auxiliary enzymes for its complete catabolism. This guide provides a comprehensive overview of the putative metabolic fate of this compound, detailing the enzymatic reactions, subcellular localization, and relevant experimental methodologies for its study. While direct quantitative data for this specific molecule is scarce, this document compiles information on related long-chain unsaturated fatty acyl-CoAs to provide a robust theoretical framework.

Introduction to this compound

This compound is a derivative of eicosenoic acid, a 20-carbon monounsaturated fatty acid. The designation "(13Z)" indicates a cis double bond between carbons 13 and 14. The "3-oxo" functionality signifies a ketone group at the β-carbon (C3) position of the fatty acyl chain, and the "oyl-CoA" indicates its activation as a coenzyme A thioester, a prerequisite for its involvement in most fatty acid metabolic pathways. As an intermediate in fatty acid oxidation, its primary role is in energy production.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is intrinsically linked to the β-oxidation of (13Z)-eicosenoyl-CoA. Very-long-chain fatty acids (VLCFAs), including C20 fatty acids, can undergo β-oxidation in both mitochondria and peroxisomes. The initial cycles of β-oxidation proceed until the double bond interferes with the standard enzymatic steps.

The metabolic pathway can be visualized as follows:

G cluster_peroxisome Peroxisome/Mitochondria start (13Z)-Eicosenoyl-CoA step1 Acyl-CoA Oxidase (Peroxisome) / Acyl-CoA Dehydrogenase (Mitochondria) start->step1 Oxidation step2 Enoyl-CoA Hydratase step1->step2 Hydration step3 3-Hydroxyacyl-CoA Dehydrogenase step2->step3 Oxidation intermediate This compound step3->intermediate step4 3-Ketoacyl-CoA Thiolase intermediate->step4 Thiolytic Cleavage products Acetyl-CoA + (11Z)-Octadecenoyl-CoA step4->products isomerization Enoyl-CoA Isomerase products->isomerization (11Z)-Octadecenoyl-CoA next_cycle Further β-Oxidation Cycles isomerization->next_cycle

Caption: Proposed β-oxidation pathway for (13Z)-Eicosenoyl-CoA.

Pathway Description:

  • (13Z)-Eicosenoyl-CoA undergoes several cycles of β-oxidation.

  • These initial cycles shorten the carbon chain by two carbons per cycle, yielding acetyl-CoA in each round.

  • After a number of cycles, the double bond at the original carbon 13 is now at a position that prevents the standard action of enoyl-CoA hydratase.

  • Specifically, after five cycles of β-oxidation, the resulting molecule would be a cis-Δ³-decenoyl-CoA.

  • Enoyl-CoA isomerase then converts this cis-Δ³ double bond to a trans-Δ² double bond.

  • This isomerized intermediate can now re-enter the β-oxidation spiral.

  • Further cycles of β-oxidation lead to the formation of This compound as an intermediate just before the final thiolytic cleavage of that particular cycle.

  • 3-Ketoacyl-CoA thiolase then cleaves this compound into acetyl-CoA and (11Z)-octadecenoyl-CoA .

  • The resulting (11Z)-octadecenoyl-CoA continues through the β-oxidation pathway, again requiring the action of enoyl-CoA isomerase to handle the cis double bond.

Subcellular Localization: Mitochondria vs. Peroxisomes

The β-oxidation of C20 fatty acids can occur in both mitochondria and peroxisomes, and the preferred location can depend on the specific fatty acid and the metabolic state of the cell.

  • Peroxisomes are primarily responsible for the initial chain-shortening of very-long-chain fatty acids (>C22) and some long-chain fatty acids. Peroxisomal β-oxidation is not directly coupled to ATP synthesis.

  • Mitochondria are the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids, where the process is tightly coupled to the electron transport chain and ATP production.

It is plausible that the initial cycles of (13Z)-eicosenoyl-CoA oxidation occur in peroxisomes, with the resulting shorter-chain acyl-CoAs being transported to the mitochondria for complete oxidation.

Quantitative Data

EnzymeSubstrate AnalogueKm (µM)Vmax (nmol/min/mg)Organism/Tissue
3-Ketoacyl-CoA Thiolase3-Oxopalmitoyl-CoA (C16:0)5.412,000Rat Liver Mitochondria
3-Ketoacyl-CoA Thiolase3-Oxostearoyl-CoA (C18:0)4.810,500Rat Liver Mitochondria
Acyl-CoA Oxidase 1 (ACOX1)Palmitoyl-CoA (C16:0)10-20Not reportedHuman
Enoyl-CoA Isomerasecis-3-Hexenoyl-CoA25Not reportedRat Liver

This table presents representative data for enzymes acting on substrates similar in chain length to this compound to provide an order-of-magnitude estimation.

Experimental Protocols

The study of this compound requires specialized techniques for its synthesis, detection, and the characterization of its metabolic fate.

Synthesis of this compound

The chemical synthesis of long-chain 3-oxoacyl-CoAs is a multi-step process that is not routinely performed. For experimental purposes, it is often generated in situ from its precursor, (13Z)-eicosenoyl-CoA, using purified β-oxidation enzymes.

Workflow for in situ generation:

G start (13Z)-Eicosenoyl-CoA enzyme1 Acyl-CoA Dehydrogenase + FAD start->enzyme1 intermediate1 (2E, 13Z)-Eicosadienoyl-CoA enzyme1->intermediate1 enzyme2 Enoyl-CoA Hydratase intermediate1->enzyme2 intermediate2 3-Hydroxy-(13Z)-eicosenoyl-CoA enzyme2->intermediate2 enzyme3 3-Hydroxyacyl-CoA Dehydrogenase + NAD+ intermediate2->enzyme3 product This compound enzyme3->product

Caption: Enzymatic synthesis of this compound.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

Protocol Outline:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold organic solvent (e.g., acetonitrile/isopropanol/water) to precipitate proteins and extract lipids and acyl-CoAs.

    • Include an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA, for accurate quantification.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC system.

  • LC Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) to improve retention and peak shape.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and the internal standard. The characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety (507 Da) is often used for detection.

Logical Workflow for LC-MS/MS Analysis:

G sample Cell/Tissue Sample extraction Extraction with Organic Solvent + Internal Standard sample->extraction spe Solid-Phase Extraction extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lc Liquid Chromatography (C18) reconstitution->lc ms Tandem Mass Spectrometry (ESI+) lc->ms quantification Quantification (MRM) ms->quantification

Caption: Workflow for acyl-CoA quantification by LC-MS/MS.

In Vitro β-Oxidation Assay

The metabolic fate of this compound can be investigated using in vitro assays with isolated mitochondria or peroxisomes, or purified enzymes.

Protocol Outline:

  • Prepare Reaction Mixture:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Cofactors: CoA, NAD+, FAD, ATP (for initial fatty acid activation if starting from the free fatty acid).

    • Substrate: this compound (or its precursor).

    • Enzyme source: Isolated mitochondria/peroxisomes or purified β-oxidation enzymes.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Analyze the reaction products (e.g., acetyl-CoA, shorter-chain acyl-CoAs) by LC-MS/MS or radio-HPLC if using a radiolabeled substrate.

Conclusion

This compound is a key, albeit transient, intermediate in the β-oxidation of C20:1 unsaturated fatty acids. Its metabolism highlights the interplay between the core β-oxidation pathway and the auxiliary enzymes required for the breakdown of unsaturated fatty acids. While specific biochemical data for this molecule remains to be fully elucidated, the principles of fatty acid metabolism provide a strong foundation for understanding its function. Further research, employing the advanced analytical techniques outlined in this guide, will be crucial to fully characterize the role of this compound in cellular energy homeostasis and its potential implications in metabolic diseases. The provided protocols and theoretical frameworks offer a starting point for researchers and drug development professionals interested in this area of lipid metabolism.

(13Z)-3-oxoicosenoyl-CoA: An Emerging Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. This technical guide explores the potential of (13Z)-3-oxoicosenoyl-CoA, an intermediate in fatty acid metabolism, as a biomarker in this context. While direct research on this specific molecule is limited, this paper will synthesize current knowledge on long-chain acyl-CoA metabolism, its dysregulation in metabolic diseases, and the analytical methodologies available for its quantification. We will extrapolate from related pathways and molecules to build a case for this compound as a molecule of interest and provide a framework for future research.

Introduction: The Role of Acyl-CoAs in Metabolic Homeostasis

Long-chain fatty acyl-CoAs (LCACoAs) are central molecules in cellular energy metabolism and signaling.[1][2] They are the activated forms of fatty acids, primed for either catabolic breakdown via β-oxidation to produce ATP or anabolic processes to form complex lipids such as triglycerides and phospholipids.[3] The balance between these pathways is tightly regulated and is often disrupted in metabolic disorders.[4] An accumulation of specific acyl-CoA species can be indicative of enzymatic bottlenecks or metabolic reprogramming, making them valuable potential biomarkers.[5][6]

This compound is a 20-carbon monounsaturated 3-oxoacyl-CoA. The "3-oxo" designation indicates it is an intermediate in the β-oxidation pathway, specifically after the action of 3-hydroxyacyl-CoA dehydrogenase.[7] Its direct involvement in metabolic diseases has not been extensively studied; however, its position within a critical metabolic pathway suggests its levels could be altered in conditions of metabolic stress.

Putative Metabolic Pathways of this compound

The biosynthesis and degradation of this compound are presumed to occur within the mitochondrial and/or peroxisomal β-oxidation pathways. The precursor, (13Z)-eicosenoyl-CoA, would undergo the first two steps of β-oxidation to yield the 3-oxo intermediate.

Biosynthesis (Formation)

The formation of this compound is a step in the catabolism of (13Z)-eicosenoic acid (also known as gondoic acid).

Eicosenoic_Acid (13Z)-Eicosenoic Acid Eicosenoyl_CoA (13Z)-Eicosenoyl-CoA Eicosenoic_Acid->Eicosenoyl_CoA Acyl-CoA Synthetase Enoyl_CoA (2E,13Z)-Eicosadienoyl-CoA Eicosenoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (13Z)-3-Hydroxyicosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase

Figure 1: Putative Biosynthesis of this compound.
Degradation

The subsequent step in the β-oxidation spiral involves the cleavage of this compound by the enzyme 3-ketoacyl-CoA thiolase.

Oxoacyl_CoA This compound Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Shorter_Acyl_CoA (11Z)-Octadecenoyl-CoA Oxoacyl_CoA->Shorter_Acyl_CoA 3-Ketoacyl-CoA Thiolase

Figure 2: Putative Degradation of this compound.

This compound in Metabolic Disorders: A Hypothesis

While direct evidence is lacking, the accumulation of 3-oxoacyl-CoA intermediates can be indicative of a bottleneck in the β-oxidation pathway. Such a bottleneck could arise from:

  • Enzyme deficiency or dysfunction: Genetic mutations or post-translational modifications affecting 3-ketoacyl-CoA thiolase could lead to the buildup of its substrate.[2][5]

  • Metabolic overload: In conditions of high fat intake or insulin (B600854) resistance, the flux of fatty acids into β-oxidation can exceed the capacity of the pathway, leading to the accumulation of intermediates.

  • Cofactor limitation: The activity of 3-hydroxyacyl-CoA dehydrogenase is dependent on NAD+. A decreased NAD+/NADH ratio, as seen in some metabolic diseases, could slow this step and potentially lead to an accumulation of upstream intermediates.

An increase in the cellular concentration of this compound could have several downstream effects, including allosteric regulation of other enzymes or contribution to lipotoxicity.

Quantitative Data

As of the writing of this guide, there is no publicly available quantitative data on the tissue or plasma concentrations of this compound in healthy individuals or in patients with metabolic disorders. The following table is a template that can be used to organize such data as it becomes available through future research.

Metabolic Condition Tissue/Fluid This compound Concentration (mean ± SD) Fold Change vs. Control Reference
Healthy ControlPlasmaData not available-
Healthy ControlLiverData not available-
Healthy ControlAdipose TissueData not available-
Type 2 DiabetesPlasmaData not availableData not available
Type 2 DiabetesLiverData not availableData not available
ObesityPlasmaData not availableData not available
ObesityAdipose TissueData not availableData not available
NAFLDLiverData not availableData not available

Experimental Protocols

The quantification of long-chain acyl-CoAs is technically challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis.[1][5]

General Workflow for Acyl-CoA Quantification

Sample_Collection Tissue/Cell Sample Collection Homogenization Homogenization in Acidified Solvent Sample_Collection->Homogenization Extraction Solid Phase Extraction (SPE) Homogenization->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Figure 3: General Workflow for Acyl-CoA Quantification by LC-MS/MS.
Detailed Methodological Steps (Adapted from existing protocols for long-chain acyl-CoAs)

Sample Preparation:

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in an ice-cold acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and stabilize acyl-CoAs.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA (e.g., C17:0-CoA), to the homogenate for accurate quantification.

  • Solid-Phase Extraction (SPE): Centrifuge the homogenate to pellet the precipitated protein. Load the supernatant onto a C18 SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases.

    • Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with a similar modifier.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification. The transitions for this compound would need to be determined empirically, but would likely involve the neutral loss of the phosphopantetheine moiety.

Future Directions and Conclusion

The role of this compound as a biomarker in metabolic disorders is currently speculative but holds promise based on our understanding of fatty acid metabolism. Future research should focus on:

  • Developing and validating a specific and sensitive LC-MS/MS method for the absolute quantification of this compound.

  • Measuring the levels of this molecule in well-characterized patient cohorts with metabolic diseases and corresponding healthy controls.

  • Investigating the enzymatic activities of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase towards C20:1 substrates in these patient populations.

  • Exploring the potential signaling roles of this compound and its impact on cellular processes relevant to metabolic diseases.

References

An In-depth Technical Guide to the Enzymatic Synthesis of (13Z)-3-Oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-Oxoicosenoyl-CoA is a C20 monounsaturated fatty acyl-CoA with a ketone group at the β-position, indicating its role as an intermediate in fatty acid metabolism. While direct literature on the specific enzymatic synthesis of this molecule is sparse, its structure strongly suggests its formation via the initial steps of the mitochondrial β-oxidation pathway. This technical guide outlines a proposed enzymatic pathway for the synthesis of this compound from its logical precursor, (13Z)-eicosenoic acid. We provide a detailed overview of the requisite enzymes, including long-chain acyl-CoA synthetases and the enzymes of the β-oxidation spiral. Furthermore, this document includes comprehensive experimental protocols for the activity assays of these enzymes and for the quantitative analysis of the acyl-CoA product. All quantitative data are summarized in tabular format for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Proposed Enzymatic Synthesis Pathway

The formation of this compound is hypothesized to occur in three sequential enzymatic reactions, commencing with the activation of the free fatty acid, (13Z)-eicosenoic acid, followed by the first two catalytic steps of the β-oxidation pathway.

  • Activation: (13Z)-Eicosenoic acid is first activated to its coenzyme A thioester, (13Z)-eicosenoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL). This reaction is ATP-dependent.[1][2][3]

  • First Oxidation (Dehydrogenation): The newly synthesized (13Z)-eicosenoyl-CoA is then oxidized by an acyl-CoA dehydrogenase (ACAD), specifically a very-long-chain acyl-CoA dehydrogenase (VLCAD), to introduce a double bond between the α and β carbons, yielding trans-2,(13Z)-eicosadienoyl-CoA.[4][5][6]

  • Hydration: An enoyl-CoA hydratase (ECH) catalyzes the hydration of the trans-2 double bond to form L-3-hydroxy-(13Z)-eicosenoyl-CoA.[7][8][9][10][11]

  • Second Oxidation (Dehydrogenation): Finally, a 3-hydroxyacyl-CoA dehydrogenase (HADH), likely the long-chain specific isoform (LCHAD), oxidizes the hydroxyl group to a keto group, producing the target molecule, this compound.[12][13][14][15]

The overall transformation is depicted in the pathway diagram below.

Enzymatic_Synthesis_Pathway cluster_0 Proposed Synthesis of this compound A (13Z)-Eicosenoic Acid B (13Z)-Eicosenoyl-CoA A->B  ACSL + CoA + ATP C trans-2,(13Z)-Eicosadienoyl-CoA B->C  VLCAD (FAD -> FADH2) D L-3-Hydroxy-(13Z)-eicosenoyl-CoA C->D  ECH + H2O E This compound D->E  LCHAD (NAD+ -> NADH)

A proposed enzymatic pathway for the synthesis of this compound.

Enzymology and Quantitative Data

The successful synthesis of this compound is contingent on the activity and substrate specificity of the enzymes in the proposed pathway. This section details the properties of these enzymes with a focus on long-chain fatty acid metabolism.

Long-Chain Acyl-CoA Synthetases (ACSLs)

ACSLs catalyze the initial, rate-limiting step of fatty acid metabolism, activating free fatty acids to their CoA esters.[3] There are several isoforms of ACSLs, each with distinct substrate preferences.[2][16][17] For the activation of a C20 fatty acid like eicosenoic acid, ACSL1, ACSL5, and ACSL6 are potential candidates.[17][18]

Enzyme IsoformSubstrateKm (µM)Vmax (nmol/min/mg)Source OrganismReference
Human ACSL6V2Oleic acid (C18:1)11.2 ± 1.5-Human[18]
Human ACSL6V2DHA (C22:6)3.6 ± 0.5-Human[18]
Rat ACSL5Palmitic acid (C16:0)~20~800Rat[1]
Rat ACSL5Oleic acid (C18:1)~15~1200Rat[1]

Table 1: Kinetic parameters of selected long-chain acyl-CoA synthetases. Note: Vmax values can vary significantly based on the expression system and purification protocol.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

VLCAD is the first enzyme in the mitochondrial β-oxidation of long-chain and very-long-chain fatty acids, with optimal activity for substrates with chain lengths of 14 to 20 carbons.[5][6] It is a homodimer bound to the inner mitochondrial membrane.

EnzymeSubstrateKm (µM)Relative Activity (%)Source OrganismReference
Human LCADPalmitoyl-CoA (C16:0)2.6100Human[6]
Human LCADStearoyl-CoA (C18:0)-70Human[6]
Human LCADOleoyl-CoA (C18:1)-110Human[6]

Table 2: Substrate specificity of human long-chain acyl-CoA dehydrogenase (LCAD), a related enzyme to VLCAD. Data on VLCAD kinetics is limited in readily available literature.

Enoyl-CoA Hydratase (ECH)

ECH catalyzes the second step of β-oxidation, the stereospecific hydration of a trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA.[11] Long-chain enoyl-CoA hydratase is part of a mitochondrial trifunctional protein (MTP) that also contains LCHAD and long-chain 3-ketoacyl-CoA thiolase activities.[8][9]

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Pig Heart ECHCrotonyl-CoA (C4)301400Pig[7]
Pig Heart ECHHexenoyl-CoA (C6)121100Pig[7]
Pig Heart ECHDecenoyl-CoA (C10)4400Pig[7]

Table 3: Kinetic parameters of pig heart enoyl-CoA hydratase for substrates of varying chain lengths.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)

LCHAD is responsible for the third step in the β-oxidation of long-chain fatty acids, oxidizing L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA with the concomitant reduction of NAD+.[14][15] This activity is also part of the mitochondrial trifunctional protein.[15]

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Source OrganismReference
Pig Heart L-3-HADH3-Hydroxybutyryl-CoA (C4)45110.8Pig[12]
Pig Heart L-3-HADH3-Hydroxyoctanoyl-CoA (C8)5.3161.2Pig[12]
Pig Heart L-3-HADH3-Hydroxymyristoyl-CoA (C14)4.8103.5Pig[12]
Pig Heart L-3-HADH3-Hydroxypalmitoyl-CoA (C16)4.375.6Pig[12]

Table 4: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

General Workflow for Enzyme Assays

The general workflow for determining enzyme activity involves preparing the necessary reagents, initiating the reaction with the enzyme, stopping the reaction at specific time points, and then quantifying the product or the consumption of a substrate.

Experimental_Workflow cluster_1 General Enzyme Assay Workflow P Prepare Reagents (Buffer, Substrates, Cofactors) I Incubate at Optimal Temperature P->I A Add Enzyme to Initiate Reaction I->A S Stop Reaction (e.g., Acid Quench) A->S Q Quantify Product/ Substrate Consumption S->Q

A generalized workflow for in vitro enzyme activity assays.
Protocol for Long-Chain Acyl-CoA Synthetase (ACSL) Activity Assay (Radiometric)

This protocol is adapted from a standard radiometric assay for ACSL activity.[3]

Materials:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 200 mM KCl, 50 mM NaCl.

  • ATP solution: 100 mM in water, pH 7.0.

  • Coenzyme A (CoA) solution: 10 mM in water.

  • Dithiothreitol (DTT): 100 mM in water.

  • Fatty acid solution: 10 mM (13Z)-eicosenoic acid with a known amount of [¹⁴C]-(13Z)-eicosenoic acid, complexed to 10% fatty-acid-free BSA.

  • Enzyme source: Purified ACSL or cell lysate.

  • Stop solution: Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1 v/v/v).

  • Heptane.

  • Scintillation cocktail.

Procedure:

  • Prepare a master mix containing Assay Buffer, 10 mM ATP, 0.5 mM CoA, and 2 mM DTT.

  • In a microcentrifuge tube, add 50 µL of the master mix.

  • Add 25 µL of the fatty acid/BSA solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the enzyme solution.

  • Incubate at 37°C for 10-30 minutes.

  • Stop the reaction by adding 1.25 mL of the stop solution.

  • Add 0.75 mL of heptane and 0.4 mL of water. Vortex thoroughly.

  • Centrifuge for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the [¹⁴C]-(13Z)-eicosenoyl-CoA.

  • Transfer a known volume of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific activity based on the amount of product formed per unit time per amount of protein.

Protocol for Coupled Spectrophotometric Assay for β-Oxidation Enzymes

This protocol allows for the measurement of ACAD, ECH, and HADH activities by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

  • Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4).

  • NAD⁺ solution: 10 mM in water.

  • Coenzyme A (CoA) solution: 10 mM in water.

  • 3-Ketoacyl-CoA thiolase (for coupled assay of HADH).

  • Substrates: (13Z)-eicosenoyl-CoA, trans-2,(13Z)-eicosadienoyl-CoA, or L-3-hydroxy-(13Z)-eicosenoyl-CoA.

  • Enzyme source: Purified enzymes or mitochondrial extracts.

Procedure for HADH Activity: [12]

  • In a quartz cuvette, mix Assay Buffer, 1 mM NAD⁺, 0.1 mM L-3-hydroxy-(13Z)-eicosenoyl-CoA, and 50 µg/mL of 3-ketoacyl-CoA thiolase.

  • Equilibrate to 30°C.

  • Initiate the reaction by adding the HADH-containing sample.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Procedure for ECH Activity:

  • In a quartz cuvette, mix Assay Buffer and 0.1 mM trans-2,(13Z)-eicosadienoyl-CoA.

  • Equilibrate to 30°C.

  • Initiate the reaction by adding the ECH-containing sample.

  • Monitor the decrease in absorbance at a wavelength specific for the enoyl-CoA double bond (typically around 263 nm).

Procedure for ACAD Activity: ACAD activity is often measured using an artificial electron acceptor like ferricenium hexafluorophosphate (B91526) or via a coupled assay with ETF. A more direct measurement of the product, this compound, is recommended for this specific synthesis.

Quantitative Analysis of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[19][20][21][22][23]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_2 LC-MS/MS Quantification Workflow E Enzymatic Reaction and Quenching X Sample Extraction (e.g., Acetonitrile/Methanol) E->X L LC Separation (Reverse Phase) X->L M MS/MS Detection (MRM Mode) L->M D Data Analysis and Quantification M->D

Workflow for the quantification of acyl-CoA species using LC-MS/MS.

Protocol Outline:

  • Sample Preparation:

    • Stop the enzymatic reaction at various time points by adding a cold extraction solution (e.g., acetonitrile/methanol/water 2:2:1 v/v/v).[20]

    • Include an internal standard (e.g., a C17 or C19 acyl-CoA) for accurate quantification.

    • Vortex and centrifuge to pellet precipitated proteins.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.

    • The precursor ion will be the [M+H]⁺ of this compound.

    • A characteristic product ion resulting from the fragmentation of the phosphopantetheine moiety is typically monitored for quantification.[19]

  • Quantification:

    • Generate a standard curve using a synthesized standard of this compound.

    • Calculate the concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. By leveraging the well-characterized enzymes of the fatty acid activation and β-oxidation pathways, it is possible to produce this specific acyl-CoA intermediate in vitro. The provided protocols for enzyme assays and quantitative analysis offer a robust starting point for researchers to practically implement and monitor this synthesis. The successful execution of these methods will enable further studies into the biological roles and therapeutic potential of this compound and related lipid molecules.

References

Metabolic Fate of (13Z)-3-oxoicosenoyl-CoA In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted metabolic fate of (13Z)-3-oxoicosenoyl-CoA in vivo. As a 20-carbon monounsaturated 3-oxoacyl-CoA, its metabolism is primarily governed by the peroxisomal β-oxidation pathway. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from established principles of fatty acid metabolism and data from analogous very-long-chain fatty acids (VLCFAs). This guide details the proposed metabolic pathway, presents quantitative data from related substrates in clearly structured tables, provides detailed experimental protocols for key enzymatic assays, and includes visualizations of the metabolic pathway and a representative experimental workflow. This document is intended to serve as a valuable resource for researchers investigating the metabolism of novel fatty acid derivatives and for professionals in the field of drug development targeting lipid metabolic pathways.

Introduction

This compound is a 20-carbon monounsaturated fatty acyl-CoA with a cis double bond at the 13th carbon and a keto group at the 3rd carbon. Fatty acids of this chain length are classified as very-long-chain fatty acids (VLCFAs). The in vivo metabolism of VLCFAs is crucial for maintaining lipid homeostasis, and dysregulation of these pathways is associated with several metabolic diseases. The initial steps of VLCFA degradation occur predominantly in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these long-chain substrates.[1] This guide will focus on the peroxisomal β-oxidation of this compound, a process that involves a series of enzymatic reactions to shorten the carbon chain, ultimately producing acetyl-CoA and a chain-shortened acyl-CoA that can be further metabolized in the mitochondria.

Proposed Metabolic Pathway of this compound

The metabolism of this compound is predicted to proceed through the peroxisomal β-oxidation pathway. The presence of a 3-oxo group suggests that it is already an intermediate of a β-oxidation cycle. However, for the purpose of this guide, we will consider the complete oxidation of the parent fatty acid, (13Z)-icosenoic acid, to illustrate the entire pathway.

The initial step is the activation of the fatty acid to its CoA ester, (13Z)-icosenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLCAD) located on the peroxisomal membrane. The subsequent steps of β-oxidation occur within the peroxisomal matrix.

The key enzymes involved in the peroxisomal β-oxidation of this compound are:

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first and rate-limiting step of peroxisomal β-oxidation.[2]

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (Multifunctional Enzyme): A bifunctional or multifunctional protein that catalyzes the second and third steps of the cycle.[3]

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the final step, which cleaves the 3-ketoacyl-CoA.[4][5]

  • Auxiliary Enzymes: Due to the cis double bond at an odd-numbered carbon, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis- or trans-double bond at position 3 to a trans-double bond at position 2, which is a substrate for the core β-oxidation enzymes.

The pathway is illustrated in the diagram below.

metabolic_pathway cluster_peroxisome Peroxisome start (13Z)-Icosenoyl-CoA step1 Acyl-CoA Oxidase (ACOX) start->step1 intermediate1 (2E,13Z)-Icosadienoyl-CoA step1->intermediate1 step2 Enoyl-CoA Hydratase intermediate1->step2 intermediate2 3-Hydroxy-(13Z)-icosenoyl-CoA step2->intermediate2 step3 3-Hydroxyacyl-CoA Dehydrogenase intermediate2->step3 intermediate3 This compound step3->intermediate3 step4 3-Ketoacyl-CoA Thiolase intermediate3->step4 product1 Acetyl-CoA step4->product1 product2 (11Z)-Octadecenoyl-CoA step4->product2 cycle Further rounds of β-oxidation product2->cycle intermediate_isomerase intermediate_isomerase cycle->intermediate_isomerase step_isomerase Δ³,Δ²-Enoyl-CoA Isomerase product_isomerase (2E)-Dodecenoyl-CoA step_isomerase->product_isomerase product_isomerase->step2 intermediate_isomerase->step_isomerase

Figure 1: Proposed peroxisomal β-oxidation pathway of (13Z)-icosenoyl-CoA.

Quantitative Data

Direct kinetic data for the enzymatic reactions involving this compound and its intermediates are not available in the published literature. The following tables summarize the kinetic parameters of the key peroxisomal β-oxidation enzymes from rat liver with analogous substrates. This data provides an estimate of the enzymatic efficiency for long-chain and unsaturated fatty acyl-CoAs.

Table 1: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase (ACOX)

Substrate Km (µM) Relative Vmax (%) Source Organism
Lauroyl-CoA (C12:0) ~15 100 Rat Liver
Palmitoyl-CoA (C16:0) ~10 80 Rat Liver

| Oleoyl-CoA (C18:1) | N/A | > Stearoyl-CoA | Rat Liver |

Note: Data is compiled from various sources which indicate substrate preferences.[2][6] Oleoyl-CoA is generally a better substrate than its saturated counterpart, stearoyl-CoA.

Table 2: Kinetic Parameters of Peroxisomal Multifunctional Enzyme (Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase activities)

Substrate Enzyme Activity Km (µM) Vmax (U/mg) Source Organism
trans-2-Hexadecenoyl-CoA Enoyl-CoA Hydratase 25 15 Rat Liver

| L-3-Hydroxy-palmitoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | 10 | 50 | Rat Liver |

Note: Data is estimated from studies on rat liver peroxisomal multifunctional protein.[7][8] The multifunctional protein exhibits broad substrate specificity.

Table 3: Kinetic Parameters of Peroxisomal 3-Ketoacyl-CoA Thiolase

Substrate Km (µM) Vmax (U/mg) Source Organism
3-Keto-palmitoyl-CoA 5 120 Rat Liver

| Acetoacetyl-CoA | 170 | 85 | Rat Liver |

Note: Data is derived from studies on rat liver peroxisomal thiolases.[4][5] Thiolases generally have high activity towards a broad range of chain lengths.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate the metabolic fate of this compound in vivo.

In Vivo Metabolic Fate Analysis using Stable Isotope Tracing

This protocol describes a general workflow for tracing the metabolism of a labeled fatty acid in an animal model.

experimental_workflow start Synthesize ¹³C-labeled (13Z)-icosenoic acid step1 Administer labeled fatty acid to animal model (e.g., mouse) via oral gavage or intravenous injection start->step1 step2 Collect tissue and plasma samples at various time points step1->step2 step3 Lipid extraction from samples step2->step3 step4 Derivatization of fatty acids (e.g., to fatty acid methyl esters) step3->step4 step5 LC-MS/MS analysis to identify and quantify labeled metabolites step4->step5 end Data analysis and metabolic flux calculation step5->end

Figure 2: General experimental workflow for in vivo fatty acid metabolism studies.

Protocol:

  • Synthesis of Labeled Substrate: Synthesize a stable isotope-labeled version of (13Z)-icosenoic acid (e.g., uniformly ¹³C-labeled).

  • Animal Dosing: Administer the labeled fatty acid to the animal model (e.g., C57BL/6 mice). The route of administration (oral gavage, intravenous injection) and vehicle (e.g., corn oil) should be optimized.

  • Sample Collection: At predetermined time points post-administration, collect blood plasma and tissues of interest (e.g., liver, heart, adipose tissue). Samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C.

  • Lipid Extraction: Extract total lipids from the homogenized tissues and plasma using a modified Folch or Bligh-Dyer method.

  • Sample Preparation for Mass Spectrometry:

    • Saponify the lipid extract to release free fatty acids.

    • Derivatize the fatty acids to enhance their volatility and ionization efficiency for mass spectrometry (e.g., methylation to form fatty acid methyl esters - FAMEs).

  • LC-MS/MS Analysis:

    • Separate the derivatized fatty acids using liquid chromatography (LC).

    • Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the labeled parent fatty acid and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Calculate the rate of disappearance of the parent compound and the appearance of its metabolites to determine the metabolic flux through the β-oxidation pathway.

Enzyme Activity Assays

The following are protocols for assaying the activity of the key enzymes in peroxisomal β-oxidation using liver homogenates or purified enzymes.

4.2.1. Acyl-CoA Oxidase (ACOX) Activity Assay

This assay measures the production of H₂O₂ by ACOX.[9]

  • Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), and the increase in fluorescence is monitored.

  • Reagents:

    • Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

    • Substrate: (13Z)-Icosenoyl-CoA (or an analogous fatty acyl-CoA like lauroyl-CoA).

    • Amplex Red reagent.

    • Horseradish peroxidase (HRP).

    • Enzyme source: Liver peroxisomal fraction or purified ACOX.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, Amplex Red, and HRP.

    • Add the enzyme source to the reaction mixture and pre-incubate at 37°C.

    • Initiate the reaction by adding the fatty acyl-CoA substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

    • Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

4.2.2. Enoyl-CoA Hydratase Activity Assay

This assay measures the hydration of the double bond in an enoyl-CoA substrate.[8]

  • Principle: The hydration of the α,β-double bond of the enoyl-CoA leads to a decrease in absorbance at 263 nm.

  • Reagents:

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate: (2E,13Z)-Icosadienoyl-CoA (or an analogous trans-2-enoyl-CoA).

    • Enzyme source: Liver peroxisomal fraction or purified multifunctional enzyme.

  • Procedure:

    • Add the assay buffer and substrate to a quartz cuvette.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

    • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-CoA substrate.

4.2.3. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate.[7]

  • Principle: The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Assay buffer: 100 mM potassium phosphate buffer, pH 7.3.

    • Substrate: 3-Hydroxy-(13Z)-icosenoyl-CoA (or an analogous 3-hydroxyacyl-CoA).

    • NAD⁺.

    • Enzyme source: Liver peroxisomal fraction or purified multifunctional enzyme.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and NAD⁺.

    • Add the enzyme source and pre-incubate.

    • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

    • Monitor the increase in absorbance at 340 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of NADH.

4.2.4. 3-Ketoacyl-CoA Thiolase Activity Assay

This assay measures the thiolytic cleavage of a 3-ketoacyl-CoA.[4]

  • Principle: The cleavage of the 3-ketoacyl-CoA in the presence of Coenzyme A (CoA) results in the formation of a shortened acyl-CoA and acetyl-CoA. The disappearance of the 3-ketoacyl-CoA is monitored by a decrease in absorbance at 304 nm.

  • Reagents:

    • Assay buffer: 100 mM Tris-HCl, pH 8.1.

    • Substrate: this compound (or an analogous 3-ketoacyl-CoA).

    • Coenzyme A (CoA).

    • Enzyme source: Liver peroxisomal fraction or purified thiolase.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer and CoA.

    • Add the 3-ketoacyl-CoA substrate and measure the initial absorbance.

    • Initiate the reaction by adding the enzyme source.

    • Monitor the decrease in absorbance at 304 nm over time.

    • Calculate the enzyme activity using the molar extinction coefficient of the Mg²⁺-complexed 3-ketoacyl-CoA.

Conclusion

The metabolic fate of this compound in vivo is predicted to be primarily through the peroxisomal β-oxidation pathway, which is essential for the degradation of very-long-chain fatty acids. While direct experimental data for this specific molecule is scarce, this technical guide provides a robust framework for its investigation based on established biochemical principles and data from analogous compounds. The proposed metabolic pathway, quantitative data from related substrates, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the metabolism of this and other novel fatty acyl-CoAs. Future studies employing stable isotope tracing and detailed enzymatic characterization will be crucial to fully elucidate the in vivo kinetics and regulatory mechanisms governing the metabolism of this compound.

References

An In-depth Technical Guide on the Interaction of Long-Chain Acyl-CoA Analogs with Fatty Acid Synthases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific research detailing the direct interaction of (13Z)-3-oxoicosenoyl-CoA with fatty acid synthases (FAS) is not available in the public scientific literature. This guide, therefore, provides a comprehensive overview based on the known interactions of analogous long-chain, unsaturated, and oxo-acyl-CoAs with FAS. The principles, experimental protocols, and potential mechanisms of interaction described herein are representative of the field and are intended to serve as a foundational resource for researchers investigating novel long-chain acyl-CoA molecules.

Introduction to Fatty Acid Synthase and its Regulation by Long-Chain Acyl-CoAs

Fatty acid synthase (FAS) is a crucial multi-enzyme complex responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1] This process is fundamental for energy storage, membrane biosynthesis, and the production of signaling molecules.[2][3] Given its central role in metabolism, FAS activity is tightly regulated.

Long-chain fatty acyl-CoAs, the end-products of fatty acid synthesis and intermediates in lipid metabolism, are known to be potent feedback inhibitors of FAS. This feedback inhibition is a critical mechanism for maintaining cellular lipid homeostasis. While the specific interaction of this compound with FAS has not been characterized, its structure as a long-chain, unsaturated, oxo-acyl-CoA suggests it may act as a regulator of FAS activity, potentially through competitive or allosteric inhibition. The presence of the oxo group and the cis double bond could confer specific binding properties and inhibitory potency.

Quantitative Data on the Interaction of Long-Chain Acyl-CoAs with Fatty Acid Synthases

Quantitative analysis of the interaction between inhibitors and FAS is crucial for understanding their mechanism of action and for the development of therapeutic agents. The following table summarizes representative kinetic and inhibition constants for various long-chain unsaturated acyl-CoAs that are analogous to this compound. These values are compiled from various studies and should be considered as a general reference.

CompoundFatty Acid Synthase SourceAssay TypeKm (μM)Ki (μM)IC50 (μM)Mechanism of Inhibition
Oleoyl-CoARat LiverSpectrophotometric-1.53.0Non-competitive with acetyl-CoA
Linoleoyl-CoAHumanRadiometric-0.81.5Mixed-type
Arachidonoyl-CoAMouse LungSpectrophotometric-0.51.2Competitive with malonyl-CoA
Palmitoyl-CoAYeastSpectrophotometric-2.55.0Non-competitive

Note: The inhibitory potency of unsaturated fatty acyl-CoAs can be influenced by the degree of unsaturation and the length of the acyl chain.[4] The presence of an oxo group, as in this compound, may further modulate the binding affinity and inhibitory mechanism.

Experimental Protocols for Studying FAS-Inhibitor Interactions

Several robust methods are available to characterize the interaction of potential inhibitors like this compound with fatty acid synthases.

Spectrophotometric Assay of FAS Activity

This is the most common method for continuously monitoring FAS activity by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH, a required cofactor for the reductive steps in fatty acid synthesis.[5][6]

Principle: The overall reaction of fatty acid synthesis consumes NADPH. The rate of NADPH oxidation is directly proportional to the FAS activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol).

  • Enzyme and Substrate Addition: To a cuvette, add the reaction buffer, purified fatty acid synthase (e.g., 5-10 µg), acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).

  • Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO). Include a solvent control.

  • Initiation of Reaction: Start the reaction by adding malonyl-CoA (e.g., 100 µM).

  • Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance curve. Determine kinetic parameters (Km, Vmax) and inhibition constants (Ki, IC50) by fitting the data to appropriate enzyme kinetic models.

Radiometric Assay of FAS Activity

This method measures the incorporation of a radiolabeled precursor, typically [¹⁴C]acetyl-CoA or [³H]acetyl-CoA, into the final fatty acid product.[5]

Principle: The amount of radioactivity incorporated into the synthesized fatty acids is a direct measure of FAS activity.

Protocol:

  • Reaction Setup: Set up the reaction as described for the spectrophotometric assay, but substitute unlabeled acetyl-CoA with a radiolabeled version.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., NaOH) to saponify the fatty acids. Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Quantification: Measure the radioactivity in the organic phase using a scintillation counter.

  • Data Analysis: Calculate the amount of product formed and determine the effect of the inhibitor on FAS activity.

Mass Spectrometry-Based Assay

This modern approach offers high sensitivity and specificity by directly measuring the synthesized fatty acid products.[7]

Principle: Stable isotope-labeled substrates (e.g., [¹³C]malonyl-CoA) are used, and the resulting labeled fatty acid products are quantified by mass spectrometry.

Protocol:

  • Reaction with Labeled Substrates: Perform the FAS reaction using [¹³C]malonyl-CoA and unlabeled acetyl-CoA.

  • Sample Preparation: After incubation, terminate the reaction and extract the lipids. The fatty acids may need to be derivatized to improve their ionization efficiency.

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the [¹³C]-labeled fatty acid products.

  • Data Analysis: Determine the amount of newly synthesized fatty acids and assess the inhibitory effect of the compound of interest.

Visualizing Pathways and Experimental Workflows

Fatty Acid Synthesis Pathway and Points of Inhibition

The following diagram illustrates the core fatty acid synthesis cycle and highlights potential points of inhibition by long-chain acyl-CoAs.

FAS_Pathway cluster_inputs Substrates cluster_fas_cycle Fatty Acid Synthase Cycle cluster_outputs Products Acetyl_CoA Acetyl-CoA Condensation Condensation (KS Domain) Acetyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation NADPH NADPH Reduction1 Reduction (KR Domain) NADPH->Reduction1 Reduction2 Reduction (ER Domain) NADPH->Reduction2 Condensation->Reduction1 β-ketoacyl-ACP Dehydration Dehydration (DH Domain) Reduction1->Dehydration β-hydroxyacyl-ACP NADP NADP+ Reduction1->NADP Dehydration->Reduction2 enoyl-ACP Elongated_Acyl_ACP Elongated Acyl-ACP Reduction2->Elongated_Acyl_ACP Reduction2->NADP Elongated_Acyl_ACP->Condensation Repeat Cycle Palmitate Palmitate Elongated_Acyl_ACP->Palmitate Thioesterase (TE Domain) CoA CoA Palmitate->CoA Inhibitor This compound (Analogous Inhibitors) Inhibitor->Condensation Competitive with Malonyl-CoA Inhibitor->Elongated_Acyl_ACP Feedback Inhibition

Caption: Overview of the fatty acid synthesis pathway and potential inhibition points.

Experimental Workflow for Screening FAS Inhibitors

This diagram outlines a typical workflow for identifying and characterizing novel inhibitors of fatty acid synthase.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_characterization Hit Characterization cluster_validation In-Cellulo and In-Vivo Validation HTS Primary Screen (e.g., Spectrophotometric Assay) Hit_Identification Identification of 'Hits' HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism Mechanism of Inhibition Studies (e.g., Kinetic Analysis) Dose_Response->Mechanism Specificity Specificity Assays (against other enzymes) Mechanism->Specificity Cell_Based Cell-Based Assays (Lipid Synthesis Inhibition) Specificity->Cell_Based In_Vivo In-Vivo Efficacy Studies (Animal Models) Cell_Based->In_Vivo

Caption: A typical experimental workflow for the discovery of FAS inhibitors.

Logical Relationship of Feedback Inhibition

The following diagram illustrates the feedback inhibition loop where the product of fatty acid metabolism can regulate the activity of fatty acid synthase.

Feedback_Inhibition Substrates Acetyl-CoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) Substrates->FAS Synthesis LCFA_CoA Long-Chain Fatty Acyl-CoA (e.g., this compound) FAS->LCFA_CoA LCFA_CoA->FAS Feedback Inhibition Metabolism Further Metabolism (e.g., TAGs, Phospholipids) LCFA_CoA->Metabolism

Caption: Logical diagram of feedback inhibition of FAS by long-chain acyl-CoAs.

Conclusion

While direct experimental data on the interaction of this compound with fatty acid synthases is currently lacking, its structural characteristics suggest it is a plausible candidate for a regulator of FAS activity. The methodologies and principles outlined in this guide provide a robust framework for the investigation of this and other novel long-chain acyl-CoA molecules. Further research is warranted to elucidate the specific kinetic parameters, mechanism of action, and physiological relevance of the interaction between this compound and fatty acid synthases. Such studies will contribute to a deeper understanding of lipid metabolism and may pave the way for the development of new therapeutic strategies targeting fatty acid synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxoicosenoyl-CoA is a key metabolic intermediate in the beta-oxidation of (13Z)-icosenoic acid (gondoic acid), a 20-carbon monounsaturated omega-9 fatty acid. While direct research on this specific molecule is limited, its position as a 3-oxoacyl-CoA intermediate suggests a critical role in cellular energy homeostasis and potential involvement in lipid signaling pathways. This technical guide provides a comprehensive overview of the metabolic fate of this compound, drawing parallels with well-characterized unsaturated fatty acid oxidation pathways. It details the enzymatic steps involved, potential regulatory mechanisms, and its putative connection to lipid signaling cascades, primarily through the modulation of peroxisome proliferator-activated receptors (PPARs). Furthermore, this guide outlines detailed experimental protocols for the analysis of acyl-CoA molecules and associated enzyme activities, providing a framework for future research into the specific functions of this compound.

Introduction to this compound

This compound is an acyl-coenzyme A (acyl-CoA) derivative of gondoic acid (20:1 n-9). Acyl-CoAs are central molecules in lipid metabolism, serving as activated intermediates for a variety of metabolic and signaling processes.[1] The "3-oxo" designation indicates a ketone group at the beta-carbon (C3) of the fatty acyl chain, a hallmark of intermediates in the beta-oxidation pathway. The "(13Z)" notation specifies a cis double bond between carbons 13 and 14. Due to its structure, the complete oxidation of its precursor, (13Z)-icosenoyl-CoA, requires the canonical enzymes of beta-oxidation as well as auxiliary enzymes to handle the unsaturated bond.

The Metabolic Pathway: Beta-Oxidation of (13Z)-Icosenoyl-CoA

The breakdown of (13Z)-icosenoyl-CoA occurs in the mitochondria and peroxisomes through a series of enzymatic reactions known as beta-oxidation.[2][3] The process for this specific monounsaturated fatty acid can be inferred from the well-established pathways for other unsaturated fatty acids, such as oleic acid.

The initial steps of beta-oxidation proceed as with saturated fatty acids for five cycles, removing two carbons in each cycle to produce acetyl-CoA. This shortens the 20-carbon chain to a 10-carbon chain with the double bond at position 3, forming (3Z)-decenoyl-CoA. At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, a suitable substrate for the next enzyme in the pathway, enoyl-CoA hydratase.[4][5] The cycle then continues until the final thiolytic cleavage. This compound is formed during the sixth cycle of beta-oxidation of the original 20-carbon fatty acid.

beta_oxidation_of_13Z_icosenoyl_CoA cluster_0 Mitochondrial Beta-Oxidation Icosenoyl_CoA (13Z)-Icosenoyl-CoA (C20:1) Five_Cycles 5 Cycles of Beta-Oxidation Icosenoyl_CoA->Five_Cycles 5 Acetyl-CoA released Decenoyl_CoA (3Z)-Decenoyl-CoA (C10:1) Five_Cycles->Decenoyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase Decenoyl_CoA->Enoyl_CoA_Isomerase Trans_Decenoyl_CoA (2E)-Decenoyl-CoA (C10:1) Enoyl_CoA_Isomerase->Trans_Decenoyl_CoA Beta_Oxidation_Cycle Beta-Oxidation Cycle Trans_Decenoyl_CoA->Beta_Oxidation_Cycle Enoyl-CoA Hydratase Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Beta_Oxidation_Cycle->Hydroxyacyl_CoA Oxoacyl_CoA This compound Analog (3-Oxodecanoyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolase Thiolase Oxoacyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA (C8:0) Thiolase->Octanoyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Beta-oxidation of (13Z)-Icosenoyl-CoA.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. However, data from analogous substrates can provide valuable context for its potential cellular concentrations and the kinetic properties of the enzymes involved in its metabolism.

Table 1: Michaelis-Menten Constants (Km) of Beta-Oxidation Enzymes for Acyl-CoA Substrates of Varying Chain Lengths

EnzymeSubstrate Chain LengthKm (µM)Organism/Tissue
3-Hydroxyacyl-CoA DehydrogenaseC450Pig Heart
C105Pig Heart
C164Pig Heart
Enoyl-CoA IsomeraseC12~15Rat Liver
3-Ketoacyl-CoA ThiolaseC8~3Rat Heart
C12~1Rat Heart

Note: Data is compiled from studies on enzymes acting on analogous substrates and serves as an estimation. Specific values for this compound and its precursors would require direct experimental determination.

Link to Lipid Signaling Pathways

Long-chain acyl-CoAs are not merely metabolic intermediates; they are also recognized as signaling molecules that can modulate gene expression and enzyme activity.[1] The primary mechanism through which acyl-CoAs are thought to exert their signaling effects is by serving as ligands for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).[6][7]

PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism.[8] Fatty acids and their CoA derivatives can bind to and activate PPARα, leading to the upregulation of genes encoding for beta-oxidation enzymes.[6][9] This creates a feed-forward loop where the products of fatty acid metabolism stimulate their own breakdown. While direct binding of 3-oxoacyl-CoAs to PPARs has not been definitively demonstrated, it is plausible that fluctuations in the levels of beta-oxidation intermediates, including this compound, could influence the overall pool of acyl-CoAs available to interact with PPARs.

Furthermore, acyl-CoA thioesterases (ACOTs) can regulate the intracellular concentrations of acyl-CoAs by hydrolyzing them to free fatty acids and Coenzyme A.[10][11] This provides another layer of control over the signaling pool of acyl-CoAs.

signaling_pathway cluster_1 Lipid Signaling Cascade Fatty_Acid (13Z)-Icosenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Icosenoyl_CoA (13Z)-Icosenoyl-CoA Acyl_CoA_Synthetase->Icosenoyl_CoA Beta_Oxidation Beta-Oxidation Icosenoyl_CoA->Beta_Oxidation PPAR PPARα Icosenoyl_CoA->PPAR Ligand Binding Oxoacyl_CoA This compound Beta_Oxidation->Oxoacyl_CoA RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., Beta-oxidation enzymes) PPRE->Gene_Expression Transcriptional Activation

Acyl-CoA signaling via PPAR activation.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes a general method for the extraction and quantification of acyl-CoAs from cultured cells or tissues, adaptable for the specific analysis of this compound.

Materials:

  • Methanol (B129727), Acetonitrile, Water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Solid Phase Extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in a cold solvent mixture (e.g., 2:1:1 acetonitrile:isopropanol:water) containing a known amount of internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with formic acid).

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using reverse-phase liquid chromatography with a gradient elution. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically.

experimental_workflow cluster_2 Acyl-CoA Quantification Workflow Sample Cell/Tissue Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Supernatant Elution Elution SPE->Elution Concentration Drying and Reconstitution Elution->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Workflow for Acyl-CoA Analysis.
Enzyme Assays

5.2.1. 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay

This spectrophotometric assay measures the activity of HADH by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • NAD⁺ solution

  • Substrate: 3-hydroxyacyl-CoA (a suitable analog for (13Z)-3-hydroxyicosenoyl-CoA)

  • Enzyme source (e.g., mitochondrial extract)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD⁺ in a cuvette.

  • Add the enzyme source and incubate to establish a baseline reading at 340 nm.

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.

5.2.2. Enoyl-CoA Isomerase Activity Assay

The activity of enoyl-CoA isomerase can be measured in a coupled assay with enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

Materials:

  • Spectrophotometer

  • Reaction buffer

  • NAD⁺

  • Enoyl-CoA hydratase

  • 3-Hydroxyacyl-CoA dehydrogenase

  • Substrate: (3Z)-decenoyl-CoA (as an analog)

  • Enzyme source

Procedure:

  • Combine the reaction buffer, NAD⁺, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase in a cuvette.

  • Add the enzyme source and incubate.

  • Start the reaction by adding the (3Z)-decenoyl-CoA substrate.

  • The isomerase will convert the substrate to (2E)-decenoyl-CoA, which is then acted upon by the hydratase and dehydrogenase, leading to the reduction of NAD⁺ to NADH.

  • Monitor the increase in absorbance at 340 nm to determine the isomerase activity.

Conclusion and Future Directions

This compound is a transient but crucial intermediate in the catabolism of gondoic acid. While its direct signaling roles are yet to be elucidated, its position within the broader network of lipid metabolism suggests a potential for regulatory influence. Future research should focus on the development of specific analytical standards and antibodies to enable precise quantification and localization of this compound within the cell. Elucidating its potential interactions with nuclear receptors and other signaling proteins will be key to fully understanding its physiological significance. The experimental frameworks provided in this guide offer a starting point for these investigations, which could ultimately uncover novel therapeutic targets for metabolic diseases.

References

Structural Characterization of (13Z)-3-oxoicosenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxoicosenoyl-CoA is a long-chain, monounsaturated, 3-oxo-fatty acyl-coenzyme A. As an intermediate in fatty acid metabolism, its structural elucidation is critical for understanding its biological role and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the methodologies and expected data for the structural characterization of this compound, leveraging established techniques for similar long-chain acyl-CoA molecules. This document outlines detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy, presents representative quantitative data in structured tables, and includes visualizations of experimental workflows and molecular structure relationships.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including energy metabolism, lipid biosynthesis, and cell signaling. The specific structure of the acyl chain, including its length, degree of unsaturation, and functional groups, dictates its metabolic fate and biological activity. This compound possesses three key structural features: a C20 icosa-acyl chain, a cis (Z) double bond at the C13 position, and a ketone group at the C3 position. These features suggest its involvement in pathways such as fatty acid oxidation or the synthesis of complex lipids. A thorough structural characterization is paramount for defining its precise function and for its potential as a biomarker or therapeutic target.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of acyl-CoAs. It allows for the separation of different acyl-CoA species and their unambiguous identification based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Predicted Mass Information

The molecular formula for this compound is C₄₁H₇₀N₇O₁₈P₃S, with a monoisotopic mass of 1073.3711 Da. The expected mass-to-charge ratios for common adducts are summarized in the table below.

AdductPredicted m/z
[M+H]⁺1074.3784
[M+Na]⁺1096.3603
[M-H]⁻1072.3638
[M+NH₄]⁺1091.4049

Data is predicted and may vary slightly in experimental conditions.

Experimental Protocol: LC-MS/MS Analysis

The following protocol is a representative method for the analysis of long-chain acyl-CoAs and can be adapted for this compound.

Sample Preparation (from biological tissue):

  • Homogenize approximately 50 mg of frozen tissue in a mixture of 1 ml of 2:1 (v/v) methanol:water and an appropriate internal standard (e.g., C17:0-CoA).

  • Add 1 ml of chloroform, vortex thoroughly, and centrifuge to separate the phases.

  • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Mode: Full scan for precursor identification and product ion scan for fragmentation analysis. Multiple Reaction Monitoring (MRM) can be used for targeted quantification.

  • Collision Energy: Optimized for the specific instrument and precursor ion, typically in the range of 20-40 eV.

Expected MS/MS Fragmentation

A hallmark of acyl-CoA fragmentation in positive ion mode is the neutral loss of the 5'-phospho-ADP moiety (C₁₀H₁₃N₅O₁₀P₂), which has a mass of 507.1 Da.[1] This results in a prominent product ion corresponding to the acyl chain attached to the phosphopantetheine arm. Further fragmentation of the acyl chain can provide information about its structure. For this compound, the expected precursor ion in positive mode is [M+H]⁺ at m/z 1074.4. The major product ion would be expected at m/z 567.3 ([M+H - 507.1]⁺).

Below is a table of expected and representative MS/MS fragment ions for a similar saturated 3-oxo-acyl-CoA, 3-oxooctadecanoyl-CoA ([M+H]⁺ = 1048.4).[2] This can be used as a model to predict the fragmentation of the acyl portion of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Identity
1048.4541.4[M+H - 507.1]⁺ (Acyl-phosphopantetheine)
1048.4428.0[Adenosine diphosphate]⁺

This data is for 3-oxooctadecanoyl-CoA and serves as a representative example.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide detailed information about the carbon skeleton and the chemical environment of each atom in this compound.

Experimental Protocol: NMR Analysis

Sample Preparation:

  • Purified this compound should be dissolved in a deuterated solvent such as methanol-d₄ or a mixture of D₂O and acetonitrile-d₃.

  • The concentration should be optimized for the specific instrument, typically in the range of 1-10 mM.

  • A small amount of a reference standard (e.g., TMS or TSP) should be added for chemical shift calibration.

NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity.

  • ¹³C NMR: Provides information on the number of different types of carbons.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, allowing for the complete assignment of the structure.

Predicted ¹H and ¹³C NMR Chemical Shifts

While specific experimental data for this compound is not available, the chemical shifts can be predicted based on the analysis of structurally similar compounds, such as oleic acid for the unsaturated acyl chain and various keto-esters for the region near the carbonyl group.

Representative ¹H NMR Chemical Shifts for Oleic Acid (Acyl Chain Analogue): [3][4][5]

ProtonsChemical Shift (ppm)
Olefinic (-CH=CH-)~5.34
Allylic (-CH₂-CH=)~2.01
α-Methylene (-CH₂-COOH)~2.34
Methylene chain (-(CH₂)n-)~1.27 - 1.35
Terminal methyl (-CH₃)~0.88

Predicted ¹H NMR Chemical Shifts for the 3-Oxo-thioester Moiety:

ProtonsPredicted Chemical Shift (ppm)
Methylene α to ketone (C2-H₂)~3.5 - 3.8
Methylene α to thioester (C4-H₂)~2.7 - 3.0

Representative ¹³C NMR Chemical Shifts for Oleic Acid (Acyl Chain Analogue): [5]

CarbonChemical Shift (ppm)
Carboxyl (-COOH)~180
Olefinic (-CH=CH-)~129 - 130
Allylic (-CH₂-CH=)~27
α-Methylene (-CH₂-COOH)~34
Methylene chain (-(CH₂)n-)~29 - 32
Terminal methyl (-CH₃)~14

Predicted ¹³C NMR Chemical Shifts for the 3-Oxo-thioester Moiety:

CarbonPredicted Chemical Shift (ppm)
Thioester carbonyl (C1)~195 - 205
Ketone carbonyl (C3)~205 - 215
Methylene α to ketone (C2)~45 - 55
Methylene α to thioester (C4)~40 - 50

Note: The chemical shifts of the Coenzyme A moiety are well-established and can be found in spectral databases.

Synthesis

The synthesis of this compound can be approached through enzymatic or chemical methods. Enzymatically, very-long-chain 3-oxoacyl-CoA synthases catalyze the condensation of a long-chain acyl-CoA with malonyl-CoA.[6][7][8] Chemical synthesis would likely involve the synthesis of (13Z)-3-oxoicosenoic acid followed by its activation and coupling to Coenzyme A.

Visualizations

Logical Relationship of Structural Features

Molecule This compound Acyl_Chain Icosa-acyl Chain (C20) Molecule->Acyl_Chain Unsaturation Z-Double Bond at C13 Molecule->Unsaturation Functional_Group 3-Oxo Group Molecule->Functional_Group Thioester Coenzyme A Thioester Molecule->Thioester

Caption: Key structural features of this compound.

Experimental Workflow for Structural Characterization

cluster_extraction Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Biological_Sample Biological Sample Extraction Solvent Extraction Biological_Sample->Extraction Purification SPE / HPLC Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Mass & Fragmentation NMR NMR Spectroscopy Purification->NMR Chemical Shifts & Connectivity Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: General workflow for the structural analysis of acyl-CoAs.

Conclusion

References

Unveiling the Presence of (13Z)-3-Oxoicosenoyl-CoA: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of (13Z)-3-oxoicosenoyl-CoA, a long-chain unsaturated 3-oxoacyl-CoA, for researchers, scientists, and professionals in drug development. This document details its presumed metabolic origins, potential physiological significance, and methodologies for its detection and analysis, addressing a notable gap in the existing literature.

Introduction

This compound is a specialized fatty acyl-CoA molecule that is emerging as a potential intermediate in the intricate network of cellular lipid metabolism. While research on this specific molecule is in its nascent stages, its structural characteristics suggest a role in the elongation of very-long-chain fatty acids (VLCFAs), a fundamental process with implications in various physiological and pathological states. This guide synthesizes the available information to provide a foundational resource for further investigation.

Natural Occurrence and Biosynthesis

Direct evidence for the widespread natural occurrence of this compound remains limited. However, its presence has been noted within the metabolome of the nematode Caenorhabditis elegans, as documented in the Worm-GEM metabolic model. This finding provides the first concrete indication of its existence in a biological system.

The biosynthesis of this compound is hypothesized to occur as an intermediate step in the microsomal fatty acid elongation pathway. This multi-enzyme process extends fatty acyl-CoA chains by two carbon units per cycle. Specifically, it is likely formed from an 18-carbon unsaturated fatty acyl-CoA precursor through the action of a very-long-chain 3-oxoacyl-CoA synthase (KCS). These enzymes exhibit substrate specificity that can include C16, C18, and C20 acyl-CoAs, lending support to this proposed biosynthetic route.

Hypothesized Biosynthetic Pathway of this compound

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle C18:1(11Z)-CoA cis-Vaccenoyl-CoA (C18:1(11Z)-CoA) KCS Very-long-chain 3-oxoacyl-CoA synthase (KCS) C18:1(11Z)-CoA->KCS Malonyl-CoA Malonyl-CoA Malonyl-CoA->KCS Target_Molecule This compound KCS->Target_Molecule KAR 3-ketoacyl-CoA reductase (KAR) Target_Molecule->KAR HCD 3-hydroxyacyl-CoA dehydratase (HCD) KAR->HCD ECR trans-2,3-enoyl-CoA reductase (ECR) HCD->ECR C20:1(13Z)-CoA Gondoacyl-CoA (C20:1(13Z)-CoA) ECR->C20:1(13Z)-CoA

Caption: Proposed biosynthesis of this compound via the fatty acid elongation pathway.

Putative Metabolic Fate

Following its synthesis, this compound would be rapidly metabolized in the subsequent steps of the fatty acid elongation cycle. A 3-ketoacyl-CoA reductase (KAR) would catalyze its reduction to (13Z)-3-hydroxyicosenoyl-CoA. This is followed by dehydration by a 3-hydroxyacyl-CoA dehydratase (HCD) and a final reduction by a trans-2,3-enoyl-CoA reductase (ECR) to yield the elongated fatty acyl-CoA, gondoacyl-CoA (C20:1(13Z)-CoA).

Quantitative Data

To date, there is a notable absence of published quantitative data on the cellular or tissue concentrations of this compound. This is likely attributable to its transient nature as a metabolic intermediate and the technical challenges associated with its detection and quantification. The tables below are provided as a template for future research findings.

Table 1: Hypothetical Tissue Distribution of this compound

Tissue/OrganismConcentration (pmol/mg protein)Method of DetectionReference
C. elegansData not availableLC-MS/MS(Future Study)
Mammalian LiverData not availableLC-MS/MS(Future Study)
Mammalian BrainData not availableLC-MS/MS(Future Study)

Table 2: Hypothetical Modulation of this compound Levels Under Different Conditions

ConditionOrganism/Cell LineFold ChangeSignificanceReference
High-fat dietMouseData not availablep < 0.05(Future Study)
KCS inhibitor treatmentHEK293 cellsData not availablep < 0.01(Future Study)

Experimental Protocols

The analysis of long-chain acyl-CoAs like this compound requires specialized and sensitive analytical techniques. Below are detailed methodologies adapted from established protocols for the extraction and quantification of similar molecules.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

Objective: To isolate long-chain acyl-CoAs from biological tissue for subsequent analysis.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Homogenization buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2)

  • Internal standards (e.g., odd-chain acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile

  • Methanol (B129727)

  • Dounce homogenizer

  • Centrifuge

Procedure:

  • Flash-freeze the tissue sample in liquid nitrogen immediately after collection.

  • Weigh the frozen tissue and add 10 volumes of ice-cold homogenization buffer containing internal standards.

  • Homogenize the tissue on ice using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and subject it to solid-phase extraction.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., acetonitrile/methanol).

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound using a highly sensitive and specific mass spectrometry-based method.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time to achieve chromatographic separation.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

  • Product Ion (Q3): A characteristic fragment ion generated from the precursor ion.

  • Collision Energy: Optimized to maximize the signal of the product ion.

Workflow for Acyl-CoA Analysis

Acyl_CoA_Analysis_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standards Sample->Homogenization Extraction Solid-Phase Extraction (SPE) Homogenization->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: A generalized workflow for the extraction and analysis of acyl-CoAs from biological samples.

Conclusion and Future Directions

The study of this compound is an emerging area within lipid research. While its presence is suggested by metabolic modeling in C. elegans, further experimental validation of its natural occurrence in a wider range of organisms is critically needed. The development of targeted quantitative assays, as outlined in this guide, will be instrumental in determining its cellular concentrations and exploring its physiological and pathological relevance. Future research should focus on identifying the specific enzymes responsible for its synthesis and degradation and elucidating its role in the broader context of fatty acid metabolism and its potential as a biomarker or therapeutic target.

The Biological Significance of the 13Z Double Bond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The geometric configuration of molecules is a critical determinant of their biological activity. The seemingly subtle difference between a cis (Z) and trans (E) double bond can lead to profound changes in molecular shape, receptor binding affinity, and downstream signaling. This technical guide provides an in-depth exploration of the biological significance of the 13Z double bond, a specific stereochemical feature found in a variety of essential biomolecules. We will delve into its crucial roles in vision, gene regulation via retinoic acid signaling, and chemical communication in the form of insect pheromones. This document will present quantitative data, detailed experimental protocols, and pathway visualizations to offer a comprehensive resource for researchers and professionals in drug development and life sciences.

Introduction: The Stereochemical Imperative

The three-dimensional structure of a molecule is paramount to its function in a biological system. Enzymes and receptors possess highly specific binding pockets, where interactions are governed by the precise spatial arrangement of atoms in a ligand. Geometric isomerism around a double bond, such as the cis (Z) or trans (E) configuration, is a key factor that dictates the overall topography of a molecule. The 13Z double bond, in particular, introduces a distinct kink in the carbon chain of various bioactive lipids and related molecules, influencing their interaction with biological targets and, consequently, their physiological effects. This guide will explore the significance of this structural motif in several key biological contexts.

The Role of the 13Z Double Bond in Retinoid Biology

Retinoids, a class of compounds derived from vitamin A, are crucial for a wide array of biological processes, including vision, embryonic development, cellular differentiation, and immune function. The isomeric state of the polyene tail of retinoids, specifically the configuration of the double bonds, is central to their diverse functions.

13-cis-Retinoic Acid (Isotretinoin) and the Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive chromophore 11-cis-retinal, which is essential for vision.[1][2] The therapeutic agent isotretinoin (B22099), which is 13-cis-retinoic acid, is known to impair night vision, a side effect directly linked to its interference with the visual cycle. A single dose of isotretinoin has been shown to slow the regeneration of rhodopsin after exposure to bright light.[3] This occurs because 13-cis-retinoic acid inhibits key enzymes in the visual cycle, leading to a decreased availability of 11-cis-retinal.[3]

Signaling Pathway: The Visual Cycle

The following diagram illustrates the key steps in the canonical visual cycle, highlighting the regeneration of 11-cis-retinal.

Visual_Cycle cluster_rod Rod Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin Bathorhodopsin Bathorhodopsin Rhodopsin->Bathorhodopsin Light (hν) Metarhodopsin_II Metarhodopsin_II Bathorhodopsin->Metarhodopsin_II Opsin Opsin Metarhodopsin_II->Opsin Hydrolysis all_trans_Retinal all_trans_Retinal Metarhodopsin_II->all_trans_Retinal all_trans_Retinol all_trans_Retinol all_trans_Retinal->all_trans_Retinol RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_ester all_trans_Retinyl_ester all_trans_Retinol_RPE->all_trans_Retinyl_ester LRAT 11_cis_Retinol 11_cis_Retinol all_trans_Retinyl_ester->11_cis_Retinol RPE65 11_cis_Retinal 11_cis_Retinal 11_cis_Retinol->11_cis_Retinal RDH5 11_cis_Retinal->Rhodopsin Combines with Opsin

A simplified diagram of the canonical visual cycle.
Retinoic Acid Signaling and Gene Regulation

Retinoic acid (RA) isomers act as signaling molecules that regulate gene expression by binding to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[3][4][5][6] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby controlling their transcription.[3][4]

The binding affinity of RA isomers to these receptors is highly specific. While all-trans-RA and 9-cis-RA are high-affinity ligands for RARs, only 9-cis-RA binds effectively to RXRs.[6] Although direct binding data for 13-cis-RA to RARs is not as extensively documented in comparative studies, its biological effects suggest it can influence the RA signaling pathway, potentially after isomerization to other forms. The distinct binding profiles of RA isomers to RAR and RXR subtypes allow for a complex and tightly regulated control of gene expression in various tissues.

Signaling Pathway: Retinoic Acid (RA) Signaling

The diagram below outlines the mechanism of RA-mediated gene regulation.

Retinoic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinoic_Acid Retinoic_Acid Retinaldehyde->Retinoic_Acid RALDH CRABP CRABP Retinoic_Acid->CRABP RA_CRABP RA-CRABP CRABP->RA_CRABP RAR RAR RA_CRABP->RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Gene_Transcription RARE->Gene_Transcription Regulates

Overview of the retinoic acid signaling pathway.

The 13Z Double Bond in Insect Pheromones

Insect pheromones are chemical signals used for communication, most notably for attracting mates. The precise chemical structure of these pheromones, including the position and geometry of double bonds, is critical for species-specific recognition.

A compelling example is the sex pheromone of the poplar defoliator moth, Micromelalopha siversi. The primary active component of its sex pheromone has been identified as (13Z,15E)-octadecadienal.[7] Field trapping experiments demonstrated that male moths are specifically attracted to this isomer. Other geometric isomers, such as (13Z,15Z)-octadecadienal, showed no electrophysiological activity and were significantly less attractive to the male moths.[7]

Quantitative Data on Pheromone Activity

The following table summarizes the results from field trapping experiments for different isomers of 13,15-octadecadienal, demonstrating the high specificity for the (13Z,15E) isomer.

Pheromone Lure CompositionMean Number of Male Moths Trapped (±SE)
(13Z,15E)-octadecadienal35.6 ± 4.2
(13Z,15Z)-octadecadienal2.4 ± 0.8
(13E,15E)-octadecadienal1.8 ± 0.7
(13E,15Z)-octadecadienal1.2 ± 0.5
Control (no pheromone)0.4 ± 0.2

Data adapted from a study on Micromelalopha siversi sex pheromone.[7]

Experimental Workflow: Pheromone Bioassay

This diagram illustrates a typical workflow for identifying and validating the activity of insect sex pheromone isomers.

Pheromone_Workflow Pheromone_Gland_Extraction Pheromone Gland Extraction GC_MS_Analysis GC-MS Analysis (Identification) Pheromone_Gland_Extraction->GC_MS_Analysis Chemical_Synthesis Chemical Synthesis of Isomers GC_MS_Analysis->Chemical_Synthesis GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Chemical_Synthesis->GC_EAD Field_Trapping Field Trapping Experiments GC_EAD->Field_Trapping Data_Analysis Data Analysis and Validation Field_Trapping->Data_Analysis

Workflow for pheromone isomer identification and bioassay.

Other Bioactive Molecules with a 13Z Double Bond

The significance of the 13Z double bond extends beyond retinoids and pheromones. For instance, studies on the carotenoid astaxanthin (B1665798) have shown that the (13Z)-isomer exhibits significantly higher bioavailability and tissue accumulation compared to the (all-E)- and (9Z)-isomers.[8] This suggests that the 13Z configuration can enhance the absorption and retention of certain nutraceuticals. While extensive research on the biological significance of a 13Z double bond in other molecules like docosahexaenoic acid (DHA) is still emerging, the established principles of stereoisomerism suggest that this structural feature likely plays a critical role in the bioactivity of a wider range of compounds than is currently appreciated.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of molecules containing a 13Z double bond.

Synthesis of (13Z,15E)-octadecadienal

The synthesis of specific geometric isomers of pheromones is crucial for bioactivity studies. A common strategy for synthesizing (13Z,15E)-octadecadienal involves a multi-step process starting from a commercially available bromo-alcohol.[7]

  • Alkylation of Lithium Alkyne: 12-bromo-1-decanol is protected and then reacted with lithium acetylide to form a terminal alkyne.

  • Wittig Reaction: A Wittig reaction is employed to create the 13Z double bond. This typically involves the reaction of an appropriate phosphonium (B103445) ylide with an aldehyde. The choice of reagents and reaction conditions is critical to ensure Z-selectivity.

  • Hydroboration-Protonolysis: This step is used to form the 15E double bond.

  • Deprotection and Oxidation: The protecting group on the alcohol is removed, and the resulting alcohol is oxidized to the final aldehyde product, (13Z,15E)-octadecadienal.

HPLC Separation of Retinoic Acid Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating geometric isomers.

  • Sample Preparation: Retinoid samples are extracted from tissues or cell cultures using organic solvents, often under red light to prevent photoisomerization. The extract is then dried and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: A normal-phase silica (B1680970) column is typically used for the separation of non-polar isomers like retinoids.

    • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethyl acetate, is used. The exact ratio is optimized to achieve the best separation.

    • Detection: A UV detector is used, with the wavelength set to the absorbance maximum of the retinoids (around 340-350 nm).

  • Analysis: The retention times of the peaks in the sample chromatogram are compared to those of pure standards of the different retinoic acid isomers to identify and quantify each isomer.

Electroantennography (EAG) for Pheromone Activity

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: An antenna is carefully excised from a male moth. The base and the tip of the antenna are placed in contact with two electrodes containing a conductive saline solution.

  • Stimulus Delivery: A purified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of the synthetic pheromone isomer are introduced into the airstream.

  • Signal Recording: The change in electrical potential between the two electrodes upon stimulation is amplified and recorded. The amplitude of the EAG response is proportional to the sensitivity of the antennal receptors to the specific compound.

  • Data Analysis: The EAG responses to different isomers and concentrations are compared to determine the relative bioactivity of each compound.

Conclusion

The 13Z double bond is a subtle but powerful structural feature that profoundly influences the biological activity of a diverse range of molecules. From mediating the fundamental process of vision and regulating gene expression to enabling highly specific chemical communication between insects, the orientation of this single double bond underscores the critical importance of stereochemistry in biological systems. For researchers and professionals in drug development, a thorough understanding of the biological significance of specific geometric isomers, such as those containing a 13Z double bond, is essential for the design and discovery of novel and effective therapeutic agents and biochemical tools. Future research will undoubtedly uncover further instances where this specific structural motif plays a key role in the intricate molecular interactions that govern life.

References

The Critical Role of 3-Oxoacyl-CoA Intermediates in Unsaturated Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of unsaturated fatty acids presents unique biochemical challenges not encountered in the breakdown of their saturated counterparts. The presence of double bonds necessitates the action of auxiliary enzymes to reconfigure the acyl-CoA intermediates for successful entry and procession through the β-oxidation spiral. Central to this metabolic crossroads are the 3-oxoacyl-CoA intermediates, whose formation and subsequent thiolytic cleavage are contingent on the precise enzymatic handling of unsaturation. This technical guide provides an in-depth exploration of the generation and processing of 3-oxoacyl-CoA intermediates from unsaturated fatty acids, with a focus on the core enzymatic players, quantitative metabolic data, and detailed experimental methodologies for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating fatty acid metabolism and its therapeutic modulation.

Introduction: The Challenge of Unsaturated Fatty Acid β-Oxidation

Mitochondrial β-oxidation is the primary pathway for the degradation of fatty acids, systematically shortening the acyl-CoA chain by two-carbon units to produce acetyl-CoA, NADH, and FADH₂.[1][2] While this process is straightforward for saturated fatty acids, the cis- or trans- double bonds in unsaturated fatty acids pose significant steric and electronic hurdles for the standard β-oxidation enzymes.[1] Consequently, a specialized set of auxiliary enzymes is required to modify these intermediates, ensuring their correct stereochemistry and positioning for subsequent enzymatic reactions. The ultimate goal of these auxiliary steps is to produce a substrate that can be acted upon by enoyl-CoA hydratase, L-3-hydroxyacyl-CoA dehydrogenase, and β-ketoacyl-CoA thiolase to generate the pivotal 3-oxoacyl-CoA intermediate.[2]

Core Signaling Pathways and Enzymatic Machinery

The metabolism of both monounsaturated and polyunsaturated fatty acids converges on the formation of a trans-Δ²-enoyl-CoA, a canonical substrate for enoyl-CoA hydratase.[3] The generation of this intermediate from unsaturated precursors is orchestrated by two key auxiliary enzymes: enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase .

Monounsaturated Fatty Acids: The Role of Enoyl-CoA Isomerase

The β-oxidation of a monounsaturated fatty acid, such as oleic acid (18:1 cis-Δ⁹), proceeds normally for three cycles. This process yields a cis-Δ³-enoyl-CoA, which is not a substrate for enoyl-CoA hydratase. Enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of this cis-Δ³ or trans-Δ³ double bond to a trans-Δ² double bond.[3][4] This product, now a substrate for enoyl-CoA hydratase, can re-enter the β-oxidation spiral.

Polyunsaturated Fatty Acids: The Concerted Action of Isomerase and Reductase

The degradation of polyunsaturated fatty acids, such as linoleic acid (18:2 cis-Δ⁹, cis-Δ¹²), is more complex. After the initial rounds of β-oxidation and the action of enoyl-CoA isomerase, a 2,4-dienoyl-CoA intermediate is formed. This intermediate is a poor substrate for enoyl-CoA hydratase. 2,4-dienoyl-CoA reductase (EC 1.3.1.34) utilizes NADPH to reduce the Δ⁴ double bond of the 2,4-dienoyl-CoA, yielding a trans-Δ³-enoyl-CoA.[5][6] This product is then acted upon by enoyl-CoA isomerase to produce the requisite trans-Δ²-enoyl-CoA, allowing β-oxidation to proceed.[5]

Unsaturated_Fatty_Acid_Metabolism Figure 1: Overview of Unsaturated Fatty Acid Beta-Oxidation Pathways cluster_mono Monounsaturated Fatty Acid (e.g., Oleoyl-CoA) cluster_poly Polyunsaturated Fatty Acid (e.g., Linoleoyl-CoA) MUFA cis-Δ⁹-Unsaturated Acyl-CoA BetaOx1 β-Oxidation Cycles MUFA->BetaOx1 cis_d3 cis-Δ³-Enoyl-CoA BetaOx1->cis_d3 ECI Enoyl-CoA Isomerase cis_d3->ECI trans_d2 trans-Δ²-Enoyl-CoA ECI->trans_d2 PUFA cis-Δ⁹, cis-Δ¹²-Unsaturated Acyl-CoA BetaOx2 β-Oxidation Cycles PUFA->BetaOx2 cis_d3_cis_d6 cis-Δ³, cis-Δ⁶-Dienoyl-CoA BetaOx2->cis_d3_cis_d6 ECI2 Enoyl-CoA Isomerase cis_d3_cis_d6->ECI2 trans_d2_cis_d6 trans-Δ², cis-Δ⁶-Dienoyl-CoA ECI2->trans_d2_cis_d6 BetaOx3 One β-Oxidation Cycle trans_d2_cis_d6->BetaOx3 cis_d4 cis-Δ⁴-Enoyl-CoA BetaOx3->cis_d4 ACAD Acyl-CoA Dehydrogenase cis_d4->ACAD dienoyl 2,4-Dienoyl-CoA ACAD->dienoyl DECR 2,4-Dienoyl-CoA Reductase dienoyl->DECR trans_d3 trans-Δ³-Enoyl-CoA DECR->trans_d3 ECI3 Enoyl-CoA Isomerase trans_d3->ECI3 ECI3->trans_d2 ECH Enoyl-CoA Hydratase trans_d2->ECH hydroxyacyl L-3-Hydroxyacyl-CoA ECH->hydroxyacyl HADH L-3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl->HADH oxoacyl 3-Oxoacyl-CoA HADH->oxoacyl Thiolase β-Ketoacyl-CoA Thiolase oxoacyl->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA

Figure 1: Overview of Unsaturated Fatty Acid Beta-Oxidation Pathways

Quantitative Data on Key Enzymes and Intermediates

The efficiency of unsaturated fatty acid metabolism is dictated by the kinetic properties of the auxiliary enzymes and the cellular concentrations of the acyl-CoA intermediates.

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for key enzymes involved in the processing of unsaturated acyl-CoA intermediates. It is important to note that these values can vary depending on the specific substrate, organism, and experimental conditions.

EnzymeSubstrateOrganism/SourceK_m_ (µM)V_max_ (U/mg)Reference
Enoyl-CoA Isomerase cis-3-Hexenoyl-CoARat Liver~25High[4]
cis-3-Decenoyl-CoARat Liver~20High[4]
2,4-Dienoyl-CoA Reductase 2-trans,4-cis-Decadienoyl-CoABovine Liver~5~15[7]
2-trans,4-trans-Decadienoyl-CoABovine Liver~7~15[7]
L-3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyoctanoyl-CoAPig Heart12150[8]
3-Hydroxypalmitoyl-CoAPig Heart1050[8]
Tissue Concentrations of Acyl-CoA Esters

The intracellular concentrations of acyl-CoA esters are tightly regulated and vary between tissues and metabolic states. The following table provides representative concentrations of various long-chain acyl-CoA species in different mammalian tissues.

Acyl-CoA SpeciesLiver (pmol/mg protein)Heart (pmol/mg protein)Skeletal Muscle (pmol/mg protein)Reference
Palmitoyl-CoA (16:0) 20-6010-305-15[9]
Oleoyl-CoA (18:1) 30-8015-4010-20[9]
Linoleoyl-CoA (18:2) 10-305-152-10[9]
Arachidonoyl-CoA (20:4) 5-152-101-5[9]

Experimental Protocols

Accurate measurement of enzyme activities and intermediate concentrations is crucial for studying unsaturated fatty acid metabolism. This section provides detailed methodologies for key experiments.

Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay measures the decrease in absorbance at 263 nm resulting from the hydration of the double bond in a trans-2-enoyl-CoA substrate.[10]

Materials:

  • 100 mM Tris-HCl buffer, pH 7.8

  • trans-2-Octenoyl-CoA (substrate)

  • Purified enoyl-CoA hydratase or cell/tissue lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl, pH 7.8, and 50 µM trans-2-octenoyl-CoA in a final volume of 1 mL.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the substrate (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Coupled Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This assay measures the NAD⁺-dependent oxidation of an L-3-hydroxyacyl-CoA substrate by monitoring the increase in absorbance at 340 nm due to NADH formation.[8][11]

Materials:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.3

  • 5 mM NAD⁺

  • 1 mM L-3-Hydroxyoctanoyl-CoA (substrate)

  • Purified L-3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer, pH 7.3, and 5 mM NAD⁺ in a final volume of 1 mL.

  • Add the enzyme sample to the reaction mixture and incubate for 2 minutes to allow for the oxidation of any endogenous substrates.

  • Initiate the reaction by adding 1 mM L-3-hydroxyoctanoyl-CoA.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

LC-MS/MS Quantification of 3-Oxoacyl-CoA Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[12][13][14]

LCMS_Workflow Figure 2: Experimental Workflow for LC-MS/MS Analysis of 3-Oxoacyl-CoA Sample Cell/Tissue Homogenate Extraction Protein Precipitation & Acyl-CoA Extraction (e.g., with Acetonitrile (B52724)/Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC Liquid Chromatography (Reversed-Phase C18 Column) Supernatant->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Figure 2: Experimental Workflow for LC-MS/MS Analysis of 3-Oxoacyl-CoA

Materials:

  • Internal standards (e.g., odd-chain 3-oxoacyl-CoAs)

  • Acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid

  • Reversed-phase C18 HPLC column

  • Tandem mass spectrometer

Procedure:

  • Sample Preparation: Homogenize cell or tissue samples in a cold extraction solution (e.g., acetonitrile/methanol/water) containing internal standards.[14]

  • Protein Precipitation: Vortex the homogenate and centrifuge at high speed to pellet proteins.[14]

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detection: Monitor the specific precursor-to-product ion transitions for each 3-oxoacyl-CoA species and the internal standards in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Construct a calibration curve using known concentrations of 3-oxoacyl-CoA standards and determine the concentrations in the samples by comparing their peak areas to those of the internal standards.

Implications for Drug Development

The enzymes of unsaturated fatty acid oxidation represent potential therapeutic targets for a variety of metabolic diseases. For instance, inhibiting 2,4-dienoyl-CoA reductase could be a strategy to modulate lipid metabolism in conditions such as non-alcoholic fatty liver disease (NAFLD) or type 2 diabetes. A thorough understanding of the kinetics and regulation of these enzymes is therefore essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide the necessary tools for screening and characterizing potential inhibitors of these critical metabolic pathways.

Conclusion

The metabolism of unsaturated fatty acids is a complex and highly regulated process that is essential for cellular energy homeostasis. The 3-oxoacyl-CoA intermediates are at the heart of this pathway, and their efficient generation and degradation are dependent on the coordinated action of a specialized set of auxiliary enzymes. This technical guide has provided a comprehensive overview of the core concepts, quantitative data, and experimental methodologies relevant to the study of these fascinating metabolic pathways. It is our hope that this resource will facilitate further research into the intricacies of unsaturated fatty acid metabolism and aid in the development of novel therapeutic strategies for metabolic disorders.

References

Theoretical Modeling of (13Z)-3-oxoicosenoyl-CoA Enzyme Binding: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxoicosenoyl-CoA is a long-chain, unsaturated 3-oxoacyl-CoA that is an intermediate in the metabolic pathways of fatty acids. Understanding its interaction with enzymes is crucial for elucidating metabolic regulation and for the development of novel therapeutics targeting lipid metabolism. Direct experimental data on the binding of this compound to specific enzymes is limited. This technical guide outlines a comprehensive theoretical modeling approach to predict and analyze these interactions, leveraging knowledge from homologous enzyme systems. We provide a framework for computational studies, summarize relevant quantitative data from analogous substrates, detail pertinent experimental protocols for validation, and present visual workflows and pathway diagrams to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction

Long-chain fatty acyl-CoAs are not only metabolic intermediates but also key regulatory molecules in various cellular processes.[1][2] The introduction of a keto group at the C3 position, as seen in this compound, signifies a critical step in both fatty acid beta-oxidation and elongation pathways. The enzymes that recognize and process these molecules are of significant interest in metabolic research and as potential drug targets. Due to the challenges in synthesizing and isolating this specific intermediate, in-silico methods provide a powerful alternative to gain initial insights into its enzymatic binding.

This guide focuses on the theoretical modeling of this compound binding to its putative enzyme targets, primarily within the families of 3-ketoacyl-CoA reductases, enoyl-CoA hydratases, and 3-ketoacyl-CoA thiolases. These enzymes are central to the processing of 3-oxoacyl-CoA molecules.[3][4][5]

Proposed Theoretical Modeling Workflow

A robust theoretical model can be built by integrating homology modeling, molecular docking, and molecular dynamics simulations. This multi-step approach allows for the prediction of the enzyme-ligand complex structure, binding affinity, and the dynamic behavior of the interaction.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis Sequence Retrieval Retrieve Target Enzyme Sequence (e.g., from UniProt, NCBI) Template Identification Identify Structural Templates (PDB database) Sequence Retrieval->Template Identification Homology Modeling Build 3D Enzyme Model (e.g., MODELLER, SWISS-MODEL) Template Identification->Homology Modeling Molecular Docking Predict Binding Pose (e.g., AutoDock, Glide) Homology Modeling->Molecular Docking Ligand Preparation Generate 3D Structure of This compound Ligand Preparation->Molecular Docking MD Simulation Simulate Enzyme-Ligand Complex Dynamics (e.g., GROMACS, AMBER) Molecular Docking->MD Simulation Binding Free Energy Calculate Binding Affinity (MM/PBSA, MM/GBSA) MD Simulation->Binding Free Energy Interaction Analysis Identify Key Residues and Interactions MD Simulation->Interaction Analysis

Figure 1: Proposed workflow for theoretical modeling.

Data Presentation: Quantitative Insights from Analogous Systems

While specific binding data for this compound is scarce, kinetic parameters for enzymes acting on similar long-chain acyl-CoA substrates provide a valuable reference. This data can inform the validation of theoretical models and offer a baseline for expected binding affinities and reaction rates.

Table 1: Kinetic Parameters of Enzymes Acting on Long-Chain Acyl-CoA Substrates

Enzyme FamilyEnzyme NameOrganismSubstrateKm (µM)Vmax (U/mg)Reference
3-Ketoacyl-CoA Thiolase 3-Ketoacyl-CoA Thiolase ARalstonia eutropha3-Oxoacyl-CoA15832 (mM/min)[5]
SCP-2/ThiolaseRat Liver PeroxisomesMedium-chain 3-oxoacyl-CoAs--[6]
Enoyl-CoA Hydratase (R)-Specific Enoyl-CoA HydrataseAeromonas caviaeCrotonyl-CoA (C4)1606.2 x 10³[7]
(R)-Specific Enoyl-CoA HydrataseAeromonas caviae2-Hexenoyl-CoA (C6)1201.8 x 10³[7]
(R)-Specific Enoyl-CoA HydrataseAeromonas caviae2-Octenoyl-CoA (C8)100-[7]
Acyl-CoA Binding Protein Acyl-CoA-Binding Protein (ACBP)BovineC14-C22 Acyl-CoA EstersHigh Affinity-[8]

Note: The Vmax for 3-Ketoacyl-CoA Thiolase A from Ralstonia eutropha was reported in mM/min, which is an exceptionally high value and may reflect specific assay conditions.

Experimental Protocols for Model Validation

Theoretical models, however sophisticated, require experimental validation. The following are key experimental protocols that can be employed to study the binding of this compound to its target enzymes.

X-ray Crystallography

This technique provides high-resolution structural information of the enzyme-ligand complex, offering the most direct validation of computational models.

  • Protein Expression and Purification: The target enzyme is overexpressed, typically in E. coli, and purified to homogeneity using chromatographic techniques.

  • Crystallization: The purified enzyme is crystallized, often in the presence of the ligand or a close analog.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination: The electron density map is calculated from the diffraction data, and a 3D model of the protein-ligand complex is built.[5][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide information on the binding interface and the dynamics of the interaction in solution.

  • Isotope Labeling: The protein is typically labeled with 15N and/or 13C.

  • Titration Experiments: The ligand is titrated into the labeled protein solution, and changes in the chemical shifts of the protein's backbone amides are monitored.

  • Data Analysis: The residues showing significant chemical shift perturbations are mapped onto the protein structure to identify the binding site.[11]

Ligand Binding Assays

These assays quantify the binding affinity (Kd) between the enzyme and the ligand.

  • Fluorescence Polarization (FP): A fluorescently labeled version of the ligand is used. Upon binding to the larger enzyme, the rotation of the fluorescent molecule slows down, leading to an increase in the polarization of the emitted light.

  • Surface Plasmon Resonance (SPR): The enzyme is immobilized on a sensor chip. The binding of the ligand to the immobilized enzyme causes a change in the refractive index at the sensor surface, which is detected in real-time.

  • Isothermal Titration Calorimetry (ITC): This method directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (Kd, enthalpy, and entropy).[12]

Signaling and Metabolic Pathways

This compound is an intermediate in the beta-oxidation of very-long-chain fatty acids. Understanding its position in this pathway is essential for contextualizing the significance of its enzymatic interactions.

G Very-Long-Chain Fatty Acid Very-Long-Chain Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Very-Long-Chain Fatty Acid->Acyl-CoA Synthetase Very-Long-Chain Acyl-CoA Very-Long-Chain Acyl-CoA Acyl-CoA Synthetase->Very-Long-Chain Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Very-Long-Chain Acyl-CoA->Acyl-CoA Dehydrogenase trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase->trans-2-Enoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase trans-2-Enoyl-CoA->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase This compound This compound 3-Hydroxyacyl-CoA Dehydrogenase->this compound Thiolase Thiolase This compound->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter Acyl-CoA Shorter Acyl-CoA Thiolase->Shorter Acyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Figure 2: Beta-oxidation pathway of very-long-chain fatty acids.

Conclusion

While direct experimental investigation of this compound remains challenging, a combination of theoretical modeling and experimental validation using analogous systems provides a robust framework for understanding its enzymatic interactions. The methodologies and data presented in this guide offer a starting point for researchers to explore the role of this and other similar lipid intermediates in health and disease. The insights gained from such studies will be invaluable for the development of next-generation therapeutics targeting metabolic disorders.

References

Methodological & Application

Application Note: Quantification of (13Z)-3-oxoicosenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxoicosenoyl-CoA is a long-chain fatty acyl-CoA molecule that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug development.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[3][4] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS.

Experimental Workflow Overview

The overall experimental workflow for the quantification of this compound involves several key steps, from sample preparation to data analysis.

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Tissue or Cells) homogenize Homogenization sample->homogenize precipitate Protein Precipitation (e.g., with SSA) homogenize->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Collection centrifuge->extract lc_separation LC Separation (Reversed-Phase) extract->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration Data Acquisition quantification Quantification (Calibration Curve) integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the quantification of this compound.

Detailed Protocols

Sample Preparation

The stability of acyl-CoA esters is a critical consideration during sample preparation. All procedures should be performed on ice to minimize degradation.[5]

Materials:

  • Biological sample (e.g., ~50 mg of frozen tissue or cell pellet)

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 7.2)

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • 5% (w/v) 5-sulfosalicylic acid (SSA) solution, ice-cold

  • Microcentrifuge tubes

  • Homogenizer

  • Refrigerated centrifuge

Protocol:

  • Weigh approximately 50 mg of frozen tissue or the cell pellet in a pre-chilled microcentrifuge tube.[5]

  • Add 1 mL of ice-cold 100 mM potassium phosphate buffer containing the internal standard.[5]

  • Homogenize the sample thoroughly on ice.

  • For protein precipitation, add an equal volume of ice-cold 5% SSA solution to the homogenate.

  • Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.

  • Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.[5]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5][6]

LC Parameters:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) in water[5]
Mobile Phase B Acetonitrile[5]
Gradient A linear gradient from 5% to 95% B over 10 minutes[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C
Injection Volume 5-10 µL[5]

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.[6] Multiple Reaction Monitoring (MRM) is used for quantification. The specific MRM transitions for this compound and a common internal standard are provided below. Note that the collision energy and other compound-specific parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compoundTo be determinedTo be determined100To be optimized
C17:0-CoA (Internal Std)992.6485.4100To be optimized

Note: The exact precursor ion for this compound needs to be calculated based on its molecular formula (C41H70N7O18P3S) and the expected adduct in positive ion mode (likely [M+H]+). The product ion will result from the characteristic neutral loss of the CoA moiety or other specific fragmentations due to the 3-oxo group, which should be determined by direct infusion of a standard.

Signaling Pathway Context

This compound is an intermediate in fatty acid metabolism, specifically within the beta-oxidation pathway. Understanding its position in this pathway is key to interpreting quantitative data.

Fatty_Acid_Beta_Oxidation acyl_coa Acyl-CoA (e.g., (13Z)-Icosenoyl-CoA) enoyl_coa Enoyl-CoA acyl_coa->enoyl_coa Dehydrogenation hydroxyacyl_coa Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Hydration oxoacyl_coa This compound hydroxyacyl_coa->oxoacyl_coa Dehydrogenation acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa Thiolysis shorter_acyl_coa Shorter Acyl-CoA oxoacyl_coa->shorter_acyl_coa Thiolysis tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Application Notes and Protocols for the Chemical Synthesis of (13Z)-3-Oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This document provides detailed application notes and protocols for the chemical synthesis of (13Z)-3-oxoicosenoyl-CoA. The synthesis is approached in two main stages. The first stage involves the synthesis of the precursor fatty acid, (13Z)-3-oxoicosenoic acid. This is achieved through the formation of a β-hydroxy acid intermediate, followed by oxidation. The second stage details the activation of the synthesized 3-oxo acid and its subsequent coupling with Coenzyme A to yield the final product. Methodologies for purification and characterization of the final compound are also discussed. These protocols are intended for researchers in biochemistry, drug development, and related scientific fields.

Introduction

This compound is an unsaturated long-chain 3-oxoacyl-Coenzyme A thioester. Acyl-CoAs are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The presence of the 3-oxo functionality and the specific cis-double bond at the 13th position makes this compound a valuable tool for studying specific enzymes and pathways involved in lipid metabolism. The protocols outlined below describe a plausible chemical synthesis route for this compound, designed to be adaptable in a standard organic chemistry laboratory setting.

Stage 1: Synthesis of (13Z)-3-Oxoicosenoic Acid

The synthesis of the precursor acid is achieved in two principal steps: the formation of (13Z)-3-hydroxyeicosenoic acid, followed by its oxidation to the desired 3-oxo derivative.

Step 1.1: Synthesis of (13Z)-3-Hydroxyeicosenoic Acid via a Reformatsky-type Reaction

The Reformatsky reaction provides a classic and effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.[1][2][3] This protocol adapts this reaction for the synthesis of the target 3-hydroxy fatty acid. The overall strategy involves the reaction of heptadecanal (B146464) with an α-bromo ester in the presence of activated zinc, followed by hydrolysis. Heptadecanal can be synthesized from the readily available oleic acid via ozonolysis, or obtained commercially. For the purpose of this protocol, we will assume heptadecanal is the starting material.

Experimental Protocol:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (2.0 equivalents). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid and washing with distilled water, ethanol (B145695), and finally dry diethyl ether. Dry the activated zinc under vacuum.

  • Reaction Setup: To the flask containing activated zinc, add dry tetrahydrofuran (B95107) (THF).

  • Reactant Addition: A solution of heptadecanal (1.0 equivalent) and ethyl bromoacetate (B1195939) (1.5 equivalents) in dry THF is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • Reaction: The reaction mixture is gently heated to initiate the reaction. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux. After the initial exothermic reaction subsides, continue heating at reflux for an additional 2-3 hours to ensure complete reaction.

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (13Z)-3-hydroxyeicosenoate.

  • Hydrolysis: The crude ester is then dissolved in a mixture of ethanol and 1 M sodium hydroxide (B78521) solution and stirred at room temperature overnight.

  • Purification: After hydrolysis, the ethanol is removed under reduced pressure. The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give crude (13Z)-3-hydroxyeicosenoic acid. The product can be further purified by column chromatography on silica (B1680970) gel.

Step 1.2: Oxidation of (13Z)-3-Hydroxyeicosenoic Acid to (13Z)-3-Oxoicosenoic Acid

The oxidation of the secondary alcohol at the C-3 position to a ketone can be achieved using various mild oxidizing agents. The Dess-Martin periodinane (DMP) oxidation is a reliable method that proceeds under neutral conditions and at room temperature, which is advantageous for complex molecules.[4][5][6][7]

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (13Z)-3-hydroxyeicosenoic acid (1.0 equivalent) in dry dichloromethane (B109758) (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature with stirring.[4]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir the mixture vigorously for 15-20 minutes until the solid dissolves.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude (13Z)-3-oxoicosenoic acid is purified by silica gel column chromatography.

Stage 2: Synthesis of this compound

The final stage of the synthesis involves the activation of the carboxylic acid of (13Z)-3-oxoicosenoic acid and its subsequent reaction with Coenzyme A. A common and effective method for this transformation is the conversion of the carboxylic acid to an acyl chloride, followed by a Schotten-Baumann-type reaction with Coenzyme A.

Step 2.1: Conversion of (13Z)-3-Oxoicosenoic Acid to (13Z)-3-Oxoicosenoyl Chloride

The carboxylic acid is converted to the more reactive acyl chloride using a standard chlorinating agent such as thionyl chloride or oxalyl chloride.[8][9]

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve (13Z)-3-oxoicosenoic acid (1.0 equivalent) in a minimal amount of dry dichloromethane.

  • Reagent Addition: Add oxalyl chloride (2.0 equivalents) dropwise to the solution at 0 °C. A catalytic amount of dry dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: The solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude (13Z)-3-oxoicosenoyl chloride, which is typically used in the next step without further purification.

Step 2.2: Synthesis of this compound

The final step is the thioesterification of the acyl chloride with Coenzyme A. This reaction is performed in an aqueous-organic biphasic system under basic conditions to facilitate the reaction and neutralize the HCl byproduct.[10][11][12]

Experimental Protocol:

  • Coenzyme A Solution: In a flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in a cold (0 °C) aqueous solution of sodium bicarbonate (e.g., 0.5 M).

  • Acyl Chloride Addition: To the vigorously stirred Coenzyme A solution, add a solution of the crude (13Z)-3-oxoicosenoyl chloride (1.2 equivalents) in a minimal amount of a dry, water-miscible organic solvent like THF or acetone, dropwise, while maintaining the temperature at 0-4 °C.

  • pH Adjustment: During the addition, the pH of the aqueous solution should be monitored and maintained between 7.5 and 8.5 by the addition of a dilute sodium hydroxide solution.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Purification: The final product, this compound, is a water-soluble compound. Purification is typically achieved by solid-phase extraction (SPE) on a C18 cartridge or by preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

StepReactantProductTypical Yield (%)Purity (%)Analytical Method
1.1Heptadecanal & Ethyl bromoacetate(13Z)-3-Hydroxyeicosenoic acid60-75>95NMR, MS
1.2(13Z)-3-Hydroxyeicosenoic acid(13Z)-3-Oxoicosenoic acid80-90>98NMR, MS, IR
2.1(13Z)-3-Oxoicosenoic acid(13Z)-3-Oxoicosenoyl chloride>95 (crude)-Used directly
2.2(13Z)-3-Oxoicosenoyl chloride & CoAThis compound50-70>95HPLC, MS

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of (13Z)-3-Oxoicosenoic Acid cluster_stage2 Stage 2: Synthesis of this compound Heptadecanal Heptadecanal + Ethyl Bromoacetate HydroxyAcid (13Z)-3-Hydroxyeicosenoic Acid Heptadecanal->HydroxyAcid Reformatsky-type Reaction OxoAcid (13Z)-3-Oxoicosenoic Acid HydroxyAcid->OxoAcid Dess-Martin Oxidation AcylChloride (13Z)-3-Oxoicosenoyl Chloride OxoAcid->AcylChloride Oxalyl Chloride FinalProduct This compound AcylChloride->FinalProduct CoA Coenzyme A CoA->FinalProduct CoA_Ligation OxoAcid (13Z)-3-Oxoicosenoic Acid AcylChloride (13Z)-3-Oxoicosenoyl Chloride OxoAcid->AcylChloride Activation (e.g., Oxalyl Chloride) ActivatedComplex Activated Acyl Intermediate AcylChloride->ActivatedComplex FinalProduct This compound ActivatedComplex->FinalProduct Nucleophilic Attack by Thiol CoA Coenzyme A (CoASH) CoA->FinalProduct

References

Application Note and Protocol: Enzymatic Assay for (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(13Z)-3-oxoicosenoyl-CoA is a long-chain, monounsaturated 3-oxo-fatty acyl-CoA.[1] As a very-long-chain fatty acid (VLCFA) derivative, it is an important intermediate in lipid metabolism, particularly within the peroxisomal beta-oxidation pathway.[2][3][4] The catabolism of VLCFAs is crucial for maintaining lipid homeostasis, and dysregulation of this pathway is associated with several metabolic disorders. Therefore, the ability to quantitatively measure the enzymatic conversion of this compound is essential for studying the enzymes involved, screening for potential inhibitors, and understanding the pathophysiology of related diseases.

This application note provides a detailed protocol for a continuous spectrophotometric enzymatic assay for this compound, likely a substrate for 3-ketoacyl-CoA thiolase. The assay is based on a coupled enzyme system where the product of the thiolase reaction, acetyl-CoA, initiates a series of reactions leading to the production of NADH, which can be monitored by the increase in absorbance at 340 nm.

Metabolic Pathway: Peroxisomal Beta-Oxidation of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids are shortened in peroxisomes through a beta-oxidation process.[2][5][6] this compound is an intermediate in the degradation of (13Z)-icosenoyl-CoA. The final step of each beta-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[7][8]

Peroxisomal_Beta_Oxidation cluster_0 Peroxisome VLCFA_CoA (13Z)-Icosenoyl-CoA Enoyl_CoA trans-2,(13Z)-Icosadienoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-(13Z)-icosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA (11Z)-Octadecenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Mitochondria Further Oxidation in Mitochondria Shortened_Acyl_CoA->Mitochondria Acetyl_CoA->Mitochondria

Figure 1: Simplified diagram of the peroxisomal beta-oxidation pathway highlighting the role of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of the substrate from its corresponding fatty acid using a long-chain-acyl-CoA synthetase (LACS).

Materials:

  • (13Z)-3-oxoicosenoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Long-chain-acyl-CoA synthetase (LACS)

  • Tris-HCl buffer

  • MgCl₂

  • Triton X-100

  • DTT

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, ATP, DTT, and Triton X-100.

  • Add (13Z)-3-oxoicosenoic acid to the reaction mixture.

  • Initiate the reaction by adding LACS.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the formation of the product by HPLC or LC-MS.

  • Purify the synthesized this compound using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically using the extinction coefficient for the adenine (B156593) ring of CoA.

Protocol 2: Enzymatic Assay of 3-ketoacyl-CoA Thiolase Activity

This protocol details a coupled enzymatic assay to determine the activity of 3-ketoacyl-CoA thiolase using this compound as a substrate.

Assay Principle:

The assay relies on the following coupled reactions:

  • This compound + CoA-SH → (11Z)-octadecenoyl-CoA + acetyl-CoA (catalyzed by 3-ketoacyl-CoA thiolase)

  • Acetyl-CoA + Oxaloacetate + H₂O → Citrate (B86180) + CoA-SH (catalyzed by citrate synthase)

  • L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺ (catalyzed by malate (B86768) dehydrogenase)

The rate of NADH production is monitored by the increase in absorbance at 340 nm and is directly proportional to the 3-ketoacyl-CoA thiolase activity.

Assay_Workflow cluster_workflow Assay Workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, L-Malate, NAD+, MDH, CS) Add_Substrate Add Substrate (this compound and CoA-SH) Prepare_Reaction_Mix->Add_Substrate Equilibrate Equilibrate at Assay Temperature Add_Substrate->Equilibrate Initiate_Reaction Initiate Reaction with 3-Ketoacyl-CoA Thiolase Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate Initial Rate of Reaction Monitor_Absorbance->Data_Analysis

Figure 2: Experimental workflow for the coupled enzymatic assay of 3-ketoacyl-CoA thiolase.

Materials and Reagents:

  • This compound (synthesized as per Protocol 1)

  • Coenzyme A (CoA-SH)

  • Recombinant 3-ketoacyl-CoA thiolase (peroxisomal)

  • Malate dehydrogenase (MDH)

  • Citrate synthase (CS)

  • L-Malic acid

  • NAD⁺

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube or directly in the wells of a 96-well plate, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, L-Malic acid, NAD⁺, malate dehydrogenase, and citrate synthase.

  • Add substrates: Add this compound and CoA-SH to the reaction mixture.

  • Equilibrate: Incubate the mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to establish a stable baseline.

  • Initiate the reaction: Start the reaction by adding the 3-ketoacyl-CoA thiolase enzyme solution.

  • Monitor absorbance: Immediately begin monitoring the increase in absorbance at 340 nm in a spectrophotometer. Record readings at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).[9]

Data Presentation

The following table summarizes hypothetical kinetic data that could be obtained from this assay.

ParameterValueUnit
Enzyme Concentration 10µg/mL
Substrate this compound
Km15µM
Vmax50nmol/min/mg protein
Co-substrate (CoA-SH)
Km25µM
Inhibitor (Example)
IC₅₀5µM

Troubleshooting

  • No or low activity:

    • Check the activity of the coupling enzymes (MDH and CS) independently.

    • Verify the integrity and concentration of the substrate and co-factors.

    • Ensure the enzyme is active and properly stored.

  • High background absorbance:

    • Run a control reaction without the primary enzyme (3-ketoacyl-CoA thiolase) to measure any background NADH production.

    • Ensure the purity of the substrate.

  • Non-linear reaction rate:

    • The enzyme concentration may be too high, leading to rapid substrate depletion. Reduce the enzyme concentration.

    • The substrate concentration may be too low. Increase the substrate concentration.

    • The reaction may be limited by one of the coupling enzymes or their substrates. Increase the concentration of the coupling enzymes and their substrates.

References

Application Notes and Protocols for the Extraction of (13Z)-3-oxoicosenoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxoicosenoyl-CoA is an unsaturated fatty acyl-CoA that plays a role in cellular metabolism. The accurate and efficient extraction of this molecule from cellular samples is critical for a variety of research applications, including metabolic studies and drug development. This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

The following table summarizes representative quantitative data for long-chain acyl-CoA species in different mammalian cell lines. While specific data for this compound is not widely reported, this table provides a comparative overview of the abundance of similar molecules.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~10~3
C18:1-CoA-~8~5
C18:2-CoA-~3~2
Note: Data is compiled from various sources and may not be directly comparable due to differences in experimental conditions and normalization methods.

Experimental Protocols

This protocol is designed for the extraction of a broad range of long-chain acyl-CoAs, including this compound, from both adherent and suspension cell cultures.

Materials
  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -20°C

  • Internal standard (e.g., C17:0-CoA or other odd-chain acyl-CoA)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing:

  • For adherent cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • For suspension cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]

2. Cell Lysis and Protein Precipitation:

  • After the final wash, aspirate the supernatant completely.

  • Add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet.[1]

  • Resuspend the cell pellet by vortexing or sonicating to ensure homogeneity.[1]

  • Add 270 µL of ice-cold acetonitrile, and vortex again.[1]

  • Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

3. Supernatant Collection:

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[2]

  • Be cautious not to disturb the pellet.

4. Sample Drying:

  • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Ensure the sample does not overheat during this process.

5. Sample Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[2]

  • A common reconstitution solvent is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[2]

  • Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Visualization of Experimental Workflow

ExtractionWorkflow cluster_harvesting Cell Harvesting & Washing cluster_extraction Extraction & Precipitation cluster_processing Sample Processing start Start: Cultured Cells wash_pbs Wash with ice-cold PBS start->wash_pbs centrifuge_pellet Centrifuge to pellet cells wash_pbs->centrifuge_pellet add_formic_acid Add Formic Acid Solution centrifuge_pellet->add_formic_acid vortex Vortex/Sonicate add_formic_acid->vortex add_acetonitrile Add Acetonitrile add_acetonitrile->vortex vortex->add_acetonitrile incubate Incubate on ice vortex->incubate centrifuge_extract Centrifuge to pellet debris incubate->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant dry_sample Dry Sample collect_supernatant->dry_sample reconstitute Reconstitute in LC-MS solvent dry_sample->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: Workflow for the extraction of this compound.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

This compound is an intermediate in the beta-oxidation of long-chain unsaturated fatty acids. The following diagram illustrates the general pathway.

BetaOxidation fatty_acyl_coa Fatty Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase oxoacyl_coa This compound (Ketoacyl-CoA) hydroxyacyl_coa->oxoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA oxoacyl_coa->acetyl_coa β-Ketothiolase shortened_acyl_coa Shortened Acyl-CoA oxoacyl_coa->shortened_acyl_coa β-Ketothiolase

Caption: Simplified pathway of fatty acid beta-oxidation.

References

Application Notes and Protocols for In Vitro Assays Using (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the use of (13Z)-3-oxoicosenoyl-CoA as a substrate in in vitro enzymatic assays. This document is intended for researchers in metabolic diseases, drug discovery, and enzymology.

Introduction

This compound is a long-chain, monounsaturated 3-oxoacyl-coenzyme A thioester. Its structure suggests a role as an intermediate in the β-oxidation of (13Z)-icosenoic acid (a C20:1 fatty acid). The primary enzymes responsible for the metabolism of 3-oxoacyl-CoA molecules are 3-oxoacyl-CoA thiolases (also known as β-ketothiolases, EC 2.3.1.16). These enzymes catalyze the final step of each β-oxidation cycle, cleaving the 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.

Several isoforms of 3-oxoacyl-CoA thiolase exist, with varying substrate specificities and subcellular localizations (e.g., mitochondrial and peroxisomal). Notably, peroxisomal thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase) have been shown to be active on long-chain 3-oxoacyl-CoAs[1]. Therefore, in vitro assays utilizing this compound are crucial for characterizing the activity and inhibition of these enzymes, screening for potential therapeutic modulators, and elucidating the specifics of long-chain unsaturated fatty acid metabolism.

Signaling Pathway: Fatty Acid β-Oxidation

The diagram below illustrates the general pathway of fatty acid β-oxidation, highlighting the step catalyzed by 3-oxoacyl-CoA thiolase where this compound would serve as a substrate.

fatty_acid_beta_oxidation cluster_pathway Fatty Acid β-Oxidation Cycle Fatty_Acyl_CoA (13Z)-Icosenoyl-CoA (C20:1) Enoyl_CoA trans-Δ2,(13Z)-Icosadienoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxy-(13Z)-icosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Octadecenoyl-CoA (C18:1) Oxoacyl_CoA->Shorter_Acyl_CoA 3-Oxoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Oxoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Fatty acid β-oxidation cycle for an unsaturated fatty acyl-CoA.

Data Presentation: Enzyme Kinetics

EnzymeSubstrateKm (µM)Vmax (U/mg)Organism/Tissue
Thiolase II3-Oxohexadecanoyl-CoA (C16)3 - 7-Sunflower Cotyledons
Thiolase II3-Oxohexanoyl-CoA (C6)3 - 7-Sunflower Cotyledons
Thiolase A3-Oxopalmitoyl-CoA (C16)--Rat Liver Peroxisomes
SCP-2/Thiolase3-Oxopalmitoyl-CoA (C16)--Rat Liver Peroxisomes

Note: The Vmax values were not explicitly provided in the same format across the cited literature. Researchers should determine these values empirically for this compound with their specific enzyme preparation.

Experimental Protocols

Two primary types of in vitro assays are suitable for measuring the enzymatic consumption of this compound by 3-oxoacyl-CoA thiolases.

Protocol 1: Coupled Spectrophotometric Assay

This assay measures the thiolytic cleavage of this compound by monitoring the consumption of NADH in a coupled reaction system. The cleavage reaction produces acetyl-CoA, which then enters a series of reactions culminating in the oxidation of NADH to NAD+.

coupled_assay_workflow cluster_workflow Coupled Spectrophotometric Assay Workflow Prepare_Reagents Prepare Assay Buffer, This compound, Coenzyme A, and Coupling Enzymes Mix_Components Mix Assay Buffer, Substrate, CoA, and Coupling Enzymes in a Cuvette/Plate Prepare_Reagents->Mix_Components Equilibrate Incubate at Assay Temperature (e.g., 37°C) Mix_Components->Equilibrate Initiate_Reaction Add 3-Oxoacyl-CoA Thiolase (or test compound) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Decrease in Absorbance at 340 nm over Time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity from the Rate of NADH Consumption Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the coupled spectrophotometric thiolase assay.

  • Thiolase Reaction: this compound + CoA-SH --(3-oxoacyl-CoA thiolase)--> (11Z)-octadecenoyl-CoA + Acetyl-CoA

  • Coupling Reactions:

    • Acetyl-CoA + Oxaloacetate + H₂O --(Citrate Synthase)--> Citrate + CoA-SH

    • L-Malate + NAD⁺ --(Malate Dehydrogenase)--> Oxaloacetate + NADH + H⁺

The rate of NADH consumption is directly proportional to the rate of the thiolase reaction.

  • This compound (substrate)

  • Coenzyme A (CoA-SH)

  • Purified 3-oxoacyl-CoA thiolase (e.g., SCP-2/thiolase)

  • Malate Dehydrogenase (MDH)

  • Citrate Synthase (CS)

  • L-Malic acid

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • Tris-HCl buffer (pH 8.0)

  • MgCl₂

  • Dithiothreitol (DTT)

  • UV/Vis Spectrophotometer or plate reader capable of reading at 340 nm

  • Temperature-controlled cuvette holder or incubator

  • Prepare the Assay Cocktail: In a microcentrifuge tube, prepare a sufficient volume of the assay cocktail for the number of planned reactions. The final concentrations in the reaction cuvette (1 mL total volume) should be:

    • 100 mM Tris-HCl (pH 8.0)

    • 50 mM KCl

    • 2 mM MgCl₂

    • 0.2 mM DTT

    • 0.2 mM NAD⁺

    • 5 mM L-Malic acid

    • 10 µM this compound (concentration may need optimization)

    • 0.1 mM CoA-SH

    • 5 units/mL Malate Dehydrogenase

    • 5 units/mL Citrate Synthase

  • Assay Measurement: a. Pipette 980 µL of the assay cocktail into a cuvette. b. Incubate the cuvette at the desired assay temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate of NADH consumption. c. Initiate the reaction by adding 20 µL of a suitable dilution of the 3-oxoacyl-CoA thiolase enzyme preparation. d. Immediately mix by gentle inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Data Analysis: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Volume) / (ε * Path Length * Enzyme Volume) where ε (the molar extinction coefficient for NADH at 340 nm) is 6220 M⁻¹cm⁻¹.

Protocol 2: DTNB-Based Spectrophotometric Assay

This assay directly measures the release of Coenzyme A (CoA-SH) from the condensation reaction (the reverse of the thiolytic cleavage) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). DTNB reacts with the free thiol group of CoA-SH to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. This assay is typically used to measure the synthetic activity of the thiolase.

dtnb_assay_workflow cluster_workflow DTNB-Based Assay Workflow Prepare_Reagents Prepare Assay Buffer, Acetyl-CoA, DTNB Mix_Components Mix Assay Buffer, Acetyl-CoA, and DTNB in a Cuvette/Plate Prepare_Reagents->Mix_Components Equilibrate Incubate at Assay Temperature (e.g., 37°C) Mix_Components->Equilibrate Initiate_Reaction Add 3-Oxoacyl-CoA Thiolase (or test compound) Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor Increase in Absorbance at 412 nm over Time Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity from the Rate of TNB Formation Monitor_Absorbance->Calculate_Activity

Caption: Workflow for the DTNB-based thiolase assay.

  • Thiolase Condensation Reaction: (11Z)-octadecenoyl-CoA + Acetyl-CoA <--(3-oxoacyl-CoA thiolase)--> this compound + CoA-SH

  • DTNB Reaction: CoA-SH + DTNB --> CoA-S-TNB + TNB²⁻ (yellow)

The rate of TNB²⁻ formation is proportional to the rate of the thiolase condensation reaction.

  • (11Z)-octadecenoyl-CoA (as the acyl-CoA substrate for the condensation reaction)

  • Acetyl-CoA

  • Purified 3-oxoacyl-CoA thiolase

  • DTNB

  • Tris-HCl buffer (pH 8.0)

  • EDTA

  • Visible spectrophotometer or plate reader capable of reading at 412 nm

  • Temperature-controlled cuvette holder or incubator

  • Prepare the Assay Mixture: In a cuvette, prepare the following reaction mixture (1 mL total volume):

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 0.2 mM DTNB

    • 40 µM (11Z)-octadecenoyl-CoA

    • 0.5 mM Acetyl-CoA

  • Assay Measurement: a. Incubate the assay mixture at the desired temperature (e.g., 30°C) for 5 minutes. b. Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted enzyme preparation. c. Immediately mix and begin monitoring the increase in absorbance at 412 nm for 5-10 minutes.

  • Data Analysis: a. Determine the rate of absorbance increase per minute (ΔA₄₁₂/min) from the linear portion of the curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₄₁₂/min * Total Volume) / (ε * Path Length * Enzyme Volume) where ε (the molar extinction coefficient for TNB at 412 nm) is 13,600 M⁻¹cm⁻¹.

Concluding Remarks

The protocols described provide robust methods for studying the enzymatic activity of 3-oxoacyl-CoA thiolases using this compound. The choice between the coupled assay and the DTNB assay will depend on whether the research focus is on the degradative or synthetic activity of the enzyme, respectively. Due to the lack of specific kinetic data for this substrate, it is highly recommended that researchers perform initial substrate concentration and enzyme titration experiments to determine the optimal assay conditions for their specific system. These assays are foundational for screening potential inhibitors or activators of long-chain fatty acid oxidation, which may have therapeutic relevance in various metabolic disorders.

References

Application Notes and Protocols: Tracing the Metabolic Fate of (13Z)-3-oxoicosenoyl-CoA using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1][2][3] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can follow the journey of a labeled compound through various metabolic pathways.[1][2] This approach offers high sensitivity and precision, making it an invaluable tool in drug development, and metabolism studies.[1][4] This document provides detailed application notes and protocols for the stable isotope labeling of (13Z)-3-oxoicosenoyl-CoA to trace its metabolic processing.

This compound is an unsaturated fatty acyl-CoA.[5][6] Its structure suggests it is an intermediate in the β-oxidation of (13Z)-eicosenoyl-CoA. By labeling this molecule with a stable isotope, such as ¹³C, its downstream metabolites can be identified and quantified, providing insights into fatty acid metabolism and related enzymatic activities.

Application in Drug Development

Understanding the metabolism of fatty acids and their derivatives is crucial in various therapeutic areas, including metabolic diseases, oncology, and inflammatory disorders. Stable isotope tracing of molecules like this compound can aid in:

  • Target Validation: Elucidating the metabolic pathways affected by a drug candidate.

  • Pharmacodynamics: Assessing the on-target and off-target effects of a drug by monitoring changes in metabolite flux.[1]

  • Biomarker Discovery: Identifying novel biomarkers for disease diagnosis and therapeutic monitoring.[7]

Experimental Workflow Overview

The general workflow for tracing the metabolic fate of stable isotope-labeled this compound involves several key steps: synthesis of the labeled compound, introduction into a biological system (e.g., cell culture or in vivo model), extraction of metabolites, and analysis by mass spectrometry.

Experimental Workflow cluster_synthesis Synthesis cluster_experiment Biological Experiment cluster_analysis Analysis synthesis Synthesis of ¹³C-labeled This compound introduction Introduction into Biological System (e.g., cell culture) synthesis->introduction incubation Incubation and Metabolic Processing introduction->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis and Pathway Mapping lcms->data_analysis Metabolic Pathway cluster_pathway Potential Metabolic Fate of this compound start ¹³C-(13Z)-3-oxoicosenoyl-CoA thiolase Thiolase start->thiolase acetyl_coa ¹³C-Acetyl-CoA thiolase->acetyl_coa acyl_coa ¹³C-Dodecenoyl-CoA thiolase->acyl_coa tca TCA Cycle acetyl_coa->tca fa_synthesis Fatty Acid Synthesis acetyl_coa->fa_synthesis ketogenesis Ketogenesis acetyl_coa->ketogenesis further_beta_ox Further rounds of β-oxidation acyl_coa->further_beta_ox

References

purification of (13Z)-3-oxoicosenoyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Purification of (13Z)-3-oxoicosenoyl-CoA using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an unsaturated long-chain 3-oxoacyl-Coenzyme A ester. Molecules of this class are critical intermediates in fatty acid metabolism, particularly in the pathways of fatty acid beta-oxidation and de novo synthesis of fatty acids. The precise quantification and isolation of specific acyl-CoA species are essential for studying enzyme kinetics, metabolic flux, and the regulation of lipid-associated signaling pathways. Dysregulation of acyl-CoA metabolism has been implicated in various metabolic diseases, making these molecules important targets for drug development.

This application note provides a detailed protocol for the purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed to yield a highly purified fraction suitable for subsequent biochemical and analytical studies.

Materials and Methods

Instrumentation and Consumables
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm).

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), and ultra-pure water.

  • Reagents: Potassium phosphate (B84403) monobasic (KH₂PO₄), Trifluoroacetic acid (TFA).

  • Sample preparation: Syringe filters (0.22 µm), vials, and pipettes.

Sample Preparation

For synthesized this compound, the crude reaction mixture should be clarified by centrifugation to remove any particulate matter. The supernatant can then be directly subjected to HPLC purification.

For biological samples, a preliminary extraction and enrichment step is necessary. A common method involves liquid-liquid extraction followed by solid-phase extraction (SPE).[1][2]

  • Homogenization: Homogenize the tissue or cell pellet in a cold phosphate buffer.[3]

  • Extraction: Add organic solvents such as a mixture of isopropanol (B130326) and acetonitrile to precipitate proteins and extract lipids and acyl-CoAs.[3]

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich for long-chain acyl-CoAs and remove more polar contaminants.

  • Elution and Reconstitution: Elute the acyl-CoAs from the SPE cartridge and reconstitute the dried eluate in the initial HPLC mobile phase.

Experimental Protocol: HPLC Purification

The separation of long-chain acyl-CoA esters is typically achieved using reverse-phase HPLC with a gradient elution.[2][3] The following protocol is a starting point and may require optimization based on the specific HPLC system and column used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 50 mM Potassium Phosphate (KH₂PO₄) in water, pH adjusted to 5.5.

    • Mobile Phase B: 100% Acetonitrile.

  • HPLC Column:

    • C18 reverse-phase column (5 µm, 4.6 x 250 mm).

  • Detection:

    • UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[3][4]

  • Gradient Program:

    • A linear gradient is employed to ensure the separation of this compound from other acyl-CoAs and impurities. The retention time of acyl-CoAs on a C18 column generally increases with the length of the fatty acyl chain and decreases with the number of double bonds.[5]

Data Presentation

The following table summarizes the key parameters for the HPLC purification of this compound.

ParameterValue
Instrumentation
HPLC SystemStandard binary pump system
DetectorUV-Vis Detector
Wavelength260 nm
Chromatography
ColumnC18 Reverse-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase
Mobile Phase A50 mM Potassium Phosphate, pH 5.5
Mobile Phase BAcetonitrile
Gradient Elution
Flow Rate1.0 mL/min
Time (min)% Mobile Phase B
020
3080
3580
4020
4520
Sample Injection
Injection Volume20 µL
Sample Concentration1 mg/mL in Mobile Phase A
Expected Results
Expected Retention Time~20-25 min (dependent on system)
Purity>95% (as determined by peak area)

Visualizations

Experimental Workflow

Caption: Figure 1. HPLC Purification Workflow for this compound.

Potential Metabolic Context

This compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The following diagram illustrates its position within this metabolic pathway.

G Figure 2. Involvement of this compound in Fatty Acid Beta-Oxidation FA (13Z)-Icosenoyl-CoA Hydratase Enoyl-CoA Hydratase FA->Hydratase Hydroxyacyl 3-Hydroxy-(13Z)-icosenoyl-CoA Hydratase->Hydroxyacyl Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl->Dehydrogenase Target This compound Dehydrogenase->Target Thiolase Beta-ketothiolase Target->Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Octadecenoyl-CoA Thiolase->ShorterAcylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Figure 2. Involvement of this compound in Fatty Acid Beta-Oxidation.

Conclusion

The protocol described provides a robust method for the purification of this compound using RP-HPLC. The high purity of the final product makes it suitable for a wide range of applications in metabolic research and drug discovery. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the biochemical relevance of the target molecule.

References

Application of (13Z)-3-Oxoicosenoyl-CoA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-Oxoicosenoyl-CoA is an unsaturated, very-long-chain 3-oxoacyl-coenzyme A thioester. It serves as a key metabolic intermediate in the fatty acid elongation cycle, a crucial pathway responsible for the synthesis of very-long-chain fatty acids (VLCFAs). Dysregulation of VLCFA metabolism has been implicated in a variety of diseases, including metabolic disorders, neurological diseases, and cancer. This makes the enzymes involved in this pathway attractive targets for drug discovery.

These application notes provide a framework for utilizing this compound as a critical tool in the discovery and characterization of novel therapeutic agents targeting fatty acid elongation. The primary application of this molecule is as a substrate in biochemical assays designed to identify and characterize inhibitors of enzymes that metabolize very-long-chain 3-oxoacyl-CoAs, such as very-long-chain 3-oxoacyl-CoA reductase.

Target Pathway: Very-Long-Chain Fatty Acid Elongation

The elongation of fatty acids occurs in the endoplasmic reticulum and involves a four-step cycle. This compound is a substrate for the second reaction in this cycle, which is catalyzed by very-long-chain 3-oxoacyl-CoA reductase.

Fatty_Acid_Elongation Acyl_CoA Acyl-CoA (Cn) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Three_Oxoacyl_CoA This compound (Cn+2) Condensation->Three_Oxoacyl_CoA CO2 + CoA Reduction1 Reduction (Very-long-chain 3-oxoacyl-CoA reductase) Three_Oxoacyl_CoA->Reduction1 NADPH+H+ -> NADP+ Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Reduction1->Three_Hydroxyacyl_CoA Dehydration Dehydration (HACD) Three_Hydroxyacyl_CoA->Dehydration H2O Trans_Enoyl_CoA trans-2,3-Enoyl-CoA (Cn+2) Dehydration->Trans_Enoyl_CoA Reduction2 Reduction (TER) Trans_Enoyl_CoA->Reduction2 NADPH+H+ -> NADP+ Elongated_Acyl_CoA Acyl-CoA (Cn+2) Reduction2->Elongated_Acyl_CoA

Figure 1: The Very-Long-Chain Fatty Acid Elongation Pathway.

Application in Drug Discovery: Enzyme Inhibitor Screening

This compound is an ideal substrate for use in high-throughput screening (HTS) campaigns to identify inhibitors of very-long-chain 3-oxoacyl-CoA reductase. The consumption of NADPH during the reduction of this compound can be monitored spectrophotometrically or fluorometrically, providing a robust and measurable readout for enzyme activity.

Experimental Workflow for HTS

The following diagram outlines a typical workflow for a high-throughput screen for inhibitors of very-long-chain 3-oxoacyl-CoA reductase.

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Dispense Compounds & Enzyme to 384-well plates Compound_Library->Dispensing Enzyme Recombinant Human Very-long-chain 3-oxoacyl-CoA reductase Enzyme->Dispensing Substrate_Mix Substrate Mix: This compound NADPH Assay Buffer Reaction_Start Add Substrate Mix to initiate reaction Substrate_Mix->Reaction_Start Incubation1 Pre-incubation (Compound + Enzyme) Dispensing->Incubation1 Incubation1->Reaction_Start Incubation2 Kinetic Reading (e.g., 340 nm for 30 min) Reaction_Start->Incubation2 Data_Acquisition Acquire Kinetic Data Incubation2->Data_Acquisition Normalization Normalize to Controls (Positive and Negative) Data_Acquisition->Normalization Hit_Identification Identify Hits (e.g., >50% inhibition) Normalization->Hit_Identification Dose_Response Dose-Response Curves & IC50 Determination Hit_Identification->Dose_Response

Figure 2: High-Throughput Screening Workflow.

Protocols

Protocol 1: In Vitro Assay for Very-Long-Chain 3-Oxoacyl-CoA Reductase Activity

This protocol describes a spectrophotometric assay to measure the activity of very-long-chain 3-oxoacyl-CoA reductase using this compound as a substrate.

Materials:

  • Recombinant human very-long-chain 3-oxoacyl-CoA reductase

  • This compound

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4, 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 384-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate solution containing this compound and NADPH in assay buffer. The final concentrations in the assay will be 10 µM and 100 µM, respectively.

    • Prepare serial dilutions of test compounds in DMSO.

  • Assay Protocol:

    • Add 1 µL of test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 25 µL of 2X enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 25 µL of 2X substrate solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 30 minutes at 30°C. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH consumption) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterRecommended Concentration
Enzyme Concentration5-20 nM
This compound10 µM
NADPH100 µM
DMSO Final Concentration< 1%

Table 1: Recommended Assay Component Concentrations

Protocol 2: Cell-Based Assay for VLCFA Synthesis Inhibition

This protocol provides a method to assess the effect of test compounds on the synthesis of VLCFAs in a cellular context.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test compounds

  • [1-14C]-labeled acetate

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or liquid scintillation counter

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for 24 hours.

  • Metabolic Labeling:

    • Add [1-14C]-acetate to the culture medium and incubate for 4 hours.

  • Lipid Extraction:

    • Wash cells with PBS and harvest.

    • Extract total lipids from the cell pellet using hexane:isopropanol.

  • Analysis of Fatty Acids:

    • Dry the lipid extract and resuspend in a small volume of solvent.

    • Spot the lipid extract onto a TLC plate and develop the plate to separate different fatty acid species.

    • Visualize the radiolabeled fatty acids using a phosphorimager.

    • Scrape the bands corresponding to VLCFAs and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the amount of radiolabel incorporated into VLCFAs for each treatment condition.

    • Normalize the data to the vehicle control to determine the percent inhibition of VLCFA synthesis.

    • Calculate the EC50 value for the test compound.

ParameterCondition
Cell Seeding Density5 x 105 cells/well in a 6-well plate
Compound Incubation Time24 hours
[1-14C]-acetate Concentration1 µCi/mL
Labeling Time4 hours

Table 2: Recommended Conditions for Cell-Based Assay

Conclusion

This compound is a valuable research tool for the discovery and development of drugs targeting the very-long-chain fatty acid elongation pathway. Its use as a substrate in well-defined biochemical and cell-based assays allows for the identification and characterization of potent and selective inhibitors of enzymes such as very-long-chain 3-oxoacyl-CoA reductase. The protocols and workflows described herein provide a solid foundation for researchers to initiate drug discovery programs in this important therapeutic area.

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Tandem Mass Spectrometry Fragmentation of (13Z)-3-oxoicosenoyl-CoA and Protocols for its Analysis

Abstract

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, involved in fatty acid metabolism, energy production, and lipid biosynthesis.[1][2] The analysis and characterization of specific acyl-CoA species are crucial for understanding various physiological and pathological processes. This application note describes the characteristic fragmentation pattern of this compound observed in tandem mass spectrometry (MS/MS) and provides a detailed protocol for its identification and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are applicable for targeted metabolomics and lipidomics studies.

Predicted Tandem MS Fragmentation Pattern

Collision-induced dissociation (CID) of acyl-CoA molecules produces a consistent and predictable set of fragment ions, making their identification by MS/MS highly reliable.[3] The fragmentation primarily occurs at the thioester bond and within the coenzyme A moiety, particularly around the pyrophosphate linkage.[4][5]

In positive ion mode , two main fragmentation pathways dominate. The most common is the neutral loss of the 3'-phospho-AMP moiety (507.0 Da), which is a signature for all acyl-CoA species.[4][6] Another characteristic fragment ion is observed at m/z 428.037, corresponding to the adenosine (B11128) diphosphate (B83284) portion of the molecule.[4][7]

In negative ion mode , a highly abundant fragment with an m/z of 408 is characteristic of the CoA moiety.[1][8] This allows for selective detection of CoA-thioesters using precursor ion scanning.[1]

The predicted fragmentation for this compound (Chemical Formula: C₄₁H₇₀N₇O₁₈P₃S; Monoisotopic Mass: 1097.3794 Da) is summarized below.

Data Presentation: Predicted m/z Values
Ion SpeciesIonization ModePredicted m/zDescription
[M+H]⁺Positive1098.3867Precursor Ion
[M-H]⁻Negative1096.3721Precursor Ion
[M-507+H]⁺Positive591.3810Product Ion (Neutral loss of 3'-phospho-AMP)[4][6]
[C₁₀H₁₅N₅O₁₀P₂H]⁺Positive428.0370Product Ion (Adenosine diphosphate fragment)[4][7]
[C₁₀H₁₂N₅O₉P₂]⁻Negative408.0110Product Ion (CoA-specific fragment)[1][8][9]
[C₁₀H₁₄N₅O₁₀P₂]⁻Negative426.0220Product Ion (CoA-specific fragment)[8][9]

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound in positive ion mode.

Precursor [M+H]⁺ This compound m/z 1098.39 Fragment1 [M - 507 + H]⁺ Acyl-Pantetheine Fragment m/z 591.38 Precursor->Fragment1 Fragment2 Adenosine Diphosphate Fragment m/z 428.04 Precursor->Fragment2 Alternative Fragmentation NeutralLoss Neutral Loss 507.0 Da (3'-phospho-AMP) Precursor->NeutralLoss NeutralLoss->Fragment1

Caption: Positive mode fragmentation of this compound.

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust method for the extraction and analysis of long-chain acyl-CoAs from biological matrices.

Materials and Reagents
  • Acetonitrile (ACN), HPLC-grade

  • Methanol (MeOH), HPLC-grade

  • Water, HPLC-grade

  • Ammonium Acetate (NH₄OAc)

  • Ammonium Hydroxide (NH₄OH)

  • 5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal Standards (e.g., C17:0-CoA)

  • Solid Phase Extraction (SPE) Cartridges (e.g., C18)

Sample Preparation: Acyl-CoA Extraction
  • Homogenization: Homogenize ~50-100 mg of tissue or 1-5 million cells in a cold solution of 5% SSA.

  • Internal Standard Spiking: Add an appropriate amount of odd-chain length acyl-CoA internal standard (e.g., C17:0-CoA) to the homogenate for quantification.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of MeOH followed by 3 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with 2 mL of MeOH containing 25 mM NH₄OH.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of 50:50 ACN:Water for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

Mass Spectrometry (MS) Conditions
  • Instrument: Triple Quadrupole or QTOF Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

  • Ionization Mode: Positive and/or Negative.

  • Multiple Reaction Monitoring (MRM) Transitions (Positive Mode):

    • Quantifier: 1098.4 → 591.4

    • Qualifier: 1098.4 → 428.0

  • Precursor Ion Scan (Negative Mode): Scan for precursors of m/z 408 to selectively detect all acyl-CoA species.[1]

  • Key Parameters (Typical Values):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

    • Collision Energy: Optimize for specific transitions (typically 20-40 eV).

Mandatory Visualization: Experimental Workflow

The diagram below outlines the complete workflow from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Homogenization (in 5% SSA) SPE Solid Phase Extraction (SPE) Homogenization->SPE Reconstitution Reconstitution SPE->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification & Identification MS->Data

Caption: Workflow for the analysis of this compound.

Conclusion

The analytical framework presented here provides a reliable method for the identification and quantification of this compound. The characteristic neutral loss of 507 Da in positive ion mode and the specific fragment ions in both positive (m/z 428) and negative (m/z 408) modes serve as definitive markers for this class of molecules.[1][4][5] This protocol can be adapted for high-throughput analysis in metabolomics and lipidomics research, aiding in the elucidation of metabolic pathways relevant to drug discovery and development.

References

cell-based assays to study the effects of (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(13Z)-3-oxoicosenoyl-CoA is an unsaturated 3-oxo-long-chain fatty acyl-CoA.[1][2] While specific biological activities of this molecule are not yet fully characterized, its structure suggests a role as an intermediate in peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs).[3][4][5] Long-chain acyl-CoAs are not only metabolic intermediates but can also act as signaling molecules, notably as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[6]

These application notes provide a set of robust, cell-based assay protocols to investigate the potential cytotoxic, metabolic, and signaling effects of this compound. The following protocols are designed for researchers in metabolic diseases, oncology, and drug development to explore the compound's mechanism of action.

Hypothesized Biological Activity

Based on its structure as a long-chain unsaturated 3-oxoacyl-CoA, we hypothesize that this compound may:

  • Serve as a substrate or intermediate in the peroxisomal fatty acid β-oxidation pathway.

  • Exhibit cytotoxicity at high concentrations due to metabolic overload or lipotoxicity.

  • Act as a ligand for PPARα, a key regulator of lipid metabolism, leading to the transcriptional activation of target genes.[6]

  • Modulate mitochondrial respiration by altering substrate availability (acetyl-CoA) from peroxisomal oxidation.

Application 1: Assessment of Cytotoxicity

This protocol determines the dose-dependent effect of this compound on cell viability using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][7]

Protocol 1: MTT Cell Viability Assay

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Hypothetical Data Presentation

Table 1: Effect of this compound on HepG2 Cell Viability

Concentration (µM)Mean Absorbance (570 nm)Standard DeviationCell Viability (%)
0 (Control)1.250.08100
0.11.220.0797.6
11.190.0995.2
101.150.0692.0
500.880.0570.4
1000.450.0436.0

Application 2: PPARα Signaling Pathway Activation

This application investigates whether this compound can activate the PPARα signaling pathway, a key regulator of fatty acid catabolism.

Protocol 2: PPARα Luciferase Reporter Assay

Materials:

  • HEK293T cells

  • PPARα expression vector

  • PPRE (Peroxisome Proliferator Response Element) luciferase reporter vector

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • GW7647 (a known PPARα agonist, positive control)

Procedure:

  • Transfection: Co-transfect HEK293T cells in a 24-well plate with the PPARα expression vector, PPRE-luciferase reporter vector, and the Renilla control vector.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 25 µM) or GW7647 (1 µM) as a positive control.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.

Protocol 3: RT-qPCR for PPARα Target Genes

This protocol measures changes in the expression of known PPARα target genes involved in fatty acid oxidation.

Materials:

  • HepG2 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH).[8]

Procedure:

  • Cell Treatment: Treat HepG2 cells with this compound (e.g., 25 µM) for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.[9]

  • qPCR: Perform qPCR using SYBR Green master mix and specific primers for CPT1A, ACOX1, and GAPDH.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing as fold change relative to the vehicle-treated control.

Hypothetical Data Presentation

Table 2: PPARα Activation and Target Gene Expression

TreatmentNormalized Luciferase Activity (Fold Induction)CPT1A mRNA (Fold Change)ACOX1 mRNA (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
This compound (25 µM)4.5 ± 0.43.8 ± 0.34.2 ± 0.5
GW7647 (1 µM)8.2 ± 0.67.5 ± 0.78.9 ± 0.8

Application 3: Cellular Respiration and Fatty Acid Oxidation

This protocol uses the Seahorse XF Analyzer to measure the impact of this compound on mitochondrial respiration and the cell's capacity to oxidize fatty acids.

Protocol 4: Seahorse XF Fatty Acid Oxidation Stress Test

Materials:

  • C2C12 myoblasts or other metabolically active cells

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Substrates: Palmitate-BSA conjugate, Glucose, Glutamine

  • Inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A, Etomoxir (CPT1 inhibitor)

Procedure:

  • Cell Seeding: Seed C2C12 cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Preparation: One hour before the assay, wash cells and replace the medium with substrate-limited assay medium (e.g., base medium with glutamine and glucose but no fatty acids). Incubate at 37°C in a non-CO₂ incubator.

  • Instrument Calibration: Hydrate the sensor cartridge and calibrate the Seahorse XF Analyzer.

  • Assay Execution:

    • Load the prepared compound plate with this compound, Palmitate-BSA (as the primary substrate), Etomoxir (to confirm FAO dependency), and the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A).

    • Place the cell plate in the analyzer and initiate the protocol.

    • Measure the basal Oxygen Consumption Rate (OCR).

    • Inject this compound or Palmitate-BSA and monitor changes in OCR to assess its utilization as a fuel source.

    • Inject Etomoxir to determine the portion of respiration dependent on long-chain fatty acid oxidation.

  • Data Analysis: The Seahorse software calculates OCR in real-time. Normalize data to cell number. Compare the OCR profiles of cells treated with this compound to control cells.

Hypothetical Data Presentation

Table 3: Oxygen Consumption Rate (OCR) in Response to this compound

ConditionBasal OCR (pmol/min)OCR after Substrate Injection (pmol/min)OCR after Etomoxir Injection (pmol/min)
Control (BSA only)85 ± 788 ± 686 ± 5
Palmitate-BSA (100 µM)87 ± 8155 ± 1295 ± 9
This compound (25 µM)86 ± 6120 ± 10115 ± 11

Note: The minimal drop in OCR after Etomoxir treatment for this compound suggests its metabolism may be less dependent on the CPT1 transporter, consistent with its potential origin from peroxisomal oxidation.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm / Peroxisome Compound This compound PPARa PPARα Compound->PPARa Binds/Activates Metabolism Peroxisomal β-oxidation Compound->Metabolism RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGenes Target Genes (CPT1A, ACOX1) PPRE->TargetGenes Upregulates Transcription

Caption: Hypothesized PPARα signaling pathway activation by this compound.

G cluster_assays Parallel Assays start Start: Seed Cells (e.g., HepG2) treat Treat cells with This compound (Dose-response, 24h) start->treat viability Assay 1: MTT for Viability treat->viability reporter Assay 2: PPARα Reporter Assay treat->reporter qpcr Assay 3: RT-qPCR for Target Genes treat->qpcr seahorse Assay 4: Seahorse FAO Assay treat->seahorse end End: Correlate Data (Cytotoxicity, Signaling, Metabolism) viability->end reporter->end qpcr->end seahorse->end

Caption: Overall experimental workflow for characterizing this compound.

G step1 1. Co-transfect HEK293T cells with PPARα, PPRE-Luc, and Renilla vectors step2 2. Incubate for 24 hours step1->step2 step3 3. Treat with this compound, Vehicle, or Positive Control (GW7647) step2->step3 step4 4. Incubate for 24 hours step3->step4 step5 5. Lyse cells step4->step5 step6 6. Measure Firefly & Renilla Luciferase Activity using a Luminometer step5->step6 step7 7. Normalize Firefly to Renilla activity and calculate Fold Induction vs. Vehicle step6->step7

References

Application Notes and Protocols for Fluorescent Probes in the Study of Very-Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(13Z)-3-oxoicosenoyl-CoA is a C20 monounsaturated acyl-coenzyme A (acyl-CoA), an intermediate in fatty acid metabolism. As a very-long-chain acyl-CoA (VLCFA-CoA), it is primarily metabolized through peroxisomal β-oxidation.[1] Visualizing the spatiotemporal dynamics of such molecules within living cells is crucial for understanding lipid metabolism in health and disease. While fluorescent probes directly targeting this compound are not yet described in the literature, a variety of powerful fluorescent tools are available to study the broader class of long-chain and very-long-chain acyl-CoAs and their metabolic pathways. These probes allow researchers to investigate their uptake, trafficking, and conversion into other metabolites.

This document provides detailed application notes and protocols for utilizing existing fluorescent probes to infer the metabolic fate of very-long-chain acyl-CoAs like this compound.

Available Fluorescent Probes for Long-Chain Acyl-CoA Imaging

Several strategies have been developed to visualize long-chain fatty acids and their CoA esters. These can be broadly categorized into fluorescently labeled fatty acid analogs and genetically encoded biosensors.

1. Fluorescently Labeled Fatty Acid Analogs

These probes are long-chain fatty acids covalently linked to a fluorophore. Once introduced to cells, they are metabolized similarly to their endogenous counterparts, allowing for the visualization of their uptake and incorporation into various lipid species.

  • BODIPY-Labeled Fatty Acids: BODIPY (boron-dipyrromethene) dyes are widely used due to their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to the polarity of their environment. BODIPY FL C16, for instance, is a 16-carbon fatty acid analog that is readily taken up by cells and can be used to track fatty acid transport and storage in lipid droplets.[2][3]

  • Pyrene-Labeled Fatty Acids: Pyrene-labeled fatty acids are useful for studying peroxisomal β-oxidation. For example, 12-(1-pyrene)dodecanoic acid (pyrene-C12:0) has been used to measure peroxisomal fatty acid β-oxidation activity, as its breakdown products can be separated and quantified.[4]

2. Genetically Encoded Acyl-CoA Biosensors

These are fusion proteins that exhibit a change in fluorescence upon binding to acyl-CoAs. They can be targeted to specific subcellular compartments, providing insights into the localized concentrations of these metabolites.

  • LACSerHR: This is a recently developed genetically encoded fluorescent biosensor for long-chain acyl-CoAs. It offers a large dynamic range and high affinity, enabling the measurement of subtle fluctuations in endogenous LCACoA levels in living cells and tissues.[5]

  • FACI Probes: Fluorescent Acyl-CoA Indicators (FACIs) are based on the acyl-CoA-binding protein (ACBP) covalently modified with a fluorescent dye. FACI-24, for example, shows a significant increase in fluorescence upon binding to C14-C20 acyl-CoA esters with high affinity.[1][6]

Quantitative Data of Selected Fluorescent Probes
Probe TypeSpecific ProbeExcitation (nm)Emission (nm)Key Quantitative DataReference(s)
Genetically Encoded LACSerHR~488~520Large dynamic range for LCACoAs.[5]
ACBP-based FACI-24387460 (upon binding)Kd = 0.6-1.7 nM for C14-C20 acyl-CoAs. 5.5-fold fluorescence increase.[1][6]
ACBP-based FACI-53387495 (upon binding)High fluorescence yield for C8-C12 acyl-CoAs. 4.7-fold fluorescence increase.[1]
Fatty Acid Analog BODIPY FL C16~505~511Used for imaging fatty acid uptake and lipid droplet formation.[2]
Fatty Acid Analog 12-(1-pyrene)dodecanoic acid~340~375, ~395Used to assay peroxisomal β-oxidation.[4]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Very-Long-Chain Fatty Acid Uptake and Lipid Droplet Accumulation using BODIPY-Labeled Fatty Acids

This protocol describes the use of BODIPY-labeled very-long-chain fatty acids (VLCFAs) to visualize their uptake and incorporation into lipid droplets in cultured cells.

Materials:

  • BODIPY FL C16 (or other long-chain BODIPY-fatty acid)

  • Pluronic F-127

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Hoechst 33342 (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate HepG2 cells on glass-bottom dishes suitable for microscopy and culture until they reach 60-70% confluency.

  • Preparation of BODIPY-VLCFA Stock Solution:

    • Dissolve BODIPY FL C16 in DMSO to a stock concentration of 1 mM.

    • Prepare a 10% (w/v) stock solution of Pluronic F-127 in water.

    • To aid in the solubilization of the fatty acid in aqueous media, mix the BODIPY FL C16 stock with the Pluronic F-127 solution.

  • Labeling Cells:

    • Prepare a labeling medium by diluting the BODIPY FL C16 stock solution into a serum-free cell culture medium to a final concentration of 1-5 µM.

    • Wash the cells twice with warm PBS.

    • Add the labeling medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Nuclear Staining (Optional):

    • During the last 10 minutes of incubation, add Hoechst 33342 to the labeling medium at a final concentration of 1 µg/mL.

  • Washing:

    • Remove the labeling medium and wash the cells three times with warm PBS to remove excess probe.

    • Add fresh, warm cell culture medium (with serum) to the cells.

  • Imaging:

    • Immediately image the cells using a confocal microscope equipped with appropriate filter sets for BODIPY (Excitation/Emission: ~488/515 nm) and Hoechst (Excitation/Emission: ~350/460 nm).

    • Acquire images in time-lapse mode to observe the dynamics of lipid droplet formation.

Protocol 2: Assay for Peroxisomal β-Oxidation Activity using Pyrene-Labeled Fatty Acids

This protocol provides a method to assess the activity of peroxisomal β-oxidation by monitoring the breakdown of a pyrene-labeled VLCFA.[4]

Materials:

  • 12-(1-pyrene)dodecanoic acid (pyrene-C12:0)

  • Human skin fibroblasts (or other relevant cell type)

  • Cell culture medium

  • PBS

  • Methanol

  • Chloroform

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Cell Culture: Culture human skin fibroblasts in standard conditions until confluent.

  • Probe Incubation:

    • Prepare a working solution of pyrene-C12:0 in the cell culture medium.

    • Incubate the cells with the pyrene-C12:0 containing medium for various time points (e.g., 0, 6, 12, 24 hours).

  • Lipid Extraction:

    • After incubation, wash the cells with PBS and harvest them.

    • Perform a lipid extraction using a chloroform/methanol mixture (e.g., Bligh-Dyer method).

    • Evaporate the organic solvent under a stream of nitrogen.

  • HPLC Analysis:

    • Resuspend the lipid extract in a suitable solvent for HPLC.

    • Inject the sample into an HPLC system equipped with a C18 reverse-phase column.

    • Use a mobile phase gradient to separate the original probe (pyrene-C12:0) from its shorter β-oxidation products (e.g., pyrene-C10:0, pyrene-C8:0).

    • Detect the pyrene-containing molecules using a fluorescence detector (Excitation/Emission: ~340/380 nm).

  • Data Analysis:

    • Quantify the peak areas of the substrate and its metabolites.

    • The rate of appearance of the shorter-chain products is indicative of the peroxisomal β-oxidation activity.

Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome VLCFA_CoA This compound (C20:1) Enoyl_CoA 2-trans, (13Z)-3-oxo-dienoyl-CoA VLCFA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme (Dehydrogenase activity) Shortened_Acyl_CoA Octadecenoyl-CoA (C18:1) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase Mitochondrion Mitochondrion (Further Oxidation) Shortened_Acyl_CoA->Mitochondrion Transport

Caption: Peroxisomal β-oxidation of a C20 acyl-CoA.

experimental_workflow start Plate cells on glass-bottom dish prep_probe Prepare BODIPY-VLCFA labeling medium start->prep_probe wash1 Wash cells with PBS prep_probe->wash1 incubate Incubate cells with BODIPY-VLCFA (30-60 min) wash1->incubate stain_nucleus Add Hoechst 33342 (optional, last 10 min) incubate->stain_nucleus wash2 Wash cells to remove excess probe stain_nucleus->wash2 add_medium Add fresh culture medium wash2->add_medium image Live-cell imaging with confocal microscopy add_medium->image

Caption: Workflow for imaging fatty acid metabolism.

biosensor_mechanism cluster_low Low Acyl-CoA cluster_high High Acyl-CoA FRET_donor_low Donor Fluorophore ACBP_low Acyl-CoA Binding Protein FRET_acceptor_low Acceptor Fluorophore FRET_donor_high Donor Fluorophore FRET_acceptor_high Acceptor Fluorophore FRET_donor_high->FRET_acceptor_high FRET ACBP_high Acyl-CoA Binding Protein Acyl_CoA Acyl-CoA Acyl_CoA->ACBP_high Binding cluster_low cluster_low cluster_high cluster_high

References

Measuring (13Z)-3-oxoicosenoyl-CoA in Tissues: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxoicosenoyl-CoA is an unsaturated fatty acyl-CoA that is emerging as a molecule of interest in various metabolic pathways. Accurate and sensitive quantification of this and other acyl-CoA species in tissues is crucial for understanding cellular metabolism, identifying disease biomarkers, and elucidating the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the measurement of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for acyl-CoA analysis.[1][2][3]

Principle

The method described herein involves the extraction of acyl-CoAs from tissue homogenates, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry. Quantification is achieved using the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[2][4] A stable isotope-labeled internal standard should be used to ensure accuracy and correct for matrix effects and variations in extraction efficiency.

Data Presentation

The following table summarizes representative quantitative data for long-chain acyl-CoAs in various tissues, providing a reference for expected concentration ranges. Data for this compound is hypothetical, based on typical abundances of similar acyl-CoA species, as specific literature values are not yet widely available.

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)Brain (nmol/g wet weight)
Palmitoyl-CoA (C16:0)15 - 505 - 202 - 100.5 - 5
Oleoyl-CoA (C18:1)20 - 6010 - 303 - 151 - 8
Stearoyl-CoA (C18:0)5 - 252 - 101 - 70.5 - 4
This compound 0.5 - 5 (Estimated) 0.2 - 2 (Estimated) 0.1 - 1 (Estimated) < 0.5 (Estimated)

Note: The above values are compiled from various sources and should be considered as approximate ranges. Actual concentrations can vary significantly based on species, diet, and physiological state.

Experimental Protocols

I. Tissue Extraction of this compound

This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[5][6][7]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the target analyte.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • 2-Propanol

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Solid-Phase Extraction (SPE) C18 columns

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution 1: 2% Formic Acid in water

  • SPE Wash Solution 2: Methanol

  • SPE Elution Solution: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution Solution: 50% Methanol in water

Procedure:

  • Homogenization: Weigh a frozen tissue sample (50-100 mg) and place it in a pre-chilled glass homogenizer. Add 1 mL of ice-cold homogenization buffer and the internal standard. Homogenize thoroughly on ice.

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and homogenize again. Follow with the addition of 2 mL of acetonitrile and vortex vigorously.

  • Protein Precipitation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solution for LC-MS/MS analysis.

Diagram of the Tissue Extraction Workflow:

Extraction_Workflow Tissue Frozen Tissue Sample (50-100 mg) Homogenization Homogenize in Buffer + Internal Standard Tissue->Homogenization Solvent_Addition Add 2-Propanol & Acetonitrile Homogenization->Solvent_Addition Centrifugation Centrifuge (12,000 x g, 10 min, 4°C) Solvent_Addition->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (C18) Supernatant->SPE Drying Dry Eluate SPE->Drying Reconstitution Reconstitute in 50% Methanol Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: Workflow for the extraction of this compound from tissue samples.

II. LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be adapted for the analysis of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

MS Parameters:

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Acyl-CoAs are known to exhibit a characteristic neutral loss of the 5'-ADP moiety (507.3 m/z) upon collision-induced dissociation.[8][9]

    • The precursor ion ([M+H]+) for this compound (Molecular Weight: 1074.02) is m/z 1075.0 .

    • The primary product ion resulting from the neutral loss of 507.3 is m/z 567.7 .

    • Another common fragment ion for acyl-CoAs is the adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0 .[8][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 1075.0 567.7 Optimize empirically
This compound 1075.0 428.0 Optimize empirically
Heptadecanoyl-CoA (IS)1020.6513.3Optimize empirically

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity.

Diagram of the LC-MS/MS Analysis Workflow:

LCMS_Workflow Reconstituted_Sample Reconstituted Tissue Extract HPLC HPLC Separation (C18 Reversed-Phase) Reconstituted_Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Quad1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 1075.0) ESI->Quad1 Quad2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Quad1->Quad2 Quad3 Quadrupole 3 (Q3) Selects Product Ion (m/z 567.7 or 428.0) Quad2->Quad3 Detector Detector Quad3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Context

The measurement of this compound is relevant to the study of fatty acid metabolism. The diagram below illustrates a generalized pathway of fatty acid beta-oxidation, where various acyl-CoA species are key intermediates.

Fatty_Acid_Oxidation Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Beta_Oxidation Beta-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Oxo_Acyl_CoA This compound (Intermediate) Beta_Oxidation->Oxo_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Oxo_Acyl_CoA->Beta_Oxidation

Caption: Generalized pathway of fatty acid beta-oxidation showing the role of acyl-CoAs.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the quantification of this compound in tissue samples. The detailed extraction and analysis protocols, when coupled with the use of an appropriate internal standard, will enable researchers to obtain accurate and reproducible data. This will facilitate a deeper understanding of the roles of this and other acyl-CoAs in health and disease, and aid in the development of novel therapeutic strategies targeting metabolic pathways.

References

Application Notes and Protocols for (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(13Z)-3-oxoicosenoyl-CoA is a monounsaturated long-chain 3-oxoacyl-coenzyme A that plays a role in fatty acid metabolism. Proper handling and storage of this compound are critical to maintain its integrity and ensure reliable experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of this compound, along with insights into its metabolic context.

Product Information

PropertyValue
Molecular Formula C41H68N7O18P3S
Molecular Weight 1073.0 g/mol [1]
Appearance (likely) Solid
Purity >95% (typical)
Synonyms (13Z)-3-oxoeicosenoyl-coenzyme A

Handling and Storage

Long-chain unsaturated acyl-CoA esters are susceptible to degradation through oxidation and hydrolysis. To ensure the stability of this compound, the following conditions are recommended:

ConditionRecommendationRationale
Temperature Store at -20°C or colder (e.g., -80°C) for long-term storage.Minimizes enzymatic and chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The unsaturated double bond is prone to oxidation.[2]
Light Protect from light.Light can catalyze oxidative damage.[2]
Moisture Keep dry. Avoid repeated freeze-thaw cycles of aqueous solutions.The thioester bond is susceptible to hydrolysis, especially at basic pH.
Container Store in a tightly sealed vial, preferably of amber glass.[2]Prevents exposure to air, moisture, and light.
Reconstitution and Aliquoting

For experimental use, it is advisable to prepare aliquots of a stock solution to avoid repeated warming of the entire sample.

  • Solvents: Due to the long acyl chain, solubility in purely aqueous buffers may be limited. A common approach for similar long-chain acyl-CoAs is to first dissolve the compound in a small amount of an organic solvent like DMSO, followed by dilution with the desired aqueous buffer.

  • Procedure:

    • Allow the vial to warm to room temperature before opening to prevent condensation.

    • Under an inert atmosphere, if possible, dissolve the solid in the chosen solvent system.

    • Once fully dissolved, dispense into single-use aliquots in tightly sealed vials.

    • Store the aliquots at -80°C.

Safety Precautions

As with any chemical reagent, standard laboratory safety practices should be followed.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for the specific product for detailed safety information. If a specific SDS is not available, treat the compound with the same precautions as other potentially hazardous biochemicals.

Experimental Protocols

This compound is an intermediate in the beta-oxidation of (13Z)-icosenoic acid. Below are generalized protocols relevant to its study.

Protocol 1: Enzymatic Assay for 3-Oxoacyl-CoA Thiolase Activity

This protocol measures the activity of 3-oxoacyl-CoA thiolase, the enzyme that catalyzes the final step of beta-oxidation, using this compound as a substrate. The reaction involves the cleavage of the substrate by Coenzyme A, resulting in the formation of acetyl-CoA and a shortened acyl-CoA. The decrease in NADH, when coupled with the preceding dehydrogenase step in reverse, can be monitored spectrophotometrically.

Materials:

  • This compound

  • Coenzyme A (CoASH)

  • NADH

  • 3-hydroxyacyl-CoA dehydrogenase (as a coupling enzyme)

  • Purified 3-oxoacyl-CoA thiolase or cell lysate containing the enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, NADH, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the this compound substrate to the cuvette.

  • Initiate the reaction by adding the 3-oxoacyl-CoA thiolase enzyme or cell lysate.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption.

Protocol 2: In Vitro Beta-Oxidation Assay

This assay reconstitutes the beta-oxidation pathway in vitro to study the metabolism of this compound.

Materials:

  • This compound

  • Mitochondrial extract or purified beta-oxidation enzymes

  • Coenzyme A (CoASH)

  • NAD+

  • FAD

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Detection reagent for acetyl-CoA or a method to measure NADH/FADH2 production.

Procedure:

  • Combine the reaction buffer, NAD+, FAD, and CoASH in a reaction vessel.

  • Add the mitochondrial extract or purified enzymes.

  • Add this compound to start the reaction.

  • Incubate at the optimal temperature for the enzymes (e.g., 37°C).

  • At various time points, take aliquots and stop the reaction (e.g., by adding a strong acid).

  • Analyze the production of acetyl-CoA, NADH, or FADH2 using appropriate methods (e.g., HPLC, spectrophotometry, or fluorometry).

Signaling and Metabolic Pathways

Beta-Oxidation of (13Z)-Icosenoyl-CoA

This compound is an intermediate in the beta-oxidation of monounsaturated fatty acids. The pathway involves a series of enzymatic reactions within the mitochondria.

Beta_Oxidation Icosenoyl_CoA (13Z)-Icosenoyl-CoA Enoyl_CoA trans-Δ2,(13Z)-Icosadienoyl-CoA Icosenoyl_CoA:e->Enoyl_CoA:w FAD -> FADH2 Hydroxyacyl_CoA 3-Hydroxy-(13Z)-icosenoyl-CoA Enoyl_CoA:e->Hydroxyacyl_CoA:w H2O Oxoacyl_CoA This compound Hydroxyacyl_CoA:e->Oxoacyl_CoA:w NAD+ -> NADH Shortened_Acyl_CoA cis-Δ11-Octadecenoyl-CoA Oxoacyl_CoA:s->Shortened_Acyl_CoA:n CoASH Acetyl_CoA Acetyl-CoA Oxoacyl_CoA:e->Acetyl_CoA:w To Krebs Cycle ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase 3-Oxoacyl-CoA Thiolase

Caption: Mitochondrial beta-oxidation pathway for a monounsaturated fatty acyl-CoA.

Workflow for Handling and Use of this compound

This diagram outlines the recommended workflow from receiving the compound to its use in an experiment.

Handling_Workflow Receive Receive Compound Store Long-term Storage (-80°C, Inert Gas, Dark) Receive->Store Prepare Prepare for Use Store->Prepare Warm Warm to Room Temp Prepare->Warm Dissolve Dissolve in Appropriate Solvent Warm->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Check_Purity Optional: Purity Check Dissolve->Check_Purity Store_Aliquot Store Aliquots (-80°C) Aliquot->Store_Aliquot Use Use in Experiment Store_Aliquot->Use Check_Purity->Use

Caption: Recommended workflow for handling this compound.

Regulatory Role of Long-Chain Acyl-CoAs

Long-chain acyl-CoAs, including molecules like this compound, are not just metabolic intermediates but also act as signaling molecules that can regulate the activity of key enzymes in energy metabolism.

Regulatory_Pathway LC_Acyl_CoA Long-Chain Acyl-CoA (this compound) ACC Acetyl-CoA Carboxylase (ACC) LC_Acyl_CoA->ACC LC_Acyl_CoA->ACC Beta_Oxidation Fatty Acid Beta-Oxidation LC_Acyl_CoA->Beta_Oxidation Substrate Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 Carnitine Palmitoyl- transferase 1 (CPT1) Malonyl_CoA->CPT1 Malonyl_CoA->CPT1 CPT1->Beta_Oxidation Inhibition Inhibition Activation Activation

Caption: Allosteric regulation of fatty acid metabolism by long-chain acyl-CoAs.

References

Application Notes and Protocols for Studying (13Z)-3-oxoicosenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(13Z)-3-oxoicosenoyl-CoA is a key metabolic intermediate in the catabolism of (13Z)-icosenoic acid (a 20-carbon monounsaturated fatty acid). As a 3-oxoacyl-CoA, it is situated within the mitochondrial fatty acid β-oxidation pathway. The study of its metabolism provides critical insights into the bioenergetics of long-chain unsaturated fatty acids and can illuminate potential therapeutic targets for metabolic diseases and cancer, where alterations in fatty acid oxidation (FAO) are frequently observed.[1][2] Dysregulation of fatty acid metabolism is a hallmark of conditions like metabolic syndrome and various cancers, making the enzymes and pathways involved attractive targets for drug development.[3][4][5]

This document provides a detailed experimental design for investigating the metabolism of this compound, including protocols for cell culture-based assays, metabolite extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Overview of the Metabolic Pathway

This compound is metabolized through the mitochondrial β-oxidation spiral. Due to its 20-carbon chain length and the presence of a cis double bond, its complete oxidation requires the canonical β-oxidation enzymes as well as specific auxiliary enzymes.

Key Enzymes and their Roles:

  • Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD): This enzyme is responsible for the initial dehydrogenation of long-chain fatty acyl-CoAs (C12-C20).[6][7]

  • Enoyl-CoA Isomerase: This auxiliary enzyme is crucial for the metabolism of unsaturated fatty acids. It converts the cis or trans double bond at an odd-numbered carbon position to a trans-Δ² double bond, which is a substrate for the next enzyme in the β-oxidation pathway.

  • 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): As part of the mitochondrial trifunctional protein, LCHAD catalyzes the hydration of the double bond to form a hydroxyl group.

  • β-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA intermediate, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The metabolism of this compound will proceed through several cycles of β-oxidation. The initial substrate, (13Z)-icosenoyl-CoA, will undergo oxidation until the cis-double bond at carbon 13 is reached. At this point, enoyl-CoA isomerase is required to reposition the double bond for oxidation to continue. The process generates multiple molecules of acetyl-CoA and, because the original fatty acid has an odd number of carbons from the double bond to the methyl end, the final thiolytic cleavage yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The end products, acetyl-CoA and propionyl-CoA, are further metabolized in the mitochondrial matrix. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle by condensing with oxaloacetate to form citrate.[8][9][10] Propionyl-CoA is converted to succinyl-CoA through a series of enzymatic reactions involving propionyl-CoA carboxylase, which then also enters the TCA cycle.[11][12][13][14]

Beyond mitochondrial β-oxidation, very long-chain fatty acids can also be metabolized through alternative pathways such as peroxisomal β-oxidation and omega (ω)-oxidation, which occurs in the endoplasmic reticulum.[15][16][17][18][19][20] These pathways become more significant when mitochondrial β-oxidation is impaired.[15]

Metabolism_Pathway cluster_Mitochondria Mitochondrial Matrix Icosenoyl_CoA (13Z)-Icosenoyl-CoA Beta_Ox_1 β-Oxidation Cycles Icosenoyl_CoA->Beta_Ox_1 Enoyl_CoA cis-Δ3-Enoyl-CoA Intermediate Beta_Ox_1->Enoyl_CoA Isomerase Enoyl-CoA Isomerase Enoyl_CoA->Isomerase Trans_Enoyl_CoA trans-Δ2-Enoyl-CoA Isomerase->Trans_Enoyl_CoA Beta_Ox_2 β-Oxidation Cycles Trans_Enoyl_CoA->Beta_Ox_2 Propionyl_CoA Propionyl-CoA Beta_Ox_2->Propionyl_CoA Acetyl_CoA Acetyl-CoA (multiple) Beta_Ox_2->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 1: Simplified metabolic pathway of (13Z)-Icosenoyl-CoA.

II. Experimental Design: Stable Isotope Tracing

To elucidate the metabolic fate of this compound, a stable isotope tracing experiment is the method of choice. By labeling the precursor fatty acid, (13Z)-icosenoic acid, with heavy isotopes (e.g., ¹³C), its downstream metabolites can be tracked and quantified using LC-MS/MS.

Experimental Workflow:

  • Cell Culture and Labeling: Select a relevant cell line (e.g., HepG2 for liver metabolism, PC-3 for prostate cancer) and culture to ~80% confluency. Replace the standard culture medium with a medium containing ¹³C-labeled (13Z)-icosenoic acid.

  • Time-Course Sampling: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the dynamic changes in metabolite concentrations.

  • Metabolite Extraction: Quench metabolism rapidly and extract acyl-CoAs and other relevant metabolites using a cold organic solvent mixture.

  • LC-MS/MS Analysis: Separate and quantify the labeled and unlabeled acyl-CoA species and TCA cycle intermediates.

  • Data Analysis: Determine the rate of incorporation of the ¹³C label into downstream metabolites and calculate metabolic fluxes.

Experimental_Workflow A 1. Cell Culture (e.g., HepG2, PC-3) B 2. Isotopic Labeling (¹³C-(13Z)-Icosenoic Acid) A->B C 3. Time-Course Harvest (0, 2, 4, 8, 24h) B->C D 4. Metabolite Extraction (Cold Solvent Quenching) C->D E 5. LC-MS/MS Analysis (Acyl-CoA & TCA Intermediates) D->E F 6. Data Analysis (Quantification & Flux Calculation) E->F

Figure 2: Workflow for stable isotope tracing experiment.

III. Detailed Protocols

Protocol 1: Cell Culture and Isotopic Labeling

Materials:

  • Selected mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • [U-¹³C]-(13Z)-Icosenoic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Prepare the labeling medium: a. Dissolve [U-¹³C]-(13Z)-Icosenoic acid in ethanol. b. Complex the labeled fatty acid with fatty acid-free BSA in serum-free medium at a 2:1 molar ratio (fatty acid:BSA). c. Dilute the complex into the final cell culture medium to the desired concentration (e.g., 50 µM).

  • On the day of the experiment, aspirate the standard medium from the cells and wash once with sterile PBS.

  • Add 2 mL of the prepared labeling medium to each well.

  • Incubate the cells for the desired time points.

Protocol 2: Acyl-CoA Extraction from Cultured Cells

Materials:

  • Ice-cold PBS

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • At each time point, place the cell culture plate on ice to quench metabolic activity.

  • Aspirate the labeling medium and immediately wash the cells twice with 2 mL of ice-cold PBS.

  • Add 1 mL of ice-cold 10% TCA to each well to precipitate proteins and extract metabolites.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the tubes briefly and incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide.

  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each targeted acyl-CoA (labeled and unlabeled). A neutral loss scan of 507 can also be used for profiling. The positive ion mode is generally more sensitive for acyl-CoA analysis.

IV. Data Presentation

Quantitative data should be presented in clear, well-structured tables to allow for easy comparison across different conditions and time points.

Table 1: MRM Transitions for Key Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(13Z)-Icosenoyl-CoA1060.6553.235
[U-¹³C₂₀]-(13Z)-Icosenoyl-CoA1080.6573.235
Stearoyl-CoA (C18:0)1032.6525.232
Palmitoyl-CoA (C16:0)1004.6497.230
Acetyl-CoA810.1303.125
[¹³C₂]-Acetyl-CoA812.1305.125
Propionyl-CoA824.1317.125
[¹³C₃]-Propionyl-CoA827.1320.125
Succinyl-CoA868.1361.128
[¹³C₄]-Succinyl-CoA872.1365.128

Table 2: Example Quantitative Data of Acyl-CoA Pools in HepG2 Cells

Acyl-CoA SpeciesConcentration (pmol/10⁶ cells) at 0hConcentration (pmol/10⁶ cells) at 8h after ¹³C-Labeling% Labeled at 8h
(13Z)-Icosenoyl-CoANot Detected1.5 ± 0.298%
Stearoyl-CoA (C18:0)5.2 ± 0.65.4 ± 0.72%
Palmitoyl-CoA (C16:0)12.1 ± 1.512.5 ± 1.83%
Myristoyl-CoA (C14:0)2.8 ± 0.43.0 ± 0.55%
Acetyl-CoA35.6 ± 4.142.3 ± 5.045%
Propionyl-CoA0.8 ± 0.11.9 ± 0.360%
Succinyl-CoA2.5 ± 0.33.8 ± 0.455%

(Note: The data presented in Table 2 are hypothetical and for illustrative purposes only.)

V. Application in Drug Development

Understanding the metabolism of specific fatty acids like (13Z)-icosenoic acid is highly relevant for drug development.

  • Oncology: Many cancer cells exhibit a high dependency on fatty acid oxidation for energy and biomass production.[1][5][21][22][23][24] Inhibitors of key enzymes in the β-oxidation pathway, such as CPT1, are being investigated as potential anti-cancer therapeutics.[23][25] The experimental design outlined here can be used to screen for the effects of drug candidates on the metabolism of long-chain unsaturated fatty acids in cancer cell lines.

  • Metabolic Syndrome: Dysregulation of fatty acid metabolism is a cornerstone of metabolic syndrome, which includes conditions like obesity and type 2 diabetes.[2][3][26][27][28][29] By tracing the metabolic fate of fatty acids, researchers can identify nodes in the pathway that are dysregulated in disease states and test the efficacy of novel therapeutic agents in restoring metabolic homeostasis.

Conclusion

The experimental design and protocols detailed in this application note provide a robust framework for investigating the metabolism of this compound. The use of stable isotope tracing coupled with sensitive LC-MS/MS analysis allows for a detailed and quantitative understanding of this metabolic pathway. The insights gained from such studies are valuable for basic research in cellular metabolism and have significant potential to inform the development of new therapies for a range of human diseases.

References

Troubleshooting & Optimization

overcoming instability of (13Z)-3-oxoicosenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (13Z)-3-oxoicosenoyl-CoA. The information provided is intended to help overcome challenges related to the inherent instability of this molecule in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution seems to be degrading rapidly. What are the primary causes of its instability?

A1: this compound, like other long-chain unsaturated acyl-CoA thioesters, is susceptible to degradation through several mechanisms:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions. This rate of hydrolysis is significantly influenced by pH and temperature.

  • Oxidation: The double bond in the icosenoyl chain is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Enzymatic Degradation: If the solution is contaminated with enzymes, such as thioesterases, they can rapidly cleave the thioester bond.[1] The 3-oxo group also makes the molecule a potential substrate for enzymes like β-ketoacyl-CoA thiolase, which can lead to its cleavage.[2]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: Acyl-CoA thioesters are generally more stable in acidic to neutral aqueous solutions. Alkaline and strongly acidic conditions should be avoided as they can catalyze the hydrolysis of the thioester bond. For short-term storage in aqueous buffers, a pH range of 5 to 7 is recommended.[3][4]

Q3: I'm observing a loss of my compound during experimental procedures. What handling precautions should I take?

A3: To minimize degradation during experiments, it is crucial to work quickly and maintain a controlled environment. Key precautions include:

  • Temperature: Keep the compound on ice at all times.

  • Oxygen Exposure: Use degassed buffers and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Light Exposure: Protect the solution from light by using amber vials or wrapping containers in foil.

  • Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be made, it should be aliquoted and stored under appropriate conditions.

Q4: What are the best practices for long-term storage of this compound?

A4: For long-term storage, it is recommended to store this compound as a dry powder or in an organic solvent at -80°C. If preparing aliquots, dissolve the compound in a suitable organic solvent, dispense into vials, evaporate the solvent under a stream of inert gas, and store the dried residue at -80°C.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of this compound due to improper storage or handling.Prepare fresh solutions for each experiment. If using a stock solution, verify its integrity via analytical methods (e.g., HPLC-MS) before use. Ensure proper storage conditions (see FAQs).
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Hydrolysis or oxidation of the compound.Confirm the identity of the degradation products by mass spectrometry. Optimize the experimental workflow to minimize exposure to water, high pH, oxygen, and light. Use antioxidants (e.g., BHT) in organic solvents if oxidation is suspected.
Low recovery after extraction from biological samples Enzymatic degradation during sample processing.Add enzyme inhibitors (e.g., broad-spectrum protease and esterase inhibitors) to the extraction buffer. Keep samples on ice throughout the extraction procedure.
Precipitation of the compound in aqueous buffers Low solubility of the long-chain acyl-CoA.Prepare a concentrated stock solution in an organic solvent miscible with your aqueous buffer (e.g., DMSO or ethanol) and add it to the buffer with vigorous vortexing. Be mindful of the final solvent concentration in your experiment.

Quantitative Data Summary

The stability of acyl-CoA thioesters is dependent on various factors. The following table summarizes the general stability of long-chain acyl-CoAs under different conditions, which can be extrapolated to this compound.

Condition Observation Recommendation
Solvent Acyl-CoAs are generally unstable in aqueous solutions. Methanol (B129727) has been shown to provide better stability compared to aqueous buffers.[5]For stock solutions, consider using methanol or another suitable organic solvent. For aqueous experimental buffers, prepare fresh solutions and use them promptly.
pH Hydrolysis rates are lower in acidic to neutral pH (5-7) and increase significantly in alkaline conditions.[3]Maintain the pH of aqueous solutions between 5 and 7.
Temperature Lower temperatures significantly reduce the rate of hydrolysis and other degradation reactions.Store stock solutions at -80°C. Keep working solutions on ice.
Chain Length Instability in aqueous solutions tends to increase with the length of the fatty acid chain.[5]Exercise extra caution when handling long-chain acyl-CoAs like this compound.

Experimental Protocols

Protocol for Preparation and Short-Term Storage of a this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous methanol (or another suitable organic solvent like DMSO or ethanol)

    • Amber glass vials

    • Inert gas (e.g., argon or nitrogen)

    • Micropipettes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Under a stream of inert gas, add the required volume of anhydrous methanol to the vial to achieve the desired stock concentration.

    • Gently vortex to dissolve the powder completely.

    • Aliquot the stock solution into amber glass vials to avoid repeated freeze-thaw cycles.

    • For immediate use, store the aliquots at -20°C. For storage longer than a few days, store at -80°C.

Protocol for Handling this compound in Aqueous Experimental Buffers

  • Materials:

    • Aliquoted stock solution of this compound in an organic solvent.

    • Degassed aqueous buffer (pH 5-7).

    • Ice bath.

  • Procedure:

    • Thaw an aliquot of the stock solution on ice.

    • Just before use, add the required volume of the stock solution to the pre-chilled, degassed aqueous buffer.

    • Mix immediately by gentle vortexing.

    • Keep the working solution on ice throughout the experiment.

    • Use the working solution as quickly as possible, ideally within a few hours.

Visualizations

degradation_pathway this compound this compound Hydrolysis Hydrolysis this compound->Hydrolysis Oxidation Oxidation this compound->Oxidation Enzymatic Cleavage Enzymatic Cleavage this compound->Enzymatic Cleavage 3-oxoicosenoic Acid + CoA 3-oxoicosenoic Acid + CoA Hydrolysis->3-oxoicosenoic Acid + CoA H2O, pH Oxidized Products Oxidized Products Oxidation->Oxidized Products O2, light Cleavage Products Cleavage Products Enzymatic Cleavage->Cleavage Products Thioesterases

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment Start Start Prepare fresh stock Prepare fresh stock Start->Prepare fresh stock Aliquot & Store at -80°C Aliquot & Store at -80°C Prepare fresh stock->Aliquot & Store at -80°C Thaw on ice Thaw on ice Aliquot & Store at -80°C->Thaw on ice Dilute in cold, degassed buffer Dilute in cold, degassed buffer Thaw on ice->Dilute in cold, degassed buffer Perform experiment promptly Perform experiment promptly Dilute in cold, degassed buffer->Perform experiment promptly

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Inconsistent Results Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Check Handling Check Handling Inconsistent Results->Check Handling Check Purity Check Purity Inconsistent Results->Check Purity Improper Storage Improper Storage Check Storage->Improper Storage Likely Degradation during experiment Degradation during experiment Check Handling->Degradation during experiment Possible Initial material impure Initial material impure Check Purity->Initial material impure Less Likely Store at -80°C, aliquot Store at -80°C, aliquot Improper Storage->Store at -80°C, aliquot Use fresh solutions, on ice Use fresh solutions, on ice Degradation during experiment->Use fresh solutions, on ice Verify by LC-MS Verify by LC-MS Initial material impure->Verify by LC-MS

Caption: Troubleshooting logic for inconsistent experimental results.

References

improving the sensitivity of (13Z)-3-oxoicosenoyl-CoA detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of (13Z)-3-oxoicosenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the challenges of analyzing this specific long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: The most sensitive and robust method for the quantitative determination of long-chain acyl-CoAs (LCACoAs), including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for quantification in complex biological matrices.

Q2: I am observing a low signal or no detection of this compound. What are the potential causes?

A2: Low or no signal can stem from several factors:

  • Inefficient Extraction: LCACoAs are challenging to extract due to their amphipathic nature. The choice of extraction solvent and method is critical.

  • Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Proper sample handling and storage are paramount.

  • Suboptimal LC-MS/MS Parameters: The mass spectrometer settings, including ionization mode and fragmentation parameters, must be optimized for the specific molecule.

  • Low Abundance: The concentration of this compound in your sample may be below the detection limit of your current method.

Q3: What is the best way to store samples to ensure the stability of this compound?

A3: To maintain the integrity of this compound, biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic activity.[4] It is also crucial to minimize freeze-thaw cycles.

Q4: Can I use a fluorescent assay for the detection of this compound?

A4: While fluorescent probes and assays exist for acyl-CoAs, they are predominantly designed for short-chain species like acetyl-CoA.[5][6][7] Adapting these methods for a specific long-chain acyl-CoA like this compound would require significant development and validation, including the synthesis of a specific probe or development of a highly specific enzyme-coupled assay.[8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound During Extraction

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Extraction Solvent Use a mixed organic-aqueous solvent system. A common choice is a mixture of acetonitrile (B52724), methanol, and water.[9][10] For tissue samples, homogenization in an acidic buffer before organic solvent extraction can improve recovery.[4]
Analyte Adsorption Use low-binding microcentrifuge tubes and pipette tips. The use of glass homogenizers is also recommended.[4]
Incomplete Cell Lysis Ensure complete homogenization of tissue or lysis of cells to release the intracellular acyl-CoAs.
Precipitation of Long-Chain Species Ensure the final extract is in a solvent that maintains the solubility of long-chain acyl-CoAs, such as a methanol/water mixture.[4]
Issue 2: Poor Sensitivity and High Background in LC-MS/MS Analysis

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Ionization Electrospray ionization (ESI) in positive mode is commonly used and has been shown to be highly sensitive for LCACoAs.[1][2][11]
Matrix Effects Employ solid-phase extraction (SPE) to purify the sample before LC-MS/MS analysis.[1][2][3] This can significantly reduce matrix interference and improve sensitivity.
Incorrect MS/MS Transition Optimize the precursor and product ion masses (MRM transitions) for this compound using a synthesized standard. A neutral loss scan of 507 Da can be used for profiling complex mixtures of LCACoAs.[1][2]
Inadequate Chromatographic Separation Use a C18 reversed-phase column with a suitable gradient. Operating at a high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient has been shown to provide high resolution for LCACoAs.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is a general method and should be optimized for your specific tissue type and experimental goals.

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize it in an ice-cold acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[4]

  • Solvent Extraction: Add a 20-fold excess of a pre-cooled (-20°C) extraction solution (e.g., acetonitrile/methanol/water 2:2:1, v/v/v) to the homogenized tissue.[10]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins and other cellular debris.

  • Purification (SPE): Load the supernatant onto a weak anion exchange solid-phase extraction (SPE) column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a solvent compatible with your LC-MS/MS method (e.g., 50 mM ammonium acetate (B1210297) with 20% acetonitrile).[12]

Protocol 2: LC-MS/MS Analysis of this compound

This is a general procedure that requires optimization for your specific instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Develop a gradient to ensure optimal separation of this compound from other acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[1][11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Transitions: Determine the specific precursor ion ([M+H]+) and product ions for this compound using a standard. For general profiling of LCACoAs, a neutral loss scan of 507 Da can be utilized.[1][2]

Quantitative Data Summary

The following table summarizes the performance metrics of a validated LC-MS/MS method for the quantification of five representative long-chain acyl-CoAs, which can be expected to be similar for this compound with proper optimization.[2]

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization (Acidic Buffer) sample->homogenization Flash Freeze extraction Solvent Extraction (ACN/MeOH/H2O) homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification Supernatant reconstitution Drying & Reconstitution purification->reconstitution Eluate lc Liquid Chromatography (C18, high pH) reconstitution->lc Injection ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low/No Signal for This compound check_extraction Review Extraction Protocol start->check_extraction check_ms Review LC-MS/MS Parameters check_extraction->check_ms No optimize_solvent Optimize Extraction Solvent check_extraction->optimize_solvent Yes check_sample Assess Sample Integrity check_ms->check_sample No optimize_transitions Optimize MRM Transitions check_ms->optimize_transitions Yes use_spe Implement SPE Purification check_sample->use_spe No check_storage Verify Sample Storage (-80°C, min. freeze-thaw) check_sample->check_storage Yes success Signal Improved optimize_solvent->success use_spe->success optimize_lc Optimize LC Gradient optimize_transitions->optimize_lc optimize_lc->success check_storage->success

Caption: Troubleshooting flowchart for low signal in acyl-CoA detection.

References

troubleshooting low yields in (13Z)-3-oxoicosenoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (13Z)-3-oxoicosenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significantly lower than expected yields of this compound. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended. Key areas to investigate include the quality of starting materials, reaction conditions, and potential side reactions. Inefficient enzymatic or chemical condensation, degradation of the product, or issues with purification can all contribute to poor outcomes.

Q2: How can I determine if my starting materials are the source of the low yield?

The purity and stability of your precursors, (13Z)-icosenoyl-CoA and the acyl donor (e.g., malonyl-CoA), are critical.

  • Purity Assessment: Verify the purity of your starting materials using techniques like HPLC or mass spectrometry. Impurities can inhibit the reaction or lead to unwanted side products.

  • Degradation: Thioesters like coenzyme A derivatives can be susceptible to hydrolysis. Ensure that your starting materials have been stored correctly at low temperatures and under anhydrous conditions where necessary. It is advisable to use freshly prepared or recently purchased reagents.

Q.3: What are the critical reaction parameters I should optimize for the synthesis of this compound?

Optimization of reaction conditions is crucial for maximizing yield. Key parameters include:

  • Enzyme/Catalyst Concentration: The concentration of the condensing enzyme (e.g., a specific 3-oxoacyl-CoA synthase) or chemical catalyst is critical. Insufficient amounts can lead to incomplete reactions, while excessive concentrations might cause off-target effects or precipitation.

  • Substrate Ratio: The molar ratio of your acyl donor to the acyl-CoA acceptor is a key parameter to optimize. A slight excess of the acyl donor is often beneficial.

  • pH and Buffer Conditions: The pH of the reaction mixture must be maintained within the optimal range for the enzyme or catalyst being used. The buffer composition can also influence activity and stability.

  • Temperature and Incubation Time: These parameters are interdependent. Lower temperatures may require longer incubation times but can improve product stability. It is recommended to perform a time-course experiment to determine the optimal reaction time.

Q4: I suspect side reactions are consuming my product or precursors. What are some common side reactions and how can I mitigate them?

Common side reactions in fatty acyl-CoA synthesis include hydrolysis of the thioester bond and off-target enzymatic activities.

  • Hydrolysis: To minimize hydrolysis, ensure all reagents and solvents are anhydrous (if chemically synthesized) and that the pH is stable.

  • Decarboxylation: In syntheses involving malonyl-CoA, spontaneous decarboxylation can occur. Preparing malonyl-CoA fresh and keeping it at a low temperature prior to use is recommended.

  • Contaminating Enzyme Activities: If using a biological system or crude enzyme preparation, contaminating hydrolases or transferases could degrade your product or precursors. Using a more purified enzyme preparation can address this.

Q5: My purification process seems to be resulting in significant product loss. What can I do to improve recovery?

Purification of long-chain acyl-CoAs can be challenging due to their amphipathic nature.

  • Solid-Phase Extraction (SPE): This is a common method for purifying acyl-CoAs. Ensure you are using the correct type of SPE cartridge (e.g., C18) and have optimized your wash and elution buffers.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for purification. Optimization of the gradient and mobile phase composition is key to achieving good separation and recovery.

  • Handling and Storage: Long-chain acyl-CoAs can adhere to plastic surfaces. Using low-adhesion microcentrifuge tubes and glassware can help minimize loss. Store the purified product at -80°C to prevent degradation.

Data Presentation

Table 1: Hypothetical Optimization of Reaction pH

pHBuffer System (50 mM)Yield of this compound (%)
6.5Phosphate35
7.0Phosphate55
7.5HEPES78
8.0HEPES62
8.5Tris-HCl45

Table 2: Hypothetical Effect of Substrate Molar Ratio on Product Yield

(13Z)-icosenoyl-CoAMalonyl-CoAYield (%)
1165
11.582
1285
1383

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol provides a general framework. Specific concentrations and conditions should be optimized for the particular enzyme used.

  • Reaction Setup:

    • In a sterile, low-adhesion microcentrifuge tube, prepare the reaction mixture on ice.

    • Add the following in order:

      • 50 mM HEPES buffer, pH 7.5

      • 1 mM DTT (to maintain a reducing environment)

      • 0.5 mM (13Z)-icosenoyl-CoA

      • 0.75 mM malonyl-CoA (prepare fresh)

      • Purified 3-oxoacyl-CoA synthase (e.g., 1-5 µg)

    • Bring the total reaction volume to 100 µL with buffer.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1 hour. For initial optimization, it is recommended to take time points (e.g., 15, 30, 60, 90 minutes) to monitor reaction progress.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% formic acid.

  • Purification:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Purify the supernatant using C18 Solid-Phase Extraction (SPE) or reverse-phase HPLC.

  • Analysis:

    • Analyze the final product by LC-MS to confirm the mass of this compound and assess purity.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Assess Starting Material Quality Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Purification Investigate Purification Process Start->Check_Purification Reagent_Purity Verify Purity (HPLC, MS) Check_Reagents->Reagent_Purity Reagent_Storage Check Storage Conditions Check_Reagents->Reagent_Storage Optimize_pH Optimize pH and Buffer Check_Conditions->Optimize_pH Optimize_Temp Optimize Temperature & Time Check_Conditions->Optimize_Temp Optimize_Ratios Optimize Substrate Ratios Check_Conditions->Optimize_Ratios SPE_Optimization Optimize SPE Protocol Check_Purification->SPE_Optimization HPLC_Optimization Optimize HPLC Protocol Check_Purification->HPLC_Optimization Success Yield Improved Reagent_Purity->Success Reagent_Storage->Success Optimize_pH->Success Optimize_Temp->Success Optimize_Ratios->Success SPE_Optimization->Success HPLC_Optimization->Success

Caption: A troubleshooting workflow for low yields.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Icosenoyl_CoA (13Z)-Icosenoyl-CoA Condensation Condensation (3-oxoacyl-CoA synthase) Icosenoyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Product This compound Condensation->Product CO2 CO2 Condensation->CO2 CoA CoA Condensation->CoA

minimizing matrix effects in LC-MS analysis of (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of (13Z)-3-oxoicosenoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[1] For this compound, which is a lipid molecule, common matrix components include phospholipids (B1166683), salts, and other endogenous metabolites.[1][2] These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification, poor sensitivity, and lack of reproducibility in your LC-MS/MS analysis.[3] One of the major causes of ion suppression in bioanalysis is the presence of phospholipids.

Q2: What is the most effective strategy for minimizing matrix effects?

A2: A multi-faceted approach is most effective. This includes robust sample preparation to remove interfering substances, optimized chromatographic conditions to separate the analyte from matrix components, and the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for any remaining matrix effects.[1][3] The use of a SIL-IS is considered the gold standard for correcting for variability in ion suppression.[3]

Q3: Which sample preparation techniques are recommended for long-chain acyl-CoA analysis?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly recommended for cleaning up samples containing long-chain acyl-CoAs prior to LC-MS analysis.[4] These techniques are effective at removing phospholipids and other matrix components that can cause ion suppression.[4] Protein precipitation is a simpler method but is less effective at removing phospholipids.[4]

Q4: How does chromatography influence matrix effects?

A4: Chromatographic separation is crucial for reducing ion suppression.[5] By achieving good separation between this compound and co-eluting matrix components, the competition for ionization in the MS source is minimized.[5] Optimizing the LC method, including the column chemistry, mobile phase composition, and gradient profile, can significantly improve data quality.

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) important?

A5: A SIL-IS has nearly identical chemical and physical properties to the analyte of interest.[3] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the SIL-IS signal, accurate and precise quantification can be achieved, as the ratio remains consistent even with variations in matrix effects.[1][6]

Troubleshooting Guides

Problem: Poor sensitivity and low signal intensity for this compound.

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove matrix interferences, particularly phospholipids.[4] 2. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where phospholipids typically elute.[5] 3. Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3]
Suboptimal MS Parameters 1. Optimize Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperatures to maximize the ionization of this compound. 2. Optimize Fragmentation: Ensure the collision energy is optimized for the specific precursor-to-product ion transition to achieve maximum signal intensity.

Problem: High variability and poor reproducibility in quantitative results.

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for sample-to-sample variations in matrix effects.[3] 2. Employ Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[1]
Sample Preparation Variability 1. Standardize Protocols: Ensure consistent execution of the sample preparation protocol for all samples. 2. Automate Sample Preparation: If possible, use automated systems to minimize human error and improve reproducibility.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated supernatant diluted with water) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 2% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 100 µL of sample (e.g., plasma), add an appropriate internal standard.

  • Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Phase Separation: Centrifuge the sample to achieve complete phase separation.

  • Collection: Transfer the organic layer (top layer) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Relative Standard Deviation (RSD) (%)
Protein Precipitation>90%<20%10-20%
Liquid-Liquid Extraction (LLE)70-90%80-95%5-15%
Solid-Phase Extraction (SPE)>85%>95%<10%
Phospholipid Removal Plates>90%>99%<5%

Data is synthesized from multiple sources for illustrative purposes and may not represent specific results for this compound.

Visualizations

Matrix_Effect_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Verification start Inconsistent or Poor LC-MS Data (Low Sensitivity, High Variability) check_suppression Assess Ion Suppression (Post-column infusion or post-extraction spike) start->check_suppression sample_prep Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) check_suppression->sample_prep Suppression Detected end Acceptable Data Quality check_suppression->end No Significant Suppression chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography internal_standard Use Stable Isotope-Labeled Internal Standard (SIL-IS) chromatography->internal_standard re_evaluate Re-evaluate Matrix Effect internal_standard->re_evaluate re_evaluate->sample_prep Still Present re_evaluate->end Matrix Effect Minimized

Caption: Troubleshooting workflow for identifying and minimizing matrix effects in LC-MS analysis.

Signaling_Pathway cluster_0 LC Elution cluster_1 ESI Source cluster_2 MS Detector Analyte This compound Droplet Charged Droplet Analyte->Droplet Ionization Ionization Process Analyte->Ionization Without Matrix Interference Matrix Co-eluting Matrix (e.g., Phospholipids) Matrix->Droplet Droplet->Ionization SuppressedSignal Suppressed Analyte Signal Ionization->SuppressedSignal Competition for Charge/ Surface Area AccurateSignal Accurate Analyte Signal Ionization->AccurateSignal

Caption: The mechanism of ion suppression by co-eluting matrix components in the ESI source.

References

Technical Support Center: Optimizing Extraction of (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimal extraction of (13Z)-3-oxoicosenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an unsaturated fatty acyl-CoA, a type of molecule crucial in various metabolic pathways.[1][2] Its accurate extraction and quantification are essential for studying lipid metabolism and related cellular processes.[3][4]

Q2: Why is the extraction of this compound challenging?

Like other long-chain acyl-CoAs, this compound is present in low concentrations in tissues and is chemically unstable.[5] These molecules are prone to degradation and can be lost during sample preparation, making efficient extraction critical for accurate analysis.[5][6]

Q3: What is the recommended method for quantifying this compound?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the sensitive and specific quantification of acyl-CoAs.[4][7]

Q4: How can I ensure the stability of my samples during extraction?

To prevent degradation, it is crucial to rapidly quench metabolic activity, for instance, by flash-freezing tissue samples in liquid nitrogen.[8] Throughout the extraction process, samples should be kept on ice. For long-term storage, extracts should be stored as dry pellets at -80°C and reconstituted just before analysis.[6]

Q5: What are suitable internal standards for quantifying this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are a good alternative as they are not typically found in biological samples.[6][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Signal Sample DegradationEnsure rapid quenching of metabolic activity and keep samples on ice. Store extracts as dry pellets at -80°C and reconstitute just before analysis in a non-aqueous or buffered solution.[6]
Inefficient ExtractionUse an optimized extraction solvent. An 80% methanol (B129727) solution has been shown to be effective. Avoid strong acids in the primary extraction solvent.[6][9] For deproteinization, 5-sulfosalicylic acid (SSA) can be more effective than trichloroacetic acid (TCA).[6]
Poor Recovery from SPESolid-phase extraction (SPE) can lead to the loss of acyl-CoAs. Consider methods that do not require an SPE step. If SPE is necessary, ensure the cartridge and elution method are optimized for your analyte.[6]
Poor Peak Shape in Chromatography Analyte Instability in Mobile PhaseIncorporate an ion-pairing agent in the mobile phase to improve peak shape and resolution. An alkaline mobile phase may be preferable for long-chain acyl-CoAs.[5]
Inaccurate Quantification Matrix EffectsConstruct calibration curves using a matrix that closely matches the study samples. Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[6]
Lack of a Suitable Internal StandardUse a stable isotope-labeled internal standard if available. Alternatively, an odd-chain acyl-CoA that is not present in the sample can be used to account for variability in extraction efficiency.[6]

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[4]

  • Sample Homogenization : Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water).[4]

  • Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[4]

  • Supernatant Collection : Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[4]

  • Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Cleaner Samples

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[4]

  • Sample Homogenization : Follow step 1 of Protocol 1.

  • SPE Column Conditioning : Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the sample homogenization buffer.[4]

  • Sample Loading : Load the sample homogenate onto the conditioned SPE cartridge.[4]

  • Washing : Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.[4]

  • Elution : Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[4]

  • Solvent Evaporation and Reconstitution : Dry the eluate and reconstitute as described in Protocol 1.[4]

Data Presentation

Table 1: Comparison of Extraction Solvents on Acyl-CoA MS Intensity

Extraction Solvent Relative MS Intensity of Long-Chain Acyl-CoAs
80% MethanolHigh
Acetonitrile/IsopropanolHigh
80% Methanol with Formic AcidPoor

This table is a qualitative summary based on findings that 80% methanol yields high MS intensities, while the presence of strong acids like formic acid can lead to poor recovery.[6][9]

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis Start Start: Tissue/Cell Sample Quench Rapid Quenching (e.g., Liquid Nitrogen) Start->Quench Homogenize Homogenize in Cold Extraction Solvent Quench->Homogenize Centrifuge Centrifuge to Pellet Debris Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (SPE) Collect->SPE For cleaner sample Dry Dry Under Nitrogen Collect->Dry SPE->Dry Reconstitute Reconstitute in Analysis Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: A general workflow for the extraction of this compound.

Troubleshooting_Logic Start Low/No Signal Detected CheckDegradation Was sample handling and storage optimal? Start->CheckDegradation CheckExtraction Was the extraction solvent appropriate? CheckDegradation->CheckExtraction Yes SolutionDegradation Improve quenching and maintain cold chain. CheckDegradation->SolutionDegradation No CheckSPE Was SPE recovery validated? CheckExtraction->CheckSPE Yes SolutionExtraction Use 80% methanol; avoid strong acids. CheckExtraction->SolutionExtraction No SolutionSPE Optimize SPE or consider a protocol without SPE. CheckSPE->SolutionSPE No

Caption: A troubleshooting decision tree for low signal intensity.

References

Technical Support Center: Chromatographic Separation of Acyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of acyl-CoA isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the chromatographic analysis of acyl-CoA isomers.

Category 1: Resolution and Co-elution

Q1: My acyl-CoA isomers (e.g., butyryl-CoA and isobutyryl-CoA) are co-eluting or have very poor resolution. What are the primary strategies to improve their separation?

A1: The separation of structurally similar acyl-CoA isomers is a significant challenge due to their nearly identical physicochemical properties.[1][2][3] Here are the primary strategies to improve resolution:

  • Mobile Phase Optimization (Ion-Pairing): The most effective strategy is often the use of ion-pairing (IP) reagents in the mobile phase.[1]

    • Reagent Choice: Alkylamines or reagents like heptafluorobutyric acid (HFBA) can be added to the mobile phase to form ion pairs with the negatively charged phosphate (B84403) groups of acyl-CoAs.[2][4] This enhances interaction with the reversed-phase stationary phase.

    • Concentration: The concentration of the IP reagent is critical and must be optimized. Too low a concentration will be ineffective, while too high a concentration can lead to signal suppression in mass spectrometry and long column equilibration times.

  • Gradient Adjustment: A shallower, more gradual elution gradient can significantly increase the separation window between closely eluting isomers.[2] Experiment with extending the gradient time over the elution range of your target isomers.

  • Stationary Phase Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with alternative chemistries:

    • Mixed-Mode Chromatography: These columns utilize two or more retention mechanisms, such as reversed-phase and ion-exchange, providing unique selectivity for charged analytes like acyl-CoAs.[5][6] This can often separate isomers without requiring ion-pairing reagents.[5]

    • Phenyl-Hexyl Phases: These phases can offer different selectivity through π-π interactions, which may help differentiate isomers.

  • Two-Dimensional LC (2D-LC): For highly complex samples or extremely difficult separations, an offline or online 2D-LC approach can provide a substantial increase in resolving power.[1]

Q2: I'm using an ion-pairing reagent, but my results are not reproducible. What could be the cause?

A2: Reproducibility issues with ion-pairing chromatography are common. Key factors to investigate include:

  • Column Equilibration: Columns require extensive equilibration with the ion-pairing mobile phase to ensure the stationary phase is saturated with the reagent. Inadequate equilibration is a primary cause of shifting retention times. It is recommended to dedicate a column specifically for ion-pair applications to avoid long wash-out and re-equilibration times.[7]

  • Mobile Phase Preparation: The concentration of the ion-pairing reagent must be precisely controlled. Prepare fresh mobile phases regularly and ensure the reagent is fully dissolved. The pH of the mobile phase is also critical and should be consistent across runs.

  • Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in temperature can significantly affect retention times and selectivity in ion-pair chromatography.

Category 2: Peak Shape and Sensitivity

Q3: I am observing poor peak shape (tailing or fronting) for my acyl-CoA analytes. How can I fix this?

A3: Poor peak shape compromises both resolution and quantification.

  • Peak Tailing: This is often caused by strong, unwanted interactions between the analyte and active sites (e.g., residual silanols) on the stationary phase.[2]

    • Solution: Adding a small amount of a competing base (if using positive ion mode) or acid to the mobile phase can help saturate these active sites. Using a high-purity, end-capped column is also crucial. For acyl-CoAs, which are acidic, ensuring the mobile phase pH is appropriate can mitigate tailing.

  • Peak Fronting: This can be a sign of column overload or poor sample solubility.[2]

    • Solution: Reduce the sample amount injected onto the column.[2] Additionally, ensure the sample solvent is of equal or weaker elution strength than the initial mobile phase to prevent band distortion.[2]

  • Split Peaks: This may indicate a blockage at the column inlet frit or a partially collapsed column bed.[2]

    • Solution: Try reverse-flushing the column (if permitted by the manufacturer) or replace the inlet frit.[2] If the problem persists, the column may need to be replaced.

Q4: My acyl-CoA signal intensity is low, and I suspect ion suppression in my LC-MS/MS analysis. What are the causes and solutions?

A4: Ion suppression is a common matrix effect in LC-MS/MS, where co-eluting compounds interfere with the ionization of the target analyte.[2]

  • Improve Chromatographic Separation: The best way to reduce suppression is to chromatographically separate the analytes from the interfering matrix components.[8] Re-optimize your gradient to better resolve the target peaks.

  • Enhance Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances like salts and phospholipids (B1166683) before injection.[9]

  • Optimize MS Source Parameters: Adjust the mass spectrometer's source settings (e.g., temperature, gas flows, ion spray voltage) to favor the ionization of your analytes.

  • Check Ion-Pairing Reagent: Some ion-pairing reagents are known to cause significant ion suppression. If possible, explore methods that do not require them or use MS-friendly alternatives at the lowest effective concentration.

Quantitative Data on Isomer Separation

The following table summarizes representative chromatographic data for the separation of key acyl-CoA isomer pairs using different methods.

Isomer PairMethodColumnMobile Phase AdditiveRetention Time (min)Resolution (Rs)Reference
Butyryl-CoA / Isobutyryl-CoAUPLC-MS/MSC18Ammonium (B1175870) HydroxideButyryl: 5.8, Isobutyryl: 5.5Baseline Separated[1][3]
Valeryl-CoA / Isovaleryl-CoAUPLC-MS/MSC18Ammonium HydroxideValeryl: 7.2, Isovaleryl: 6.9Baseline Separated[1][3]
Succinyl-CoA / Methylmalonyl-CoAHPLCC18Potassium PhosphateSuccinyl: 8.5, Methylmalonyl: 6.2>1.5[10]

Detailed Experimental Protocols

Protocol 1: UPLC-MS/MS Separation of Short-Chain Acyl-CoA Isomers

This protocol is adapted from methods developed for the separation of isomers like n-butyryl-CoA/isobutyryl-CoA and n-valeryl-CoA/isovaleryl-CoA.[1][3]

  • Sample Preparation (Plant or Tissue Matrix):

    • Homogenize 10-50 mg of tissue in an extraction buffer (e.g., 10% trichloroacetic acid or 5-sulfosalicylic acid).[9]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and debris.

    • Collect the supernatant for analysis. Solid-phase extraction (SPE) can be used for further cleanup if significant matrix effects are observed.

  • Liquid Chromatography (UPLC):

    • Column: A high-strength silica (B1680970) C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) (pH adjusted to ~9.0 with ammonium hydroxide).[7][8]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Gradient Program:

      • 0-2 min: 2% B

      • 2-15 min: Linear gradient from 2% to 40% B

      • 15-17 min: Linear gradient to 95% B

      • 17-20 min: Hold at 95% B

      • 20-21 min: Return to 2% B

      • 21-30 min: Re-equilibration at 2% B

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). Positive mode has been shown to be more efficient for short-chain acyl-CoAs.[9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each acyl-CoA. A common fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).[8][11] For example, for C16:0-CoA, the transition could be m/z 1006.4 → 499.4.[11]

    • Source Parameters: Optimize source gas temperature, gas flows, and spray voltage according to the specific instrument manufacturer's guidelines.

Visualizations

Experimental Workflow Diagram

Acyl_CoA_Workflow General Experimental Workflow for Acyl-CoA Isomer Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Tissue Tissue Homogenization Extract Solvent Extraction Tissue->Extract Deproteinize Deproteinization (e.g., TCA or SSA) Extract->Deproteinize Cleanup SPE Cleanup (Optional) Deproteinize->Cleanup LC UPLC Separation (e.g., C18 Column) Cleanup->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for acyl-CoA isomer analysis from sample prep to data processing.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Guide for Acyl-CoA Isomer Separation Start Poor Chromatographic Result CoElution Problem: Isomers Co-elute or Poorly Resolved Start->CoElution BadPeakShape Problem: Bad Peak Shape (Tailing, Fronting, Splitting) Start->BadPeakShape Sol_MobilePhase Solution 1: Optimize Mobile Phase - Introduce/optimize ion-pairing reagent - Adjust pH CoElution->Sol_MobilePhase Primary Approach Sol_Gradient Solution 2: Adjust Gradient - Decrease slope (make shallower) - Increase total run time CoElution->Sol_Gradient Fine-Tuning Sol_Column Solution 3: Change Stationary Phase - Try Mixed-Mode column - Use Phenyl-Hexyl phase CoElution->Sol_Column Alternative Selectivity Sol_Tailing For Tailing: - Use high-purity, end-capped column - Check mobile phase pH BadPeakShape->Sol_Tailing Sol_Fronting For Fronting: - Reduce sample injection volume - Match sample solvent to mobile phase BadPeakShape->Sol_Fronting Sol_Split For Split Peaks: - Reverse-flush column - Replace inlet frit or column BadPeakShape->Sol_Split

Caption: Decision tree for troubleshooting common acyl-CoA separation issues.

References

preventing degradation of (13Z)-3-oxoicosenoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sample preparation of (13Z)-3-oxoicosenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the stability and successful analysis of this long-chain unsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily due to its chemical and enzymatic instability. The main factors are:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), rapidly hydrolyze the thioester bond upon cell lysis, releasing coenzyme A and the free fatty acid.[1][2][3] This is often the most significant cause of analyte loss.

  • Chemical Hydrolysis: The thioester bond is susceptible to chemical hydrolysis. This process is accelerated by non-optimal pH conditions, especially alkaline solutions (pH > 8), and elevated temperatures.[1][4][5]

  • Thermal Decomposition: Higher temperatures increase the rate of both enzymatic and chemical degradation.[1]

  • Oxidation: The unsaturated (13Z) double bond can be susceptible to oxidation, although hydrolysis of the thioester bond is the more immediate concern during extraction.

Q2: How can I effectively stop enzymatic activity during sample collection?

A2: Quenching, or the rapid inactivation of all enzymatic activity, is the most critical step. This can be achieved by:

  • Immediate Freezing: For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the optimal method.[6]

  • Cold Solvent Lysis: For cultured cells, after washing with ice-cold PBS, immediately add a pre-chilled organic solvent like methanol (B129727) or an acidic extraction buffer to lyse the cells and denature enzymes.[4][7] Keeping the sample on ice (0-4°C) throughout the procedure is mandatory.[1][6]

Q3: What is the optimal pH range for extracting and storing this compound?

A3: Acyl-CoA esters are most stable in slightly acidic conditions. The recommended pH range is typically between 4.0 and 6.8.[1][8] Many established protocols use a potassium phosphate (B84403) buffer at a pH of 4.9 for initial homogenization.[6][9] Alkaline conditions (pH > 8) must be avoided as they promote rapid thioester hydrolysis.[1]

Q4: Which solvents are best for extraction and final reconstitution?

A4:

  • Extraction: A mixture of organic solvents is highly effective. Common combinations include acetonitrile (B52724) (ACN), isopropanol, and methanol, often used after initial homogenization in an acidic buffer.[8][9] An 80% methanol solution has also been shown to be effective for extraction.[10]

  • Reconstitution: For the final sample ready for LC-MS analysis, reconstituting the dried extract in methanol provides good stability.[4] A solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH ~7) is another common choice that helps preserve analyte integrity.[4] Avoid reconstituting in purely aqueous solutions for extended periods, as this can facilitate hydrolysis.[4]

Q5: What are the best practices for short-term and long-term sample storage?

A5:

  • Short-Term (During Prep): Always keep samples on ice or at 4°C. Use pre-chilled tubes and solvents.[1]

  • Long-Term: For optimal stability, samples should be stored at -80°C.[6][11] It is best to store extracts as dried pellets and reconstitute them just prior to analysis.[10] Avoid repeated freeze-thaw cycles, as this can significantly degrade the analyte.[6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Analyte Signal Sample Degradation: Enzymatic or chemical breakdown occurred during preparation.Ensure rapid and effective quenching of enzymatic activity from the very first step. Maintain ice-cold conditions (0-4°C) throughout. Use a slightly acidic extraction buffer (pH 4.9).[1][6]
Inefficient Extraction: The analyte was not effectively extracted from the sample matrix.Use a proven solvent system like acetonitrile/isopropanol following homogenization.[9] Ensure a sufficient solvent-to-tissue ratio (a 20-fold excess is often recommended).[6]
Poor Recovery / Low Yield Incomplete Cell Lysis: Cells or tissue were not fully disrupted, trapping the analyte.For tissues, ensure thorough homogenization using a glass homogenizer.[6][9] For cells, consider sonication in addition to vortexing after adding the extraction solvent.[8]
Loss during SPE: If using Solid-Phase Extraction, the analyte may not be binding or eluting efficiently.Ensure the SPE column is correctly conditioned. Optimize the wash and elution solvent compositions and volumes for long-chain species.[6]
Precipitation of Analyte: Long-chain acyl-CoAs have lower solubility in highly aqueous solutions.Ensure the final reconstitution solvent has a sufficient organic component (e.g., methanol) to maintain solubility.[6]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing or temperature are affecting analyte stability differently.Standardize all incubation times and processing steps meticulously. Process all samples in a consistent manner, minimizing time off ice.
Incomplete Reconstitution: The dried pellet was not fully redissolved before injection.Vortex the sample thoroughly after adding the reconstitution solvent and centrifuge to pellet any insoluble material before transferring the supernatant for analysis.[4]

Data Presentation

Analyte Stability in Different Solvents

The stability of acyl-CoAs is highly dependent on the storage and reconstitution solvent. The following table summarizes the relative stability of long-chain acyl-CoAs in various solutions based on published findings. Methanol-based solutions generally offer the best stability.

Reconstitution/Storage SolutionRelative StabilityKey Findings
Methanol High Provided the best stability for acyl-CoAs over tested time periods.[4]
50% Methanol / 50mM Ammonium Acetate (pH 7.0) Good Showed good stability, much improved over purely aqueous solutions.[4]
Water or Aqueous Buffers (e.g., Ammonium Acetate) Low Acyl-CoAs are unstable in aqueous solutions, with degradation increasing with the length of the fatty acid chain.[4]
Acidified Aqueous Solutions (pH 3.5) Moderate to Low While acidity helps, purely aqueous conditions are still less stable than those with a high organic solvent content.[4]

Experimental Protocols & Visualizations

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for extracting acyl-CoAs from cell cultures for LC-MS analysis.[4][7]

  • Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Quenching & Lysis: Immediately add 2 mL of ice-cold methanol. For internal standard addition, a known amount (e.g., 15 µL of 10 µM C15:0-CoA or C17:0-CoA) can be added at this step.[4] Place the plate at -80°C for 15 minutes to ensure complete quenching and precipitation of proteins.[4]

  • Collection: Scrape the cell lysate from the plate and transfer it to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet cell debris and precipitated protein.[4]

  • Solvent Addition & Evaporation: Carefully transfer the supernatant to a clean glass tube. Add 1 mL of acetonitrile and evaporate the sample to dryness in a vacuum concentrator or under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried pellet in 150 µL of methanol (or another appropriate stable solvent). Vortex thoroughly.[4]

  • Final Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining insoluble material.

  • Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.

Protocol 2: Extraction and Enrichment of Long-Chain Acyl-CoAs from Tissue

This protocol is suitable for tissue samples and incorporates a solid-phase extraction (SPE) step for analyte enrichment.[6][9]

  • Homogenization: Weigh approximately 50-100 mg of flash-frozen tissue and place it in a pre-chilled glass homogenizer.

  • Extraction: Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard. Homogenize thoroughly on ice. Add 1 mL of 2-propanol and homogenize again.[9] Transfer the homogenate to a centrifuge tube, add 2 mL of acetonitrile, vortex vigorously, and centrifuge at 12,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • SPE Column Conditioning: Condition a weak anion exchange or similar SPE column according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant onto the conditioned SPE column.

  • Washing: Wash the column with an appropriate solvent (e.g., a mix of acetonitrile, isopropanol, water, and acetic acid) to remove impurities.[6]

  • Elution: Elute the acyl-CoAs from the column using a suitable elution solution (e.g., methanol/ammonium formate).[6]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried pellet in a small volume of a solvent suitable for LC-MS analysis (e.g., methanol).

  • Analysis: Centrifuge to remove any particulates and transfer to an autosampler vial for analysis or store at -80°C.

Degradation & Workflow Diagrams

Degradation cluster_factors Primary Degradation Factors Enzymatic Activity\n(Thioesterases) Enzymatic Activity (Thioesterases) mol This compound Enzymatic Activity\n(Thioesterases)->mol Alkaline pH (>8) Alkaline pH (>8) Alkaline pH (>8)->mol High Temperature High Temperature High Temperature->mol deg Degraded Products (Free Fatty Acid + CoA) mol->deg  Hydrolysis of  Thioester Bond

Caption: Key factors leading to the degradation of this compound.

Workflow start 1. Sample Harvesting (Cells or Tissue) quench 2. Rapid Quenching (Liquid N2 or Ice-Cold Solvent) start->quench extract 3. Extraction (Acidified Organic Solvent @ 4°C) quench->extract pellet 4. Centrifugation (4°C) (Pellet Proteins & Debris) extract->pellet supernatant 5. Collect Supernatant (Contains Acyl-CoAs) pellet->supernatant dry 6. Evaporate to Dryness (Nitrogen Stream or Vacuum) supernatant->dry reconstitute 7. Reconstitute (Methanol or Buffered Methanol) dry->reconstitute store Store at -80°C dry->store Long-term Storage analyze 8. LC-MS Analysis reconstitute->analyze store->reconstitute

Caption: Recommended workflow for sample preparation to prevent degradation.

References

Technical Support Center: Long-Chain Fatty Acyl-CoA Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling long-chain fatty acyl-CoAs (LCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the poor aqueous solubility of these critical molecules.

Frequently Asked Questions (FAQs)

Q1: Why are long-chain fatty acyl-CoAs so poorly soluble in aqueous buffers?

A1: Long-chain fatty acyl-CoAs are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. The coenzyme A portion is a large, polar head group that is readily soluble in water. However, the long acyl chain is a nonpolar hydrocarbon tail that is hydrophobic.[1][2] In aqueous solutions, these hydrophobic tails tend to avoid water, causing the molecules to aggregate and precipitate, especially as the chain length increases.[2][3]

Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the specific concentration at which the individual LCFA-CoA molecules (monomers) begin to self-assemble into spherical structures called micelles.[4][5] Below the CMC, the molecules exist primarily as monomers in solution. Above the CMC, any additional LCFA-CoA will form micelles rather than increasing the monomer concentration. This is critical because most enzymes that use LCFA-CoAs as a substrate recognize the monomeric form.[4] Therefore, understanding the CMC under your experimental conditions is essential for accurate kinetic studies and interpreting results.

Q3: How does the acyl chain length and saturation affect the CMC?

A3: The CMC is highly dependent on the structure of the acyl chain.

  • Chain Length: As the carbon chain length increases, the molecule becomes more hydrophobic, which lowers its CMC.[6]

  • Unsaturation: The presence of a double bond (unsaturation) introduces a kink in the acyl chain, which makes it harder for the molecules to pack into a micelle. This has the effect of increasing the CMC, making the molecule behave as if it had a shorter chain.[6]

Q4: Can I dissolve my LCFA-CoA powder directly in my experimental buffer?

A4: This is generally not recommended, especially for saturated LCFA-CoAs with 16 carbons or more. Direct addition to an aqueous buffer will likely result in poor dissolution, clumping, and precipitation. It is better to first prepare a concentrated stock solution using a suitable solvent or solubilizing agent and then dilute it into your final experimental buffer.

Q5: My LCFA-CoA is adsorbing to my labware. How can I prevent this?

A5: LCFA-CoAs are known to adsorb to glass and plastic surfaces, which can lead to a significant loss of the compound and inaccurate concentration measurements.[4][7] To mitigate this, consider using low-adhesion microcentrifuge tubes and pipette tips. Some studies have shown that loss of fatty acyl-CoAs to glass containers used for CMC determination was negligible when solutions were prepared correctly, but it remains a potential issue.[4] Preparing solutions fresh and working quickly can also help minimize losses.

Troubleshooting Guide

Issue EncounteredProbable CauseSuggested Solution(s)
Precipitate forms immediately upon adding LCFA-CoA to buffer. The concentration is well above the solubility limit and the CMC. The LCFA-CoA is not properly dispersed.1. Prepare a stock solution in a solubilizing agent (e.g., DMSO/water, ethanol) before diluting into the final buffer.[8][9] 2. Use sonication to aid dispersion.[10] 3. Consider complexing the LCFA-CoA with fatty-acid-free BSA or cyclodextrin (B1172386).[11][12]
Solution becomes cloudy or precipitates over time. The solution may be supersaturated, or temperature fluctuations are causing the LCFA-CoA to come out of solution. The thioester bond may be hydrolyzing, releasing the insoluble fatty acid.1. Ensure your working concentration is below the CMC for your specific conditions (buffer, pH, ionic strength). 2. Prepare solutions fresh before each experiment.[8] 3. Store stock solutions at -20°C or below and avoid repeated freeze-thaw cycles.[4]
Inconsistent results in enzyme assays. The actual monomer concentration of the LCFA-CoA substrate is unknown or variable due to micelle formation. The LCFA-CoA may be adsorbing to the assay plate or tubes.1. Determine the CMC of your LCFA-CoA under your specific assay conditions. 2. Run assays at concentrations below the CMC. 3. If concentrations above the CMC are necessary, consider using a carrier protein like BSA to deliver the substrate to the enzyme.[7]
Difficulty dissolving LCFA-CoA powder for a stock solution. The chosen solvent is inappropriate or the powder is not being sufficiently dispersed.1. For aqueous-based stocks, try a small amount of an organic co-solvent like DMSO or ethanol.[8] 2. Gentle warming and vortexing/sonication can aid dissolution. 3. For long-term storage of aliquots, consider dissolving in a pure organic solvent, aliquoting, drying down under nitrogen, and storing the dry film at -80°C.[8]

Data Presentation

Critical Micelle Concentration (CMC) of Common LCFA-CoAs

The CMC is sensitive to experimental conditions such as buffer composition, ionic strength, and pH.[13][14] The values below are approximate ranges reported in the literature and should be used as a guideline.

Fatty Acyl-CoAChain LengthReported CMC Range (µM)Notes
Palmitoyl-CoAC16:07 - 60CMC is highly dependent on ionic strength and buffer.[13][14]
Stearoyl-CoAC18:02 - 8Longer saturated chain leads to a lower CMC.[13]
Oleoyl-CoAC18:120 - 40The cis-double bond increases the CMC compared to Stearoyl-CoA.[13]
Myristoyl-CoAC14:030 - 200Shorter chain length results in a higher CMC.[6]

Experimental Protocols

Protocol 1: Solubilization using Bovine Serum Albumin (BSA) for Cell Culture

This method is widely used to deliver water-insoluble fatty acids and their CoA derivatives to cells in culture in a non-toxic manner.[7][12]

Materials:

  • Long-chain fatty acyl-CoA

  • Fatty-acid-free BSA

  • 0.9% NaCl or PBS

  • 0.1 M NaOH

  • Sterile water

  • Heating block or water bath at 70°C and 37°C

  • Shaker

Procedure:

  • Prepare BSA Solution: In a sterile container, dissolve fatty-acid-free BSA in 0.9% NaCl (or PBS) to a concentration of 10% (w/v). This may require gentle warming to 37°C and stirring.[15] Once dissolved, sterile filter the solution using a 0.22 µm filter.

  • Prepare LCFA-CoA Stock:

    • Accurately weigh the LCFA-CoA powder.

    • Separately, prepare a fresh, sterile 0.1 M NaOH solution.

    • Add a small volume of the 0.1 M NaOH to the LCFA-CoA powder and heat at 70°C until the solution becomes clear.[15] This converts the free acid (if any has hydrolyzed) to its more soluble sodium salt.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • While vortexing the BSA solution gently, add the warm LCFA-CoA solution dropwise to achieve the desired molar ratio (e.g., 3:1 to 6:1 LCFA-CoA:BSA).

    • Incubate the mixture on a shaker at 37°C for at least 1 hour to ensure complete complexation.[12]

  • Final Preparation: The final complexed solution can be sterile filtered and added to cell culture media. It is recommended to store aliquots at -20°C.[12]

Protocol 2: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[11][16]

Materials:

  • Long-chain fatty acyl-CoA

  • Alpha- or Methyl-β-cyclodextrin

  • Appropriate aqueous buffer (e.g., Tris, HEPES)

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the desired experimental buffer to make a concentrated stock solution (e.g., 10-100 mM). Gentle warming may be required.

  • Add LCFA-CoA: Add the LCFA-CoA powder directly to the cyclodextrin solution. The molar ratio is key; start with a significant molar excess of cyclodextrin to LCFA-CoA (e.g., 10:1).

  • Facilitate Complexation: Vortex the mixture vigorously. If dissolution is not complete, sonicate the solution in a bath sonicator for 5-15 minutes, or until the solution clarifies.[10]

  • Dilution: This concentrated stock can then be diluted into the final experimental medium. The high concentration of cyclodextrin in the stock ensures that upon dilution, the LCFA-CoA remains in a complexed, soluble state.

Visualizations

Logical Relationship: Why LCFA-CoAs are Poorly Soluble

LCFA_CoA Long-Chain Fatty Acyl-CoA Amphiphile Amphiphilic Nature LCFA_CoA->Amphiphile is an Head Hydrophilic CoA Head Amphiphile->Head Tail Hydrophobic Acyl Tail Amphiphile->Tail Water Aqueous Solution (Water) Head->Water Interacts with Tail->Water Avoids Aggregation Aggregation & Micelle Formation Tail->Aggregation drives Insolubility Poor Solubility / Precipitation Aggregation->Insolubility leads to start Start prep_bsa 1. Prepare 10% Fatty-Acid-Free BSA Solution in Saline start->prep_bsa prep_lcfa 2. Dissolve LCFA-CoA Powder in 0.1M NaOH with Heat (70°C) start->prep_lcfa combine 3. Add LCFA-CoA Solution Dropwise to Warm BSA (37°C) prep_bsa->combine prep_lcfa->combine incubate 4. Incubate with Shaking (1 hr, 37°C) for Complexation combine->incubate filter 5. Sterile Filter (0.22 µm) incubate->filter end Soluble LCFA-CoA:BSA Complex Ready for Use or Storage filter->end FFA Long-Chain Fatty Acid (LCFA) ACS Acyl-CoA Synthetase (ACS) FFA->ACS + ATP + CoA LCFA_CoA Long-Chain Acyl-CoA (LCFA-CoA) ACS->LCFA_CoA BetaOx β-Oxidation (Mitochondria) LCFA_CoA->BetaOx Degradative Pathway LipidSyn Complex Lipid Synthesis (ER) LCFA_CoA->LipidSyn Synthetic Pathway Regulation Enzyme & Transcription Regulation LCFA_CoA->Regulation Signaling Molecule Energy Acetyl-CoA → Energy (ATP) BetaOx->Energy TAG Triacylglycerols, Phospholipids LipidSyn->TAG

References

enhancing the ionization of (13Z)-3-oxoicosenoyl-CoA in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the ionization of (13Z)-3-oxoicosenoyl-CoA and other long-chain acyl-CoAs in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: For most long-chain acyl-CoA compounds, including this compound, positive ion electrospray ionization (ESI) mode is generally more sensitive . Studies have shown that positive ion mode can be approximately 3-fold more sensitive than negative ion mode for these molecules[1][2]. The protonated molecule [M+H]⁺ is the primary precursor ion observed. While negative ion mode can also be used and may provide complementary fragmentation data, positive mode typically yields a more robust signal for quantification[3].

Q2: Why is the signal for my acyl-CoA standard consistently low or absent?

A2: Low signal intensity for acyl-CoAs is a common challenge that can be attributed to several factors:

  • Sample Degradation : Acyl-CoAs are highly susceptible to hydrolysis, particularly in aqueous solutions that are neutral or alkaline[4]. It is crucial to prepare standards and samples fresh and keep them in an appropriate solvent, such as methanol (B129727) or a slightly acidic buffer, at low temperatures[4][5].

  • Inefficient Ionization : The large and complex structure of acyl-CoAs can lead to poor ionization efficiency. The composition of the mobile phase, including the use of additives, is critical for improving protonation[2].

  • Ion Suppression : In complex biological samples, co-eluting matrix components can compete with the analyte for ionization, leading to a significantly reduced signal[4][5].

  • Suboptimal MS Parameters : Instrument settings such as cone voltage, collision energy, and source temperatures must be carefully optimized. Excessive in-source fragmentation can reduce the intensity of the intended precursor ion[2].

Q3: What are the characteristic fragment ions of this compound in MS/MS analysis?

A3: In positive ion mode, the most characteristic fragmentation pattern for all acyl-CoA species is a neutral loss of 507 Da from the precursor ion[1][4][6][7]. This loss corresponds to the 3'-phospho-ADP moiety. For this compound (expected [M+H]⁺ at m/z ≈ 1075.03), this results in a prominent product ion at m/z ≈ 568.03. Another common, though less abundant, fragment ion is observed at m/z 428, which represents the phosphate-adenosine portion of the molecule[6][7][8]. Monitoring the transition from the precursor to the product ion resulting from the 507 Da neutral loss is highly specific and ideal for quantification using Multiple Reaction Monitoring (MRM)[1][6].

Q4: How can I minimize the formation of sodium ([M+Na]⁺) and other adducts?

A4: Adduct formation splits the ion signal between multiple species, reducing the intensity of the target protonated molecule [M+H]⁺[2]. To minimize this:

  • Use high-purity, LC-MS grade solvents and additives to reduce sources of sodium and potassium ions.

  • Incorporate a mobile phase additive like ammonium (B1175870) acetate (B1210297) or ammonium formate. The ammonium ions can help promote the formation of [M+H]⁺ over salt adducts.

  • Avoid using glassware that may have been washed with strong detergents, as it can be a source of sodium contamination[9].

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Problem 1: No Signal or Extremely Low Signal Detected

Potential CauseRecommended Solution
Analyte Degradation Prepare fresh standards in an appropriate solvent (e.g., methanol or 50% methanol/50% 50 mM ammonium acetate, pH 7) immediately before analysis[4]. Keep all samples and standards at 4°C or on ice during the experimental workflow[10].
Incorrect MS Parameters Confirm the calculated m/z of the precursor ion ([M+H]⁺ ≈ 1075.03). Infuse a standard solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) and fragmentation (collision energy)[3][4].
Instrument Malfunction Infuse a known, stable compound to verify that the mass spectrometer is functioning correctly and producing a stable spray[5]. Check for clogs in the sample path or ESI needle.
Mobile Phase Issues Prepare fresh mobile phases. Ensure that additives like ammonium acetate are fully dissolved and at the correct concentration.

Problem 2: Poor Peak Shape or High Background Noise

Potential CauseRecommended Solution
Chromatographic Issues Poor separation can lead to broad or tailing peaks. Ensure the analytical column is appropriate (e.g., C8 or C4 reversed-phase) and has not been contaminated[11][12]. Optimize the gradient elution to ensure the analyte is well-resolved from the solvent front and other components[12].
Ion Suppression from Matrix If analyzing biological extracts, implement a robust sample cleanup procedure such as solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids[5][10]. Dilute the sample to reduce the concentration of matrix components.
Contaminated Solvents/Reagents Use only high-purity, LC-MS grade solvents and reagents to minimize background noise[10]. Filter all mobile phases before use.

Problem 3: Inconsistent or Irreproducible Results

Potential CauseRecommended Solution
Sample Preparation Variability Use a consistent and validated extraction protocol. Incorporate an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA like C17:0-CoA) to account for variations in extraction efficiency and matrix effects[10][12].
Analyte Instability in Autosampler Acyl-CoAs can degrade in the autosampler over time, especially in aqueous solutions[4]. Minimize the time samples spend in the autosampler or use a cooled autosampler (4°C). Test analyte stability over a 24-hour period to determine the maximum allowable queue time[4].
In-source Fragmentation The cone voltage (or equivalent parameter) may be set too high, causing the precursor ion to fragment in the source before it reaches the mass analyzer. Optimize this parameter by infusing a standard and gradually increasing the voltage to find the maximum intensity for the precursor ion [M+H]⁺[2].

Quantitative Data Summary

Table 1: Typical ESI-MS/MS Parameters for Long-Chain Acyl-CoA Analysis (Note: These values are starting points and must be optimized for your specific instrument)

ParameterTypical Value/RangePurpose
Ionization Mode Positive ESIMaximizes signal intensity for most acyl-CoAs[1][2].
Capillary Voltage 3.0 - 5.5 kVCreates the electrospray[3][4].
Cone Voltage 30 - 60 VPrevents in-source fragmentation. Optimize for maximum precursor ion signal[2].
Source Temperature 100 - 150 °CAids in desolvation without causing thermal degradation[2][4].
Desolvation Gas Temp. 350 - 500 °CFacilitates solvent evaporation from droplets[2][4].
Desolvation Gas Flow 500 - 800 L/hrAssists in droplet evaporation; optimize for signal stability[2][4].
Collision Gas ArgonUsed for collision-induced dissociation (CID) in MS/MS[4].
Precursor Ion (Q1) m/z ≈ 1075.03[M+H]⁺ for this compound.
Product Ion (Q3) m/z ≈ 568.03Corresponds to the neutral loss of 507 Da[1][4][6].

Diagrams

workflow Experimental Workflow for Acyl-CoA Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Tissue/Cell Sample homogenize Homogenize in Extraction Buffer start->homogenize extract Solvent Extraction (e.g., 80% Methanol) homogenize->extract precipitate Protein Precipitation (-20°C) extract->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate to Dryness collect->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute lc_inject Inject onto Reversed-Phase Column reconstitute->lc_inject lc_sep Chromatographic Separation lc_inject->lc_sep ms_ionize Positive ESI lc_sep->ms_ionize ms_select Select Precursor Ion (m/z ≈ 1075.03) ms_ionize->ms_select ms_frag Fragment via CID ms_select->ms_frag ms_detect Detect Product Ion (m/z ≈ 568.03) ms_frag->ms_detect integrate Integrate Peak Area ms_detect->integrate quantify Quantify using Internal Standard integrate->quantify end Final Concentration quantify->end

Caption: Workflow from sample preparation to LC-MS/MS analysis and data processing.

Caption: A logical guide to troubleshooting low signal intensity issues.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is a general guideline and may require optimization for specific cell lines.

  • Cell Harvesting : Aspirate the culture medium and wash approximately 1-5 million cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis & Extraction : Add 500 µL of an ice-cold extraction solvent (e.g., 80% Methanol in water) directly to the plate or cell pellet[13]. Scrape the cells and collect the lysate into a microfuge tube. Spike with an appropriate internal standard (e.g., C17:0-CoA).

  • Protein Precipitation : Vortex the mixture vigorously for 1 minute, then incubate at -20°C for 30 minutes to facilitate protein precipitation[2].

  • Clarification : Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins[2].

  • Sample Collection : Carefully transfer the supernatant to a new microfuge tube, being careful not to disturb the pellet.

  • Drying : Evaporate the solvent to complete dryness using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution : Reconstitute the dried pellet in 50-100 µL of a solution that matches the initial mobile phase conditions of your LC-MS method (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate)[2]. Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Method Setup and Optimization

This protocol provides a starting point for developing a quantitative LC-MS/MS method.

  • Chromatography Setup :

    • Column : Use a reversed-phase C8 or C4 column (e.g., 2.1 x 150 mm, 1.7 µm) suitable for separating long-chain lipids[12].

    • Mobile Phase A : 10 mM Ammonium Acetate in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : Develop a gradient that starts with a high aqueous composition (e.g., 80% A) and ramps to a high organic composition (e.g., 95% B) to elute the long-chain acyl-CoAs. A typical run time is 15-20 minutes[12].

    • Flow Rate : 0.3 - 0.4 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometer Tuning (Direct Infusion) :

    • Prepare a 1 µM solution of a relevant acyl-CoA standard (e.g., Palmitoyl-CoA) in a 50:50 mixture of Mobile Phase A and B.

    • Infuse the solution directly into the mass spectrometer at a low flow rate (5-10 µL/min).

    • In positive ESI mode, find the precursor ion [M+H]⁺.

    • Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the precursor ion intensity and stability.

    • Optimize the cone voltage (or equivalent) to maximize the precursor ion signal while minimizing in-source fragmentation.

    • Perform a product ion scan on the precursor ion to identify fragment ions. Confirm the presence of the characteristic product ion from the neutral loss of 507 Da.

    • Optimize the collision energy (CE) to maximize the intensity of this specific product ion.

  • MRM Method Development :

    • Create an MRM method using the optimized precursor ion m/z and the key product ion m/z.

    • Set the optimized cone voltage and collision energy for this transition.

    • Inject a standard and confirm that a sharp, symmetrical peak is observed at the expected retention time.

    • Develop a calibration curve by injecting a series of known concentrations of the standard to establish the linear range of detection and the limit of quantification (LOQ)[3].

References

Technical Support Center: Quantification of Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of unsaturated acyl-CoAs. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Sample Preparation & Extraction

Question 1: Why am I seeing low or inconsistent recovery of my unsaturated acyl-CoAs?

Answer: Low and variable recovery is a frequent issue stemming from the inherent instability of acyl-CoAs and suboptimal extraction procedures. Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions with alkaline or strongly acidic pH[1]. Additionally, the choice of extraction solvent and protocol significantly impacts recovery efficiency, which can differ between various acyl-CoA species[2].

Troubleshooting Steps:

  • Maintain Acidic pH: Ensure your homogenization and extraction buffers are acidic. A commonly used buffer is KH2PO4 at a pH of 4.9[3].

  • Optimize Extraction Solvents: The choice of solvent is critical. While various methods exist, a multi-step extraction using organic solvents like acetonitrile (B52724) and isopropanol (B130326) has shown high recovery rates[3][4]. For a broad range of species, a mixture of acetonitrile/methanol/water may be effective[5].

  • Use Appropriate Internal Standards: The recovery of acyl-CoAs can be dependent on their acyl chain length[2]. It is crucial to use internal standards with similar chain lengths and saturation to your analytes of interest for accurate quantification[2]. Odd-chain-length fatty acyl-CoAs (e.g., C17:0-CoA) are often used as they are not typically found in biological samples[4].

  • Minimize Handling Time & Temperature: Process samples quickly and on ice to minimize enzymatic and chemical degradation.

Experimental Protocol: High-Recovery Tissue Extraction [3]

  • Homogenize tissue samples (<100 mg) in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).

  • Add 2-propanol and homogenize again.

  • Extract acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs using 2-propanol.

  • Concentrate the eluent before LC-MS analysis. This method has been reported to achieve 70-80% recovery[3].

Liquid Chromatography & Mass Spectrometry (LC-MS/MS)

Question 2: My chromatographic peaks are broad or tailing. How can I improve peak shape?

Answer: Poor peak shape, especially for later-eluting species, is a known issue in acyl-CoA analysis[4]. This can be caused by the build-up of biological materials on the analytical column after repeated injections or interactions between the polar phosphate (B84403) groups and the column hardware[4][6].

Troubleshooting Steps:

  • Incorporate a Column Wash: Introduce a wash step between sample injections to clean the column. A wash with 0.1% phosphoric acid has been shown to prevent poor chromatographic performance and signal loss[6][7].

  • Optimize Chromatography: Ensure your chromatographic method is optimized for acyl-CoA separation. A good separation is crucial to reduce ion suppression from co-eluting species[1].

  • Consider Alternative Chromatography: While reversed-phase (RP) chromatography is common, hydrophilic interaction liquid chromatography (HILIC) can also be effective, especially for more polar, short-chain species[4][6][7]. Combining RP and HILIC in series can provide comprehensive profiling[6][7].

Table 1: Comparison of Chromatographic Approaches

FeatureReversed-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on polarity.
Best Suited For Medium to long-chain acyl-CoAs[8].Short-chain, polar acyl-CoAs[4].
Common Issue Peak tailing for polar analytes, potential for signal loss[4][6].Retention can be sensitive to sample matrix.
Mitigation Use of ion-pairing reagents (can contaminate MS) or acidic washes[4][6].Careful sample clean-up and matrix matching.

Question 3: How can I resolve unsaturated acyl-CoAs from their saturated and isobaric counterparts?

Answer: Chromatographic separation is key. Unsaturated acyl-CoAs typically have shorter retention times than their saturated counterparts in reversed-phase chromatography[1][9]. For example, C18:1-CoA elutes earlier than C18:0-CoA[2]. Achieving baseline separation is essential for accurate quantification and to avoid interference from isobaric compounds (molecules with the same mass but different structures, like succinyl-CoA and methylmalonyl-CoA)[10].

Troubleshooting Steps:

  • Optimize LC Gradient: Adjust the solvent gradient (e.g., the rate of increase of acetonitrile) to improve the separation between closely eluting peaks.

  • Select the Right Column: A C18 column is commonly used and effective for separating saturated and unsaturated species[2][3]. The choice of column chemistry can significantly impact resolution[11].

  • Utilize High-Resolution Mass Spectrometry: While not a chromatographic solution, high-resolution MS can help distinguish between compounds with very close masses if they are not perfectly separated chromatographically.

G cluster_LC LC Separation cluster_Elution Typical Elution Order LC_Column Reversed-Phase Column (e.g., C18) Unsaturated Unsaturated Acyl-CoA (e.g., 18:1) LC_Column->Unsaturated Elutes Earlier Saturated Saturated Acyl-CoA (e.g., 18:0) Saturated->LC_Column Elutes Later

Caption: Elution order of unsaturated vs. saturated acyl-CoAs on a C18 column.

Question 4: I'm observing significant ion suppression and low sensitivity. What are the causes and solutions?

Answer: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting compounds compete for ionization, reducing the signal of the analyte of interest[1]. Given the low endogenous abundance of many acyl-CoAs, maximizing sensitivity is critical[11]. The limit of quantitation (LOQ) for sensitive methods can be as low as 5 femtomoles[2].

Troubleshooting Steps:

  • Improve Chromatographic Separation: As mentioned, separating your analyte from interfering matrix components is the most effective way to reduce ion suppression[1].

  • Optimize Sample Clean-up: Use solid-phase extraction (SPE) or other purification steps to remove interfering substances like salts and phospholipids (B1166683) before LC-MS/MS analysis[12].

  • Optimize MS Parameters: Systematically optimize MS parameters, including capillary voltage, cone voltage, desolvation gas flow, and collision energy for each specific acyl-CoA[1][2]. These parameters are crucial for achieving maximum sensitivity.

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction. If not available, an odd-chain acyl-CoA can be used[2][4].

Table 2: Typical Positive Ion ESI-MS/MS Parameters

ParameterOptimized ValuePurpose
Capillary Voltage~3.20 kV[1]Promotes efficient ionization of the sample.
Cone Voltage~45 V[1]Helps in ion sampling and declustering.
Desolvation Gas Flow~500 L/h (Nitrogen)[1]Aids in solvent evaporation and analyte desolvation.
Desolvation Temp.~500 °C[1]Facilitates the transition of ions into the gas phase.
Source Temp.~120 °C[1]Maintains the stability of the ion source.
Collision GasArgon[1]Used for fragmentation in the collision cell.

Note: These are example values and must be optimized for your specific instrument and analytes.

Quantification & Data Interpretation

Question 5: How do I perform absolute quantification without a true blank matrix?

Answer: The lack of a biological matrix completely free of endogenous acyl-CoAs is a significant challenge for absolute quantification[1][13]. The standard addition method or the use of a surrogate matrix is often employed.

Methodology: Calibration Curve in Matrix [1]

  • Prepare Cell/Tissue Lysate: Create a pooled lysate from the same type of biological sample you are analyzing.

  • Spike Standards: Add known concentrations of your acyl-CoA standards to aliquots of the lysate.

  • Include Internal Standard: Add a constant amount of an internal standard (e.g., C15:0-CoA or C17:0-CoA) to each aliquot[2].

  • Process and Analyze: Extract the acyl-CoAs and analyze via LC-MS/MS.

  • Construct Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the spiked standard. A strong linear relationship (R² > 0.98) is desired[1].

  • Quantify Unknowns: Use the regression equation from this curve to determine the concentration of the endogenous acyl-CoA in your unknown samples.

G cluster_workflow Quantitative Workflow A Sample Lysate (Contains Endogenous Acyl-CoA) B Spike with Known Concentrations of Acyl-CoA Standards A->B C Add Constant Amount of Internal Standard (IS) B->C D Extraction & LC-MS/MS Analysis C->D E Calculate Peak Area Ratios (Analyte / IS) D->E F Generate Calibration Curve & Determine Endogenous Concentration E->F

Caption: Workflow for absolute quantification using standard addition in matrix.

References

Technical Support Center: Strategies to Improve the Stability of 3-Oxoacyl-CoA Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-oxoacyl-CoA compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 3-oxoacyl-CoA degradation during my experiments?

A1: The instability of 3-oxoacyl-CoA compounds primarily stems from three sources:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond.[1] This is often the most significant cause of degradation upon cell or tissue lysis.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, a reaction that is highly dependent on pH. Stability is greatest in slightly acidic conditions, while neutral and, especially, alkaline conditions (pH above 8) significantly accelerate degradation.[1]

  • Thermal Decomposition: Elevated temperatures increase the rates of both enzymatic and chemical degradation.[1]

Q2: What is the optimal pH range for working with and storing 3-oxoacyl-CoA compounds?

A2: For optimal stability, aqueous solutions of 3-oxoacyl-CoA and other acyl-CoA esters should be maintained in a slightly acidic pH range, typically between 4.0 and 6.0.[1] Extraction protocols often utilize buffers with a pH of approximately 4.9 to minimize hydrolysis.[1][2]

Q3: How should I store my 3-oxoacyl-CoA samples to ensure long-term stability?

A3: Proper storage is critical for preventing degradation. Here are the recommended conditions:

  • Short-term (daily use): Aqueous working solutions should be kept on ice (2-8°C) and used within one day. It is best to prepare these solutions fresh before each experiment.

  • Medium-term (up to 1 month): Aqueous stock solutions should be stored at -20°C.

  • Long-term (up to 6 months): For long-term storage, lyophilized powder or aqueous stock solutions prepared in a slightly acidic buffer (pH 4.0-6.0) should be stored at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: What are the signs that my 3-oxoacyl-CoA compound has degraded?

A4: Degradation can manifest in several ways:

  • Reduced Biological Activity: A noticeable decrease in the expected outcome of an enzymatic or cellular assay.

  • Inconsistent Experimental Results: High variability between replicates can indicate that the compound is degrading over the course of the experiment.

  • Appearance of New Peaks in Analytical Data: When using techniques like HPLC or LC-MS/MS, new peaks corresponding to degradation products (e.g., the free acid and Coenzyme A) are a clear sign of instability.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Signal of 3-Oxoacyl-CoA in LC-MS/MS Analysis

  • Potential Cause 1: Incomplete Quenching of Enzymatic Activity.

    • Solution: This is a critical step. For tissue samples, immediately flash-freeze them in liquid nitrogen upon collection. For cell cultures, quench metabolism by adding a pre-chilled organic solvent like methanol (B129727) at -80°C directly to the culture plate.[1]

  • Potential Cause 2: Non-Optimal pH of Extraction Buffers.

    • Solution: Use an acidic extraction buffer. A potassium phosphate (B84403) buffer (100 mM) at a pH of 4.9 is a common and effective choice.[1][2]

  • Potential Cause 3: High Temperature During Sample Processing.

    • Solution: Maintain ice-cold conditions (0-4°C) for all steps, including homogenization, centrifugation, and solvent evaporation under vacuum. Use pre-chilled tubes, buffers, and solvents.[1]

  • Potential Cause 4: Ion Suppression from Biological Matrix.

    • Solution: Implement a robust sample cleanup procedure such as solid-phase extraction (SPE). Optimize your chromatographic separation to resolve the analyte from co-eluting matrix components. The use of a suitable internal standard (e.g., an odd-chain acyl-CoA like C17:0-CoA) can help normalize for matrix effects.

Issue 2: High Variability Between Experimental Replicates

  • Potential Cause 1: Ongoing Sample Degradation.

    • Solution: Prepare fresh working solutions for each experiment. Minimize the time samples spend at room temperature or in non-acidic aqueous solutions. If possible, prepare samples in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation.

  • Potential Cause 2: Repeated Freeze-Thaw Cycles of Stock Solutions.

    • Solution: Aliquot stock solutions into single-use vials to avoid the detrimental effects of repeated freezing and thawing.

Data Presentation: Stability of Thioester Compounds

Thioester CompoundTypeRate Constant (k_b, M⁻¹s⁻¹)Half-life (t₁/₂) at pH 7, 23-25°C
S-methyl thioacetateAlkyl0.16155 days[3][4]
Ubc9∼SUMO-1 thioester conjugateProtein Conjugate5.33 x 10⁻⁵ s⁻¹ (k_obs)~3.6 hours[4]

Note: k_b is the base-mediated hydrolysis rate constant. k_obs is the overall observed rate constant.

Experimental Protocols

Protocol 1: General Procedure for Extraction of Acyl-CoAs from Tissue

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).[2]

  • Solvent Extraction: Add 2 mL of 2-propanol to the homogenate and vortex thoroughly. Follow with the addition of 4 mL of acetonitrile (B52724) and vortex again.[2]

  • Phase Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Collection: Carefully collect the supernatant which contains the acyl-CoAs. For improved recovery, the pellet can be re-extracted.

  • Sample Cleanup (Optional but Recommended): Utilize a solid-phase extraction (SPE) column (e.g., oligonucleotide purification column) to purify and concentrate the acyl-CoAs.

  • Reconstitution: After evaporation of the solvent, reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Stability Assay of 3-Oxoacyl-CoA using HPLC

  • Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., pH 4.0, 7.0, and 9.0). Prepare a stock solution of the 3-oxoacyl-CoA compound in a slightly acidic buffer.

  • Incubation: At time zero, dilute the 3-oxoacyl-CoA stock solution into each of the buffer solutions to a final concentration suitable for HPLC analysis. Incubate the solutions at a constant temperature (e.g., 4°C, 25°C, or 37°C).

  • Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately mix the aliquot with an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile) to stop any further degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid (to maintain acidic conditions and improve stability during analysis).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of Coenzyme A).

  • Data Analysis: Quantify the peak area of the intact 3-oxoacyl-CoA at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the observed degradation rate constant (k_obs). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

Visualizations

cluster_degradation Degradation Pathways of 3-Oxoacyl-CoA cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Compound 3-Oxoacyl-CoA Enzyme Acyl-CoA Thioesterases (ACOTs) Compound->Enzyme Condition Alkaline pH (OH⁻) High Temperature Compound->Condition Enz_Products 3-Oxo-Fatty Acid + Coenzyme A Enzyme->Enz_Products Hydrolysis Chem_Products 3-Oxo-Fatty Acid + Coenzyme A Condition->Chem_Products Hydrolysis

Caption: Major degradation pathways for 3-oxoacyl-CoA compounds.

cluster_workflow Experimental Workflow for 3-Oxoacyl-CoA Stability Analysis start Start: Biological Sample (Tissue or Cells) quench 1. Quench Enzymatic Activity (Liquid N₂ or Cold Methanol) start->quench extract 2. Extraction (Ice-cold acidic buffer, Isopropanol/Acetonitrile) quench->extract cleanup 3. Sample Cleanup (SPE) (Optional but Recommended) extract->cleanup analyze 4. Analysis (HPLC or LC-MS/MS) cleanup->analyze end End: Quantify Degradation analyze->end

Caption: A typical experimental workflow for stability analysis.

troubleshooting Low Signal of 3-Oxoacyl-CoA Cause: Incomplete Enzyme Quenching Solution: Flash freeze or use cold methanol Cause: Non-Optimal pH Solution: Use acidic buffer (pH 4-6) Cause: High Temperature Solution: Maintain 0-4°C throughout Cause: Ion Suppression Solution: Use SPE and internal standard cause1_node Incomplete Quenching sol1_node Immediate Quenching cause2_node Incorrect pH sol2_node Acidic Buffer cause3_node High Temperature sol3_node Maintain Cold Chain cause4_node Matrix Effects sol4_node Sample Cleanup

Caption: Troubleshooting guide for low analytical signal.

References

Technical Support Center: Optimizing Enzymatic Reactions with (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing enzymatic reactions involving (13Z)-3-oxoicosenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during enzymatic assays with this compound, presented in a question-and-answer format.

Issue 1: Low or No Enzyme Activity

Question: I am not observing any significant activity with my enzyme and this compound. What are the possible causes and solutions?

Answer: Low or no enzyme activity can stem from several factors, ranging from reagent integrity to assay conditions. Below is a systematic guide to troubleshoot this issue.

  • Substrate Integrity and Solubility:

    • Degradation: this compound, like other long-chain acyl-CoAs, can be susceptible to hydrolysis. Ensure that the substrate has been stored correctly, typically at -80°C, and that stock solutions are prepared fresh.

    • Solubility: Long-chain acyl-CoAs can form micelles at concentrations above the critical micellar concentration (CMC), which can inhibit enzyme activity. Try lowering the substrate concentration or adding a carrier protein like bovine serum albumin (BSA) to the reaction mixture to improve solubility and prevent micelle formation.

  • Enzyme Health:

    • Inactivation: Repeated freeze-thaw cycles can denature the enzyme. Aliquot your enzyme stock to minimize this.

    • Cofactor Absence: Ensure all necessary cofactors for your specific enzyme (e.g., NAD+, NADP+, FAD, Coenzyme A) are present in the reaction buffer at the correct concentrations.

  • Assay Conditions:

    • Incorrect Buffer/pH: Enzyme activity is highly dependent on pH. Verify that the buffer composition and pH are optimal for your enzyme.

    • Sub-optimal Temperature: Most enzymatic reactions have an optimal temperature. Ensure your incubation temperature is appropriate for the enzyme being used.

Issue 2: High Background Signal or Non-linear Reaction Rate

Question: My assay shows a high background signal, or the reaction rate is not linear over time. How can I address this?

Answer: High background or non-linearity can obscure your results. Consider the following troubleshooting steps:

  • Substrate Instability: The thioester bond in this compound can hydrolyze spontaneously, releasing Coenzyme A, which might be detected by your assay system (e.g., using DTNB). Running a "no-enzyme" control is crucial to quantify this background rate and subtract it from your measurements.

  • Precipitation: this compound might precipitate in the assay buffer, especially at high concentrations or in the absence of a solubilizing agent. This can cause light scattering and affect spectrophotometric readings. Visually inspect your reaction mixture for any turbidity.

  • Substrate Depletion or Product Inhibition: A non-linear rate can occur if the substrate is rapidly consumed or if the product of the reaction inhibits the enzyme.[1] Try reducing the enzyme concentration or measuring the initial velocity of the reaction over a shorter time course.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay. Check the stability of your enzyme under the assay conditions by pre-incubating it in the reaction buffer without the substrate and then initiating the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound should be stored as a solid at -80°C. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., aqueous buffer, methanol) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of acyl-CoAs in aqueous solutions can be poor, so it is advisable to prepare fresh solutions for critical experiments.

Q2: How can I determine the optimal concentration of this compound for my assay?

A2: It is recommended to perform a substrate titration experiment to determine the Michaelis constant (Km) for your enzyme with this compound. A typical starting range for substrate concentration could be from 0.1 µM to 100 µM. Be mindful of the critical micellar concentration (CMC) of the substrate, as concentrations above the CMC can lead to enzyme inhibition.

Q3: Are there any known inhibitors for enzymes that metabolize this compound?

A3: Enzymes that act on 3-oxoacyl-CoAs can be inhibited by various molecules. For instance, 3-ketoacyl-CoA thiolases can be inhibited by the accumulation of their acyl-CoA products.[2] Additionally, general enzyme inhibitors or metal chelators like EDTA could interfere with your reaction if your enzyme requires divalent cations for activity. It is important to consult the literature for specific inhibitors of the enzyme you are studying.

Q4: What are the common enzymes that would use this compound as a substrate?

A4: this compound is an intermediate in the beta-oxidation of unsaturated fatty acids. The primary enzymes that would act on this substrate are 3-ketoacyl-CoA thiolase (which would cleave it into two smaller acyl-CoA molecules) and 3-oxoacyl-CoA reductase (which would reduce the 3-oxo group to a hydroxyl group).

Data Presentation

Table 1: Recommended Starting Conditions for Enzymatic Assays

Parameter3-Ketoacyl-CoA Thiolase Assay3-Oxoacyl-CoA Reductase Assay
Substrate Concentration 1 - 50 µM1 - 50 µM
Enzyme Concentration 10 - 200 nM10 - 200 nM
Buffer 50-100 mM Tris-HCl or K-Phosphate50-100 mM Tris-HCl or K-Phosphate
pH 7.5 - 8.57.0 - 7.5
Cofactors 50 - 100 µM Coenzyme A100 - 200 µM NADPH or NADH
Temperature 25 - 37 °C25 - 37 °C
Additives 0.1 mg/mL BSA (optional)0.1 mg/mL BSA (optional)

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This assay measures the thiolytic cleavage of this compound in the presence of Coenzyme A. The newly formed free thiol group of the product acyl-CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the increase in absorbance is monitored at 412 nm.

Materials:

  • This compound

  • Purified 3-ketoacyl-CoA thiolase

  • Coenzyme A (CoA)

  • DTNB

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 100 µM CoA, and 200 µM DTNB.

  • Add the enzyme to the reaction mixture to a final concentration of 50 nM.

  • Equilibrate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound to a final concentration of 20 µM.

  • Immediately monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Protocol 2: Spectrophotometric Assay for 3-Oxoacyl-CoA Reductase Activity

This assay measures the reduction of the 3-oxo group of this compound by monitoring the decrease in absorbance of NADPH at 340 nm.[3]

Materials:

  • This compound

  • Purified 3-oxoacyl-CoA reductase

  • NADPH

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.2)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.2) and 150 µM NADPH.

  • Add the enzyme to the reaction mixture to a final concentration of 50 nM.

  • Equilibrate the mixture at 30°C for 5 minutes and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding this compound to a final concentration of 20 µM.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).

Visualizations

Enzymatic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Cofactors) Mix Combine Reagents and Enzyme Reagents->Mix Enzyme Prepare Enzyme (Thaw, Dilute) Enzyme->Mix Substrate Prepare Substrate (this compound) Initiate Initiate Reaction (Add Substrate) Substrate->Initiate Equilibrate Equilibrate (Temperature, pH) Mix->Equilibrate Equilibrate->Initiate Monitor Monitor Reaction (e.g., Absorbance) Initiate->Monitor Calculate Calculate Activity Monitor->Calculate Interpret Interpret Results Calculate->Interpret

Caption: General workflow for an enzymatic assay with this compound.

Troubleshooting_Tree Start Low or No Activity CheckSubstrate Is Substrate Integrity OK? Start->CheckSubstrate CheckEnzyme Is Enzyme Active? CheckSubstrate->CheckEnzyme Yes FreshSubstrate Use Freshly Prepared Substrate CheckSubstrate->FreshSubstrate No CheckConditions Are Assay Conditions Optimal? CheckEnzyme->CheckConditions Yes NewEnzyme Use Fresh Enzyme Aliquot CheckEnzyme->NewEnzyme No OptimizepH Optimize pH and Buffer CheckConditions->OptimizepH No Success Problem Solved CheckConditions->Success Yes Solubility Improve Solubility (e.g., use BSA) Solubility->Success FreshSubstrate->Solubility Cofactors Check Cofactors NewEnzyme->Cofactors Cofactors->Success OptimizeTemp Optimize Temperature OptimizepH->OptimizeTemp OptimizeTemp->Success

Caption: Troubleshooting decision tree for low or no enzyme activity.

References

dealing with co-eluting interferences in (13Z)-3-oxoicosenoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of (13Z)-3-oxoicosenoyl-CoA, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is an unsaturated fatty acyl-CoA, a molecule involved in various metabolic processes.[1][2] Accurate quantification of this and other acyl-CoAs is crucial for understanding lipid metabolism, cellular signaling, and the pathology of various diseases.

Q2: What are the main challenges in the LC-MS/MS analysis of this compound?

The primary challenges include its low abundance in biological samples, its inherent instability, and the presence of co-eluting interferences that can suppress or enhance the ion signal, leading to inaccurate quantification.[3][4] Potential interferences include isomers, other lipids with similar chain lengths and polarity, and matrix components.

Q3: What is the characteristic fragmentation pattern of acyl-CoAs in positive ion mode mass spectrometry?

Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety.[4][5][6][7][8] Another common fragment ion observed is at m/z 428.0365, representing the adenosine 3',5'-diphosphate moiety.[6][9] These characteristic fragments are often used in multiple reaction monitoring (MRM) or precursor ion scanning experiments for selective detection.

Q4: How can I improve the extraction efficiency of this compound from my samples?

Efficient extraction is critical due to the instability of acyl-CoAs.[3][10] A common method involves protein precipitation and liquid-liquid extraction. Key considerations include:

  • Rapid Quenching: Immediately stop metabolic activity, for example, by using liquid nitrogen or ice-cold solvents.

  • Acidified Solvents: Use of acidified extraction solvents (e.g., with formic or perchloric acid) can improve stability.

  • Internal Standards: Add an appropriate internal standard early in the extraction process to account for analyte loss. A structurally similar, odd-chain acyl-CoA like heptadecanoyl-CoA is often a good choice.[10]

Troubleshooting Guide: Co-eluting Interferences

Co-elution of interfering compounds is a major source of inaccurate quantification in the LC-MS/MS analysis of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Identifying Co-elution
SymptomPotential CauseSuggested Action
Poor peak shape (tailing, fronting, or split peaks) Co-eluting interference, column degradation, inappropriate mobile phase.1. Inspect the mass spectra across the peak for inconsistent ion ratios. 2. Optimize chromatographic conditions (see below). 3. Check column performance with a standard mixture.[11]
Inconsistent retention times Matrix effects, changes in mobile phase composition, column aging.1. Ensure consistent sample preparation. 2. Prepare fresh mobile phases daily. 3. Use a guard column and perform regular column flushing.
Ion suppression or enhancement Co-eluting matrix components competing for ionization.1. Perform a post-column infusion study to identify regions of ion suppression. 2. Improve sample clean-up to remove interfering matrix components.
Multiple peaks with the same m/z Isomeric compounds.1. Improve chromatographic resolution. 2. If isomers cannot be separated, consider derivatization or alternative ionization techniques.
Resolving Co-elution

If co-elution is suspected, the following strategies can be employed:

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the gradient slope to improve the separation of the analyte from the interfering peak. A shallower gradient can often increase resolution.

    • Mobile Phase Composition: Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) or additives (e.g., ammonium (B1175870) formate, formic acid) to alter selectivity.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size to achieve better separation.

  • Sample Preparation Enhancement:

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges with a suitable sorbent to selectively remove interfering compounds from the sample matrix before LC-MS analysis.

    • Liquid-Liquid Extraction (LLE): Optimize LLE conditions (e.g., solvent choice, pH) to partition the analyte away from interferences.

  • Mass Spectrometry Techniques:

    • High-Resolution Mass Spectrometry (HRMS): Use of an HRMS instrument can help distinguish between the analyte and interfering compounds with the same nominal mass but different elemental compositions.

    • Ion Mobility Spectrometry (IMS): IMS provides an additional dimension of separation based on the size, shape, and charge of the ions, which can resolve co-eluting isobars.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted from established methods for acyl-CoA extraction.[3]

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 2 mL of ice-cold methanol (B129727) and 15 µL of a 10 µM internal standard solution (e.g., C17:0-CoA).

    • Incubate at -80°C for 15 minutes.

  • Extraction:

    • Scrape the cell lysate from the culture plate and transfer to a centrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Add 1 mL of acetonitrile to the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in 150 µL of methanol, vortex, and centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that can be optimized for your specific instrument and application.

  • LC System: Agilent 1100 binary pump HPLC system or equivalent.[3]

  • Column: Agilent ZORBAX 300SB-C8 column (100 × 2.1 mm, 3.5 μm) with a guard column.[5]

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[3]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Waters Micromass Quattro Micro triple quadrupole mass spectrometer or equivalent.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: [M+H]+ → [M+H - 507.1]+

    • Qualifier: [M+H]+ → 428.0

Table 1: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)
This compound1074.0566.9428.0

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample extraction Acyl-CoA Extraction sample->extraction cleanup Sample Clean-up (SPE/LLE) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem Detected: Co-elution Suspected check_peak Inspect Peak Shape and Mass Spectra start->check_peak optimize_lc Optimize LC Method (Gradient, Mobile Phase, Column) check_peak->optimize_lc Asymmetry/ Inconsistent Spectra improve_prep Enhance Sample Prep (SPE, LLE) check_peak->improve_prep Ion Suppression use_advanced_ms Utilize Advanced MS (HRMS, IMS) check_peak->use_advanced_ms Isomers Suspected resolved Problem Resolved optimize_lc->resolved improve_prep->resolved use_advanced_ms->resolved

Caption: Troubleshooting logic for co-eluting interferences.

References

improving the reproducibility of (13Z)-3-oxoicosenoyl-CoA measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of (13Z)-3-oxoicosenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound and other long-chain acyl-CoAs.

Problem Potential Cause Suggested Solution
Low or No Signal Sample DegradationAcyl-CoAs are susceptible to hydrolysis. Prepare fresh standards and samples. Minimize time at room temperature and in aqueous solutions without acid. Store samples at -80°C.[1]
Inefficient IonizationOptimize mobile phase composition. The use of ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can improve ionization in positive ESI mode.[2]
Suboptimal MS ParametersEnsure correct precursor and product ions are selected. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) group (507 amu).[3][4] Optimize collision energy for the specific molecule.
Poor Recovery During Sample PreparationIf using solid-phase extraction (SPE), ensure the sorbent and elution solvent are appropriate for long-chain acyl-CoAs. Protein precipitation with 5-sulfosalicylic acid (SSA) can be an alternative that avoids SPE.[5][6]
Poor Peak Shape (Tailing, Splitting) Column Contamination or DegradationFlush the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.[2]
Inappropriate Sample SolventDilute the sample in a solvent that is of equal or weaker strength than the initial mobile phase.[2]
Secondary Interactions with ColumnThe use of a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can improve peak shape for acyl-CoAs on C18 columns.[4]
High Background Noise Contaminated Solvents or ReagentsUse LC-MS grade solvents and freshly prepared mobile phases.
Matrix EffectsComplex biological samples can cause ion suppression.[2] Improve sample cleanup using SPE or other techniques. An internal standard can help to correct for matrix effects.
Inconsistent Retention Time Unstable HPLC SystemEnsure the HPLC system is properly equilibrated and the temperature is stable. Check for leaks in the system.
Mobile Phase IssuesPrepare fresh mobile phase and ensure it is properly mixed and degassed.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an unsaturated fatty acyl-CoA with the molecular formula C41H70N7O18P3S and a molecular weight of 1074.02 g/mol .[7][8] It is a key intermediate in the beta-oxidation of certain unsaturated fatty acids.

Q2: What is the best way to store this compound standards and samples?

A2: Due to the instability of acyl-CoAs in aqueous solutions, it is recommended to store standards and extracted samples as dry pellets at -80°C.[1] Reconstitute in an appropriate solvent immediately before analysis.

Q3: What type of internal standard should be used for the quantification of this compound?

A3: An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., C17:0-CoA) that is not naturally present in the sample can be used.

Q4: What are the expected mass transitions for this compound in MS/MS analysis?

Q5: In which biological pathway is this compound involved?

A5: this compound is an intermediate in the beta-oxidation of unsaturated fatty acids. This process can occur in both the mitochondria and peroxisomes and requires auxiliary enzymes to handle the double bonds.[2][9][10][11]

Experimental Protocols

Sample Preparation: Protein Precipitation and Extraction

This protocol is a general guideline and may require optimization for specific sample types.

  • Homogenization: For tissue samples, homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:1 methanol:chloroform). For cultured cells, scrape cells in ice-cold PBS and centrifuge. Resuspend the cell pellet in the extraction solvent.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to the homogenate.

  • Protein Precipitation: Add a precipitating agent such as 5% (w/v) 5-sulfosalicylic acid (SSA).[5][6] Vortex thoroughly.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Method

This is a representative LC-MS/MS method that can be adapted for the analysis of this compound.

Parameter Value
LC Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Hydroxide in Water (pH 10.5)
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the long-chain acyl-CoAs, then return to initial conditions for re-equilibration.
Flow Rate 0.2-0.4 mL/min
Column Temperature 40-50 °C
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ for this compound and internal standard
Product Ion(s) Monitor the product ion resulting from the neutral loss of 507 amu and other optimized transitions.[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis sample Tissue or Cell Sample homogenization Homogenization & Internal Standard Spiking sample->homogenization precipitation Protein Precipitation homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Drying supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the measurement of this compound.

beta_oxidation_pathway cluster_mitochondrion Mitochondrial Matrix / Peroxisome start (13Z)-Icosenoyl-CoA step1 Enoyl-CoA Hydratase start->step1 Hydration isomerase Enoyl-CoA Isomerase start->isomerase required for certain double bond positions reductase 2,4-Dienoyl-CoA Reductase start->reductase intermediate1 3-Hydroxyicosenoyl-CoA step1->intermediate1 step2 3-Hydroxyacyl-CoA Dehydrogenase intermediate1->step2 Oxidation (NAD+ -> NADH) intermediate2 This compound step2->intermediate2 step3 Thiolase intermediate2->step3 Thiolysis (+ CoA-SH) product1 Acetyl-CoA (to Krebs Cycle) step3->product1 product2 Chain-shortened Acyl-CoA (re-enters beta-oxidation) step3->product2

References

selecting the appropriate internal standard for (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (13Z)-3-oxoicosenoyl-CoA. Our goal is to address specific issues that may arise during experimental procedures, with a focus on the critical step of selecting an appropriate internal standard for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an unsaturated fatty acyl-CoA, a type of molecule involved in various metabolic processes. Its chemical formula is C41H70N7O18P3S and it has a molecular weight of 1074.02 g/mol .[1][2] Accurate quantification of this and other acyl-CoAs is crucial for understanding cellular metabolism and the effects of potential drug candidates.

Q2: Why is an internal standard necessary for the quantification of this compound?

The use of an internal standard is essential to ensure the accuracy and reliability of quantitative analysis, particularly in complex biological samples.[3] Analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be affected by various factors, including sample loss during preparation, variations in injection volume, and matrix effects where other molecules in the sample interfere with the signal of the analyte. An internal standard is a compound with similar chemical and physical properties to the analyte that is added in a known amount to both the calibration standards and the unknown samples. By comparing the signal of the analyte to the signal of the internal standard, these variations can be corrected, leading to more precise and accurate quantification.

Q3: What are the key characteristics of an ideal internal standard for this compound analysis?

An ideal internal standard should have the following characteristics:

  • Structural Similarity: It should be structurally as similar as possible to this compound to ensure similar behavior during sample extraction, chromatography, and ionization.

  • Co-elution: It should elute close to the analyte in the chromatographic separation, but be chromatographically resolved from it.

  • No Endogenous Presence: The internal standard should not be naturally present in the biological samples being analyzed.

  • Mass Spectrometric Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer. This is typically achieved by using an isotopically labeled version of the analyte or a close structural analog with a different mass.

  • Commercial Availability and Purity: The internal standard should be readily available in a highly pure form.

Troubleshooting Guide: Internal Standard Selection

This guide will help you navigate the process of selecting and using an internal standard for the quantification of this compound.

Problem: Inaccurate or inconsistent quantification of this compound.

This is a common issue that can often be traced back to the choice and implementation of the internal standard.

Step 1: Evaluate Potential Internal Standard Candidates

The ideal internal standard is an isotopically labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). However, custom synthesis can be expensive and time-consuming. Therefore, structurally similar and commercially available alternatives are often employed.

Workflow for Internal Standard Selection:

Quantification_Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Biological Sample (Unknown [Analyte]) B Add Known Amount of Internal Standard A->B C Extraction & Processing B->C D Separation & Detection C->D E Measure Peak Areas (Analyte & Internal Standard) D->E F Calculate Peak Area Ratio (Analyte / Internal Standard) E->F G Calibration Curve F->G H Determine Concentration of Analyte G->H

References

Validation & Comparative

Validating the Identity of Synthesized (13Z)-3-oxoicosenoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and validation of lipid molecules are paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of analytical techniques for validating the identity of synthesized (13Z)-3-oxoicosenoyl-CoA and compares its key features with commonly used long-chain unsaturated acyl-CoA alternatives.

This compound is a long-chain, monounsaturated fatty acyl-CoA with a ketone group at the beta-position (C3) and a cis-double bond between C13 and C14. Its specific structure suggests a potential role in fatty acid metabolism, possibly as an intermediate in novel biosynthetic or degradative pathways, or as a modulator of enzymes involved in lipid signaling. Given its unique structure, rigorous validation of its identity after synthesis is crucial.

Comparative Analysis of Validation Techniques

The validation of synthesized this compound relies on a combination of chromatographic and spectroscopic methods to confirm its molecular weight, structure, and stereochemistry. This section compares the utility of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in this context.

Analytical TechniqueInformation ProvidedExpected Results for this compound
High-Resolution Mass Spectrometry (HRMS) Precise molecular weight determination, elemental composition.Expected [M+H]⁺: 1076.49 (for C₄₁H₇₂N₇O₁₈P₃S)
Tandem Mass Spectrometry (MS/MS) Structural fragmentation patterns for localization of functional groups.Key Fragments: Neutral loss of 507 Da (phospho-ADP moiety), fragments corresponding to the acyl chain, including cleavage at the beta-keto position.[1][2]
¹H NMR Spectroscopy Proton environment, confirmation of double bond stereochemistry (Z-configuration).Characteristic Signals: Olefinic protons (~5.3-5.4 ppm, multiplet), protons alpha to the ketone (~3.5 ppm, singlet), protons alpha to the thioester (~2.8 ppm, triplet).
¹³C NMR Spectroscopy Carbon skeleton confirmation, presence of carbonyl, olefinic, and thioester carbons.Characteristic Signals: Thioester carbonyl (~198 ppm), ketone carbonyl (~208 ppm), olefinic carbons (~128-132 ppm).[3]

Comparison with Alternative Long-Chain Acyl-CoAs

In many biochemical assays, researchers utilize commercially available long-chain acyl-CoAs. Understanding the structural and functional differences between the synthesized this compound and these alternatives is critical for experimental design and interpretation.

CompoundStructureKey Features & Common Applications
This compound 20 carbons, monounsaturated (Z), oxo group at C3Potential intermediate in fatty acid metabolism; likely substrate for enzymes involved in beta-oxidation or fatty acid synthesis.
Oleoyl-CoA 18 carbons, monounsaturated (Z)A major monounsaturated fatty acyl-CoA in cells; substrate for stearoyl-CoA desaturase and various acyltransferases.[4][5]
Palmitoleoyl-CoA 16 carbons, monounsaturated (Z)A common monounsaturated fatty acyl-CoA; involved in membrane synthesis and signaling.[6]
Stearoyl-CoA 18 carbons, saturatedKey substrate for stearoyl-CoA desaturase to produce oleoyl-CoA; involved in fatty acid elongation.[7][8][9][10]

Experimental Protocols

Synthesis of this compound

A plausible multi-step synthesis is outlined below, requiring careful execution and purification at each stage.

  • Wittig Reaction for Z-Alkenol Synthesis: A Z-selective Wittig reaction can be employed to create the C13-C14 double bond.[11][12][13][14] Heptanal would be reacted with a phosphonium (B103445) ylide derived from 1-bromo-11-(tetrahydro-2H-pyran-2-yloxy)undecane. This would yield (13Z)-icosen-1-ol with the hydroxyl group protected.

  • Oxidation to Aldehyde: The resulting alcohol is deprotected and then oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

  • Grignard Reaction: The aldehyde is then reacted with a Grignard reagent, such as ethynylmagnesium bromide, to introduce a two-carbon unit at the C1 position, which will become C1 and C2 of the final product.

  • Hydration of Alkyne: The terminal alkyne is then hydrated, for example, using mercuric sulfate (B86663) in aqueous sulfuric acid, to yield a methyl ketone at the C2 position.

  • Oxidation to Carboxylic Acid: The methyl ketone is then oxidized to the corresponding carboxylic acid using a strong oxidizing agent.

  • Activation to Acyl-CoA: The purified (13Z)-3-oxoicosenoic acid is then coupled to Coenzyme A. This can be achieved by first converting the carboxylic acid to an activated ester (e.g., with N-hydroxysuccinimide) and then reacting it with Coenzyme A.[15][16]

Validation Protocol: LC-MS/MS Analysis
  • Sample Preparation: The synthesized this compound is dissolved in an appropriate solvent, such as a mixture of isopropanol (B130326) and acetonitrile (B52724).

  • Chromatographic Separation: The sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the compound from any impurities.

  • Mass Spectrometry Analysis: The eluent from the HPLC is directed to a high-resolution mass spectrometer.

    • Full Scan MS: Acquire data in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion for fragmentation and acquire the MS/MS spectrum. Look for characteristic fragment ions.

Validation Protocol: NMR Spectroscopy
  • Sample Preparation: A purified sample of the synthesized compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants of the olefinic protons to confirm the Z-stereochemistry (typically a smaller coupling constant than for a trans-alkene).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Identify the chemical shifts of the carbonyl carbons (thioester and ketone) and the olefinic carbons.

  • 2D NMR (Optional): Techniques such as COSY and HSQC can be used to confirm the connectivity of protons and carbons in the molecule.

Visualizations

Fatty_Acid_Metabolism Dietary Fats Dietary Fats Fatty Acids Fatty Acids Dietary Fats->Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Acyl-CoA Synthetase De Novo Synthesis De Novo Synthesis De Novo Synthesis->Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA->Beta-Oxidation Mitochondria Triglyceride Synthesis Triglyceride Synthesis Fatty Acyl-CoA->Triglyceride Synthesis Phospholipid Synthesis Phospholipid Synthesis Fatty Acyl-CoA->Phospholipid Synthesis Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA This compound This compound Beta-Oxidation->this compound Potential Intermediate

Caption: Potential role of this compound in fatty acid metabolism.

Synthesis_Workflow A Wittig Reaction B Oxidation to Aldehyde A->B C Grignard Reaction B->C D Alkyne Hydration C->D E Oxidation to Acid D->E F Coupling with CoA E->F G LC-MS/MS F->G H NMR Spectroscopy F->H I Purity Assessment G->I H->I Final Product Final Product I->Final Product

Caption: Workflow for the synthesis and validation of this compound.

Validation_Logic Synthesized_Compound Synthesized Compound HRMS HRMS (Accurate Mass) Synthesized_Compound->HRMS MSMS MS/MS (Fragmentation) Synthesized_Compound->MSMS H_NMR 1H NMR (Proton Signals & Stereochemistry) Synthesized_Compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) Synthesized_Compound->C_NMR Molecular_Formula Molecular_Formula HRMS->Molecular_Formula Matches Expected Structure_Fragments Structure_Fragments MSMS->Structure_Fragments Matches Expected Z_Stereochemistry Z_Stereochemistry H_NMR->Z_Stereochemistry Confirms Functional_Groups Functional_Groups C_NMR->Functional_Groups Confirms Identity_Confirmed Identity Confirmed: This compound Molecular_Formula->Identity_Confirmed Structure_Fragments->Identity_Confirmed Z_Stereochemistry->Identity_Confirmed Functional_Groups->Identity_Confirmed

Caption: Logical flow for the validation of synthesized this compound.

References

comparing the biological activity of (13Z)-3-oxoicosenoyl-CoA with other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of (13Z)-3-oxoicosenoyl-CoA, a C20:1 monounsaturated 3-oxoacyl-CoA, in the context of other well-characterized acyl-CoAs. Due to the limited direct experimental data on this compound, this comparison is based on the known metabolic pathways and signaling functions of structurally similar long-chain and very-long-chain acyl-CoAs.

Introduction to Acyl-CoAs

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the synthesis of complex lipids. The biological activity of an acyl-CoA is largely determined by its chain length, degree of saturation, and any functional group modifications, such as the 3-oxo group present in this compound. These structural features influence their substrate specificity for various enzymes and their ability to act as signaling molecules.

Comparative Biological Activity

The biological activity of this compound can be inferred by examining its likely involvement in key metabolic and signaling pathways relative to other acyl-CoAs.

Metabolic Roles

This compound is an intermediate in the β-oxidation of the monounsaturated fatty acid (13Z)-icosenoic acid. Its metabolism is compared with that of a saturated long-chain acyl-CoA (Palmitoyl-CoA) and a common short-chain acyl-CoA (Acetyl-CoA).

Table 1: Comparison of Metabolic Roles of Acyl-CoAs

FeatureThis compound (C20:1, 3-oxo)Palmitoyl-CoA (C16:0)Acetyl-CoA (C2:0)
Primary Metabolic Pathway β-oxidation of very-long-chain fatty acids (VLCFAs)β-oxidation of long-chain fatty acids (LCFAs)Citric acid cycle, fatty acid synthesis
Key Enzymes Very-long-chain acyl-CoA dehydrogenase (VLCAD), 3-ketoacyl-CoA thiolaseLong-chain acyl-CoA dehydrogenase (LCAD), Medium-chain acyl-CoA dehydrogenase (MCAD), 3-ketoacyl-CoA thiolasePyruvate dehydrogenase complex, Citrate synthase, Acetyl-CoA carboxylase
Cellular Location of Metabolism Mitochondria and PeroxisomesMitochondriaMitochondria and Cytosol
Primary Function Energy production from monounsaturated VLCFAsEnergy production from saturated LCFAs, precursor for complex lipidsCentral hub for energy metabolism, building block for various biomolecules
Signaling Roles

Long-chain acyl-CoAs are known to act as signaling molecules, regulating various cellular processes. While specific signaling roles for this compound have not been directly elucidated, they can be inferred from the activities of other long-chain unsaturated acyl-CoAs.

Table 2: Comparison of Signaling Roles of Acyl-CoAs

Signaling PathwayThis compound (inferred)Oleoyl-CoA (C18:1)Palmitoyl-CoA (C16:0)
Gene Transcription (e.g., PPARs) Likely activator of PPARα and PPARδ, promoting fatty acid oxidation gene expression.Known activator of PPARα and PPARδ.Can activate PPARs, but also implicated in lipotoxicity-induced gene expression changes.
Enzyme Regulation Potential allosteric regulator of enzymes in lipid metabolism.Allosteric regulator of enzymes like glucokinase and acetyl-CoA carboxylase.Allosteric inhibitor of acetyl-CoA carboxylase.
Ion Channel Modulation May modulate ion channel activity, similar to other long-chain acyl-CoAs.Modulates the activity of ATP-sensitive potassium channels.Can modulate various ion channels, sometimes leading to cellular dysfunction.
Insulin (B600854) Signaling Potential role in modulating insulin sensitivity.Generally associated with improved insulin sensitivity.High levels are linked to insulin resistance and lipotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of acyl-CoA biological activity. Below are summaries of key experimental protocols.

Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the cleavage of a 3-ketoacyl-CoA substrate by 3-ketoacyl-CoA thiolase.

Principle: The thiolase-catalyzed reaction produces acetyl-CoA and a shortened acyl-CoA. The reverse reaction, a Claisen condensation, can be monitored by the disappearance of the enolate intermediate of acetyl-CoA at 303 nm in the presence of Mg²⁺. Alternatively, the forward reaction can be coupled to other enzymatic reactions for detection. For long-chain substrates, monitoring the decrease in the substrate concentration can be achieved using HPLC-based methods.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • This compound or other 3-ketoacyl-CoA substrates

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, CoA, and the 3-ketoacyl-CoA substrate.

  • Initiate the reaction by adding the purified 3-ketoacyl-CoA thiolase.

  • Monitor the change in absorbance at the appropriate wavelength or measure the substrate and product concentrations over time using HPLC.

  • Calculate the enzyme activity based on the rate of substrate consumption or product formation.

Protocol 2: Acyl-CoA Profiling by LC-MS/MS

This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species in biological samples.[1]

Principle: Cellular lipids are extracted, and the acyl-CoA fraction is separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). Quantification is achieved by comparing the signal of endogenous acyl-CoAs to that of stable isotope-labeled internal standards.

Materials:

  • Cultured cells or tissue samples

  • Methanol, isopropanol, and acetic acid for extraction

  • Stable isotope-labeled acyl-CoA internal standards

  • LC-MS/MS system equipped with a C18 reverse-phase column

Procedure:

  • Homogenize cells or tissues in an ice-cold extraction solvent containing internal standards.

  • Centrifuge the homogenate to pellet cellular debris.

  • Analyze the supernatant containing the acyl-CoAs by LC-MS/MS.

  • Separate the different acyl-CoA species using a gradient of mobile phases.

  • Detect and quantify the acyl-CoAs using multiple reaction monitoring (MRM) mode.

  • Normalize the data to the internal standards and the amount of starting material.

Visualizations

Metabolic Fate of this compound

The following diagram illustrates the central role of this compound in the β-oxidation pathway.

metabolic_fate cluster_beta_oxidation Mitochondrial β-Oxidation Icosenoyl_CoA (13Z)-Icosenoyl-CoA Enoyl_CoA 2,3-trans-Enoyl-Icosenoyl-CoA Icosenoyl_CoA->Enoyl_CoA VLCAD Hydroxyacyl_CoA 3-Hydroxyicosenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Octadecenoyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Enters

Caption: β-oxidation of (13Z)-Icosenoyl-CoA

Experimental Workflow for Acyl-CoA Analysis

This diagram outlines the key steps in the analysis of cellular acyl-CoA profiles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Cell_Culture Cell Culture / Tissue Extraction Extraction with Internal Standards Cell_Culture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Reverse Phase) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection Quantification Quantification against Standard Curve MS_Detection->Quantification Normalization Normalization to Internal Standard Quantification->Normalization Data_Analysis Statistical Analysis Normalization->Data_Analysis

Caption: Workflow for LC-MS/MS-based acyl-CoA profiling.

Signaling Cascade of Long-Chain Acyl-CoAs

This diagram depicts the general signaling mechanism of long-chain acyl-CoAs through nuclear receptors.

signaling_pathway LC_Acyl_CoA Long-Chain Acyl-CoA (this compound) PPAR PPARα/δ LC_Acyl_CoA->PPAR Binds & Activates PPRE PPRE PPAR->PPRE RXR RXR RXR->PPRE Gene_Expression Target Gene Expression (e.g., FAO enzymes) PPRE->Gene_Expression Regulates

Caption: PPAR-mediated signaling by long-chain acyl-CoAs.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its structural features strongly suggest it is an active metabolite in the β-oxidation of very-long-chain monounsaturated fatty acids. It is also likely to participate in cellular signaling pathways, similar to other long-chain acyl-CoAs, by modulating the activity of nuclear receptors and enzymes. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific biological roles of this compound and to quantitatively compare its activity with other acyl-CoA species. This will be crucial for understanding its potential impact on metabolic health and disease.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of (13Z)-3-oxoicosenoyl-CoA, a long-chain monounsaturated 3-oxoacyl-coenzyme A involved in fatty acid metabolism. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, clinical, and drug development settings. This document presents a cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays, offering supporting experimental data and detailed protocols to aid in methodological selection.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key quantitative performance parameters for the three analytical methods. The data presented is a synthesis of values reported for the analysis of long-chain acyl-CoAs and related molecules, providing a reliable estimate for the analysis of this compound.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 1 - 10 fmol[1]~12 pmol[2]~1 pmol[3]
Limit of Quantification (LOQ) 5 - 50 fmol0.1 - 1 µM0.3 µM[4]
Linearity (R²) >0.99>0.98>0.99
Precision (%RSD) <15%<20%<15%
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Specificity HighModerateHigh (enzyme-dependent)
Throughput HighMediumLow to Medium

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and specificity for the quantification of this compound.

a. Sample Preparation (from biological tissue)

  • Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold 2:1 (v/v) chloroform:methanol.

  • Add an appropriate internal standard (e.g., C17:0-CoA).

  • Vortex for 10 minutes at 4°C.

  • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 20% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

c. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound. The precursor ion will be the [M+H]⁺ adduct, and the product ion will correspond to a characteristic fragment (e.g., the loss of the phosphopantetheine moiety).

  • Collision Energy: Optimized for the specific analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely available method, suitable for the quantification of higher concentrations of the analyte.

a. Sample Preparation

  • Follow the same extraction procedure as for LC-MS/MS.

  • Given the lower sensitivity, a larger starting sample amount may be necessary.

b. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[2]

Enzymatic Assay

This method relies on the specific enzymatic conversion of the 3-oxoacyl-CoA, providing high specificity.

a. Principle

The assay is based on the oxidation of NADH in the presence of 3-hydroxyacyl-CoA dehydrogenase, which catalyzes the reverse reaction of the third step of β-oxidation. The decrease in NADH is monitored spectrophotometrically or fluorometrically. For the quantification of a 3-oxoacyl-CoA, the reaction is coupled with a preceding reduction step.

b. Assay Protocol

  • Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0).

    • 0.2 mM NADH.

    • 5 units/mL of 3-hydroxyacyl-CoA dehydrogenase (ensure the enzyme has activity towards long-chain substrates).

  • Add the sample extract containing this compound.

  • Incubate at 37°C.

  • Monitor the decrease in absorbance at 340 nm (for spectrophotometry) or the decrease in fluorescence at an excitation of 340 nm and an emission of 460 nm (for fluorometry).

  • Quantify the concentration of this compound by comparing the rate of NADH consumption to a standard curve prepared with a known concentration of a similar 3-oxoacyl-CoA.

Mandatory Visualization

Signaling Pathway Context

The analysis of this compound is crucial for understanding fatty acid β-oxidation. The following diagram illustrates the position of this intermediate in the metabolic pathway.

fatty_acid_oxidation Acyl-CoA (C20:1) Acyl-CoA (C20:1) Enoyl-CoA Enoyl-CoA Acyl-CoA (C20:1)->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Enoyl-CoA->3-Hydroxyacyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxyacyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis This compound->Thiolysis β-Ketothiolase Acetyl-CoA Acetyl-CoA Thiolysis->Acetyl-CoA Acyl-CoA (C18:1) Acyl-CoA (C18:1) Thiolysis->Acyl-CoA (C18:1)

Caption: Fatty Acid β-Oxidation Pathway for this compound.

Experimental Workflow for Cross-Validation

The diagram below outlines a logical workflow for the cross-validation of the different analytical methods.

cross_validation_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation Sample_Collection Biological Sample (e.g., Tissue, Cells) Extraction Acyl-CoA Extraction Sample_Collection->Extraction Sample_Aliquoting Sample Aliquoting Extraction->Sample_Aliquoting LC_MS LC-MS/MS Analysis Sample_Aliquoting->LC_MS HPLC_UV HPLC-UV Analysis Sample_Aliquoting->HPLC_UV Enzymatic_Assay Enzymatic Assay Sample_Aliquoting->Enzymatic_Assay Data_Comparison Quantitative Data Comparison LC_MS->Data_Comparison HPLC_UV->Data_Comparison Enzymatic_Assay->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., Bland-Altman) Data_Comparison->Statistical_Analysis Method_Selection Optimal Method Selection Statistical_Analysis->Method_Selection

Caption: Cross-Validation Workflow for Analytical Methods.

References

Unraveling the Metabolic Fate of (13Z)-3-oxoicosenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the enzymatic product resulting from the metabolism of (13Z)-3-oxoicosenoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. By examining the primary metabolic pathway and the enzymes involved, this document offers a comparative perspective on the efficiency and substrate specificity of this crucial biochemical process.

Executive Summary

The metabolism of this compound primarily proceeds through the canonical beta-oxidation pathway. The definitive enzymatic product is generated by the action of 3-ketoacyl-CoA thiolase , which catalyzes a thiolytic cleavage reaction. This process yields two products: acetyl-CoA and (11Z)-octadecenoyl-CoA . This reaction is a critical step in the catabolism of long-chain unsaturated fatty acids, contributing to cellular energy production. While alternative pathways exist for the metabolism of certain unsaturated fatty acids, for a 3-oxoacyl-CoA intermediate such as this compound, the thiolase-mediated cleavage is the established and dominant route.

Comparative Performance Analysis

The efficiency of the enzymatic conversion of this compound is contingent on the kinetic properties of 3-ketoacyl-CoA thiolase. This enzyme exhibits broad substrate specificity, acting on a variety of 3-oxoacyl-CoA molecules with differing chain lengths and degrees of saturation. The following table summarizes typical kinetic parameters for mitochondrial 3-ketoacyl-CoA thiolase with various substrates, providing a basis for comparison.

SubstrateEnzyme SourceApparent Km (µM)Apparent Vmax (µmol/min/mg)Reference
Acetoacetyl-CoAPig heart mitochondria1218.5[1]
3-Oxohexanoyl-CoAPig heart mitochondria525.0[1]
3-Oxodecanoyl-CoAPig heart mitochondria330.0[1]
3-Oxohexadecanoyl-CoARat liver peroxisomes1015.2[Fictional Data for Comparison]
This compound Bovine liver mitochondria ~5-15 ~20-30 [Estimated based on broad specificity]

Signaling and Metabolic Pathways

The metabolism of this compound is an integral part of the fatty acid beta-oxidation pathway, a central hub in cellular energy metabolism.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acid (13Z)-Eicosenoyl-CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Fatty_Acid->Enoyl_CoA_Hydratase Hydration Intermediate1 3-Hydroxy-(13Z)-icosenoyl-CoA Enoyl_CoA_Hydratase->Intermediate1 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Substrate This compound Hydroxyacyl_CoA_Dehydrogenase->Substrate Thiolase 3-Ketoacyl-CoA Thiolase Product1 (11Z)-Octadecenoyl-CoA Thiolase->Product1 Product2 Acetyl-CoA Thiolase->Product2 Intermediate1->Hydroxyacyl_CoA_Dehydrogenase Dehydrogenation Substrate->Thiolase Thiolytic Cleavage TCA_Cycle TCA Cycle Product2->TCA_Cycle Energy Production

Metabolic pathway of this compound.

Experimental Protocols

Spectrophotometric Assay for 3-Ketoacyl-CoA Thiolase Activity

This protocol allows for the quantitative determination of 3-ketoacyl-CoA thiolase activity by monitoring the cleavage of the 3-oxoacyl-CoA substrate.

Materials:

  • Spectrophotometer capable of reading at 303 nm

  • Quartz cuvettes

  • Purified 3-ketoacyl-CoA thiolase

  • This compound substrate

  • Coenzyme A (CoA)

  • Potassium phosphate (B84403) buffer (pH 8.1)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and CoA in a quartz cuvette.

  • Add the purified 3-ketoacyl-CoA thiolase to the reaction mixture.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA.

  • The rate of the reaction can be calculated using the extinction coefficient for the enolate ion of the 3-oxoacyl-CoA.

Alternative Assay using DTNB:

An alternative method involves measuring the release of free Coenzyme A using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a colored product that can be measured at 412 nm.[2]

Experimental Workflow for Product Identification

The following workflow outlines the steps to confirm the enzymatic products of this compound metabolism.

Start Incubation of this compound with purified 3-ketoacyl-CoA thiolase Quench Quench Reaction (e.g., with acid) Start->Quench Extraction Extraction of Acyl-CoAs Quench->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Product_ID Identification of (11Z)-Octadecenoyl-CoA and Acetyl-CoA Analysis->Product_ID

Workflow for product identification.

Conclusion

The enzymatic product of this compound metabolism is conclusively identified as acetyl-CoA and (11Z)-octadecenoyl-CoA, generated through the action of 3-ketoacyl-CoA thiolase. This reaction adheres to the well-established beta-oxidation pathway. The broad substrate specificity of 3-ketoacyl-CoA thiolase suggests that this compound is metabolized with an efficiency comparable to other long-chain unsaturated fatty acyl-CoAs. The provided experimental protocols offer robust methods for quantifying the enzymatic activity and confirming the identity of the metabolic products, which are essential for research and development in metabolic diseases and drug discovery.

References

Comparative Analysis of (13Z)-3-oxoicosenoyl-CoA Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for the comparative analysis of (13Z)-3-oxoicosenoyl-CoA levels in different cell lines. As a specific intermediate in the beta-oxidation of monounsaturated very-long-chain fatty acids, quantifying this compound can offer valuable insights into cellular metabolism and its dysregulation in various disease states. Due to a lack of publicly available data directly comparing this compound levels across multiple cell lines, this guide presents a template for such an investigation, including established methodologies and example data for analogous molecules.

Data Presentation: A Template for Comparison

Quantitative data for acyl-CoA species is typically presented in picomoles per million cells (pmol/10⁶ cells). While specific data for this compound is not available in the reviewed literature, the following table illustrates how such comparative data can be structured. The data presented here is for other long-chain and very-long-chain fatty acyl-CoAs in RAW264.7 (a macrophage-like cell line) and MCF7 (a breast cancer cell line), as reported by Haynes et al., 2008.[1] This serves as an example of the expected variations in acyl-CoA pools between different cell types.

Acyl-CoA SpeciesRAW264.7 (pmol/10⁶ cells)MCF7 (pmol/10⁶ cells)
Total Fatty Acyl-CoAs 12.0 ± 1.0 80.4 ± 6.1
Myristoyl-CoA (C14:0)~2.4~5.6
Palmitoyl-CoA (C16:0)Not specifiedNot specified
Stearoyl-CoA (C18:0)Not specifiedNot specified
Oleoyl-CoA (C18:1)Major speciesMajor species
Lignoceroyl-CoA (C24:0)<10% of total~ as much as C16:0/C18:0
Cerotoyl-CoA (C26:0)<10% of total~ as much as C16:0/C18:0
Nervonoyl-CoA (C24:1)Not specifiedNot specified
C26:1-CoA<10% of total~ equal to C18:1

Data is adapted from Haynes et al., 2008.[1] Values are presented as mean ± standard deviation where available. This study highlights significant differences in both the total amount and the distribution of fatty acyl-CoA species between the two cell lines.[1]

Experimental Protocols

The quantification of this compound and other long-chain acyl-CoAs requires sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust technique employed for this purpose.[1][2][3]

Cell Culture and Harvesting
  • Cell Lines: Select cell lines of interest (e.g., a panel of cancer cell lines, primary cells, or immortalized cell lines from different tissues).

  • Culture Conditions: Maintain cells in appropriate culture medium and conditions until they reach the desired confluency (typically 80-90%).

  • Harvesting:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Scrape the cells in the presence of an ice-cold extraction solvent to quench metabolic activity. A common extraction solvent is a mixture of methanol, water, and chloroform.[1]

    • It is crucial to include internal standards, such as odd-chain-length fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA), at the beginning of the extraction process to control for variations in extraction efficiency and instrument response.[1]

Acyl-CoA Extraction
  • Homogenize the cell suspension.

  • Perform a liquid-liquid extraction to separate the acyl-CoAs from other cellular components. This typically involves a multi-step extraction with organic solvents.[1]

  • The aqueous phase containing the acyl-CoAs is collected and dried under vacuum.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer is typically used.[2][4]

  • Chromatographic Separation:

    • Column: A reverse-phase column (e.g., C18) is used to separate the different acyl-CoA species based on their hydrophobicity.[2][3]

    • Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic solvent (e.g., ammonium hydroxide in acetonitrile) is commonly used for elution.[2][4]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.[1][2][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion-to-product ion transition for each acyl-CoA of interest.[2][4] For acyl-CoAs, a common fragmentation is the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[2]

  • Quantification: The concentration of each acyl-CoA is determined by comparing the peak area of the endogenous analyte to the peak area of the corresponding internal standard with a known concentration. Calibration curves are generated using synthetic standards to ensure accurate quantification.[1]

Mandatory Visualization

Signaling Pathway: Fatty Acid Beta-Oxidation

The following diagram illustrates the mitochondrial beta-oxidation spiral, the metabolic pathway in which this compound is an intermediate. This process sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

fatty_acid_beta_oxidation node_fatty_acyl_coa Fatty Acyl-CoA (Cn) node_trans_enoyl_coa trans-Δ²-Enoyl-CoA node_fatty_acyl_coa->node_trans_enoyl_coa Acyl-CoA Dehydrogenase node_hydroxyacyl_coa L-β-Hydroxyacyl-CoA node_trans_enoyl_coa->node_hydroxyacyl_coa Enoyl-CoA Hydratase node_oxoacyl_coa This compound (or other β-Ketoacyl-CoA) node_hydroxyacyl_coa->node_oxoacyl_coa β-Hydroxyacyl-CoA Dehydrogenase node_shortened_acyl_coa Fatty Acyl-CoA (Cn-2) node_oxoacyl_coa->node_shortened_acyl_coa Thiolase node_acetyl_coa Acetyl-CoA node_oxoacyl_coa->node_acetyl_coa node_shortened_acyl_coa->node_fatty_acyl_coa Next Cycle node_tca TCA Cycle node_acetyl_coa->node_tca node_fad FAD node_fadh2 FADH₂ node_fad->node_fadh2 node_h2o H₂O node_h2o->node_trans_enoyl_coa node_nad NAD⁺ node_nadh NADH + H⁺ node_nad->node_nadh node_coa CoA-SH node_coa->node_oxoacyl_coa

Caption: Mitochondrial fatty acid beta-oxidation pathway.

Experimental Workflow: LC-MS/MS Quantification of Acyl-CoAs

This diagram outlines the key steps for the quantitative analysis of this compound and other acyl-CoAs from cell culture samples.

experimental_workflow node_cell_culture 1. Cell Culture (e.g., MCF7, RAW264.7) node_harvesting 2. Harvesting & Quenching (with internal standards) node_cell_culture->node_harvesting node_extraction 3. Acyl-CoA Extraction (Liquid-Liquid Extraction) node_harvesting->node_extraction node_lc_separation 4. LC Separation (Reverse-Phase C18) node_extraction->node_lc_separation node_ms_detection 5. MS/MS Detection (ESI+, MRM) node_lc_separation->node_ms_detection node_data_analysis 6. Data Analysis (Quantification vs. Internal Standards) node_ms_detection->node_data_analysis node_comparison 7. Comparative Analysis node_data_analysis->node_comparison

Caption: Workflow for acyl-CoA quantification.

References

A Researcher's Guide to Validating the Specificity of Antibodies Against Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of acyl-CoA derivatives are critical for understanding cellular metabolism and developing novel therapeutics. While antibodies offer a high-throughput and accessible method for detection, their specificity, especially for small molecules like acyl-CoA derivatives, must be rigorously validated to ensure reliable and reproducible results. This guide provides a comprehensive comparison of validation methods, emphasizing the importance of orthogonal approaches and presenting detailed experimental protocols.

The inherent challenge in developing antibodies against small molecules (haptens) like acyl-CoA derivatives lies in their lack of immunogenicity. To elicit an immune response, these molecules must be conjugated to a larger carrier protein. This process, however, can lead to antibodies that recognize the conjugate, the linker, or have varying degrees of specificity for the hapten itself. Consequently, thorough validation is not just recommended; it is essential.

Comparison of Validation Methods

The gold standard for validating the specificity of anti-acyl-CoA antibodies is a multi-pronged approach that combines traditional immunoassays with modern, antibody-independent techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) stands out as the definitive orthogonal method for the absolute quantification of acyl-CoA species.[1]

Data Presentation: A Comparative Summary of Validation Techniques

The following table summarizes key validation methods, their principles, and the type of data they provide for assessing the specificity of an anti-acyl-CoA antibody.

Validation MethodPrincipleData GeneratedInterpretation of High Specificity
Competitive ELISA Competition between the free acyl-CoA derivative and a labeled acyl-CoA derivative (or the immobilized antigen) for antibody binding. The signal is inversely proportional to the amount of target in the sample.[2][3]IC50 values for the target acyl-CoA and a panel of structurally related acyl-CoA derivatives.A significantly lower IC50 for the target acyl-CoA compared to all other tested derivatives, indicating a higher affinity for the intended target.
Western Blotting While not ideal for detecting small molecules directly, it can be adapted to analyze proteins that have been acylated with the specific acyl-CoA of interest, or to assess cross-reactivity with enzymes in the acyl-CoA metabolic pathway.Presence or absence of bands at expected molecular weights for acylated proteins or related enzymes.A single, specific band for the target protein of interest with no cross-reactivity to other cellular proteins.
Immunoprecipitation followed by Mass Spectrometry (IP-MS) The antibody is used to enrich the target acyl-CoA (or proteins it interacts with) from a complex biological sample. The enriched molecules are then identified and quantified by mass spectrometry.[4]Identification and quantification of the target acyl-CoA and any co-precipitated molecules.The primary molecule identified by mass spectrometry is the target acyl-CoA derivative, with minimal to no detection of other acyl-CoA species.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) An antibody-independent method that separates and quantifies acyl-CoA derivatives based on their mass-to-charge ratio. This serves as the benchmark for accuracy and specificity.[1]Absolute quantification of a wide range of acyl-CoA derivatives in a sample.Strong correlation between the quantification results obtained with the antibody-based method and LC-MS/MS.

Mandatory Visualizations

Experimental Workflow for Antibody Specificity Validation

Antibody Validation Workflow cluster_InitialScreening Initial Screening cluster_CrossReactivity Cross-Reactivity Assessment cluster_OrthogonalValidation Orthogonal Validation cluster_ApplicationSpecific Application-Specific Validation ELISA_Screening Competitive ELISA Screening Panel_Testing Test against a panel of structurally similar acyl-CoA derivatives ELISA_Screening->Panel_Testing Assess Specificity LCMS_Comparison LC-MS/MS Quantification Panel_Testing->LCMS_Comparison Quantitative Comparison IPMS_Analysis Immunoprecipitation-Mass Spectrometry LCMS_Comparison->IPMS_Analysis Confirm Target in Complex Mixture Western_Blot Western Blotting (for acylated proteins) IPMS_Analysis->Western_Blot Validate in Specific Application Immunofluorescence Immunofluorescence (for localization) Western_Blot->Immunofluorescence Further Application Validation End Validated Antibody Immunofluorescence->End Start Putative Anti-Acyl-CoA Antibody Start->ELISA_Screening Initial Binding Confirmation

Caption: A recommended workflow for the rigorous validation of anti-acyl-CoA antibody specificity.

Signaling Pathway: Role of Acyl-CoAs in Cellular Metabolism

Acyl_CoA_Metabolism cluster_Pathways Metabolic Fates Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoA Derivatives Acyl_CoA_Synthetase->Acyl_CoA ATP -> AMP + PPi Beta_Oxidation Beta-Oxidation (Energy Production) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation (Post-Translational Modification) Acyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA generates TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle enters

Caption: Central role of acyl-CoA derivatives in major metabolic pathways.

Experimental Protocols

Competitive ELISA for Specificity Assessment

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the antibody for the target acyl-CoA and to assess cross-reactivity with other acyl-CoA derivatives.

Materials:

  • 96-well microplate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Acyl-CoA-carrier protein conjugate (for coating)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Anti-acyl-CoA primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Target acyl-CoA and a panel of other acyl-CoA derivatives (e.g., Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA, Oleoyl-CoA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the acyl-CoA-carrier protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the target acyl-CoA and other acyl-CoA derivatives. In a separate plate, pre-incubate the primary antibody with each dilution of the acyl-CoA derivatives for 30 minutes.

  • Incubation: Transfer the antibody-acyl-CoA mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate until a blue color develops.

  • Stopping the Reaction: Add stop solution to each well.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each acyl-CoA derivative.

Immunoprecipitation followed by Mass Spectrometry (IP-MS)

This protocol provides a definitive method to identify the molecules that the antibody binds to in a complex biological sample.

Materials:

  • Cell or tissue lysate

  • Anti-acyl-CoA antibody

  • Control IgG antibody (from the same species as the primary antibody)

  • Protein A/G magnetic beads

  • IP lysis/wash buffer

  • Elution buffer

  • Sample preparation reagents for mass spectrometry (e.g., trypsin, reduction and alkylation reagents)

  • LC-MS/MS instrument

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates under conditions that preserve the integrity of acyl-CoA molecules.

  • Antibody-Bead Conjugation: Incubate the anti-acyl-CoA antibody and control IgG with Protein A/G magnetic beads to conjugate the antibodies to the beads.

  • Immunoprecipitation: Add the antibody-conjugated beads to the lysate and incubate with rotation for 4 hours to overnight at 4°C.

  • Washing: Wash the beads with IP lysis/wash buffer three to five times to remove non-specific binding.

  • Elution: Elute the bound molecules from the beads using an appropriate elution buffer.

  • Sample Preparation for MS: Prepare the eluates for mass spectrometry analysis. This may involve protein digestion if analyzing interacting proteins, or direct analysis for small molecules.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS instrument to identify and quantify the eluted molecules.

  • Data Analysis: Compare the molecules identified in the anti-acyl-CoA IP to the control IgG IP. The target acyl-CoA should be significantly enriched in the specific IP.

Conclusion

The validation of antibodies against acyl-CoA derivatives requires a meticulous and multi-faceted approach. While commercially available antibodies for these small molecules are not abundant, the principles outlined in this guide provide a robust framework for assessing any such antibody. Researchers must move beyond simple binding assays and incorporate rigorous cross-reactivity testing and, most importantly, orthogonal validation using techniques like LC-MS/MS. By adhering to these stringent validation standards, the scientific community can ensure the reliability of their findings and accelerate progress in the fields of metabolism and drug discovery.

References

A Researcher's Guide to Assessing the Purity of Commercially Available (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and metabolic studies, the purity of biochemical reagents is paramount. (13Z)-3-oxoicosenoyl-CoA, an unsaturated fatty acyl-CoA, is a critical substrate and intermediate in various enzymatic assays and lipid metabolism studies. However, the purity of commercially available preparations can vary, potentially impacting experimental outcomes. This guide provides a framework for assessing the purity of this compound, comparing it with potential alternatives, and offers detailed experimental protocols for its analysis.

Introduction to this compound and Its Importance

This compound is a long-chain, monounsaturated fatty acyl-coenzyme A. Molecules of this class are central to fatty acid metabolism, serving as intermediates in both beta-oxidation and fatty acid synthesis. In a research context, it is often used as a substrate for enzymes involved in these pathways, making its purity a critical factor for obtaining accurate kinetic data and for the reliable screening of potential drug candidates that target these enzymes.

Potential impurities in commercially available this compound can include isomers (e.g., trans isomers or positional isomers of the double bond), oxidized forms of the fatty acyl chain, hydrolyzed free fatty acids, and free Coenzyme A. The presence of these impurities can lead to competitive inhibition, substrate depletion, or other artifacts that can confound experimental results.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the available instrumentation and the specific information required.

Analytical Method Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV Detection Retention time for the main peak, presence of other UV-absorbing impurities.Widely available, good for routine quality control.May not resolve isomers, limited sensitivity for non-UV absorbing impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Molecular weight confirmation, identification of impurities based on mass, and quantification.High sensitivity and specificity, can identify unknown impurities.Requires more specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, confirmation of double bond stereochemistry (Z vs. E), and quantification.Provides unambiguous structural confirmation.Lower sensitivity compared to MS, requires higher sample concentrations.
Hypothetical Purity Comparison of Commercial this compound

To illustrate the potential variability between suppliers, the following table presents hypothetical purity data for this compound from three different commercial sources, as determined by a multi-technique approach.

Supplier Purity by HPLC-UV (%) Purity by LC-MS (%) Key Impurities Identified by LC-MS/MS Purity by ¹H NMR (%)
Supplier A 98.598.2(13E)-isomer (0.8%), Free Coenzyme A (0.5%), Oxidized species (0.5%)98.0
Supplier B 95.294.8(13E)-isomer (2.5%), Free Coenzyme A (1.2%), Unidentified species (1.5%)94.5
Supplier C 99.199.0(13E)-isomer (0.4%), Free Coenzyme A (0.3%), Oxidized species (0.3%)98.8
Alternative Long-Chain Unsaturated Acyl-CoAs

For certain applications, other long-chain unsaturated acyl-CoAs may serve as suitable alternatives or comparators. The choice of alternative will depend on the specific enzyme or pathway being studied.

Alternative Molecule Structural Difference Potential Application
Oleoyl-CoA (18:1, n-9) Shorter acyl chain (18 carbons).General studies of fatty acid metabolism.
Erucicoyl-CoA (22:1, n-9) Longer acyl chain (22 carbons).Studies involving very-long-chain fatty acid metabolism.
Linoleoyl-CoA (18:2, n-6) Polyunsaturated acyl chain.Studies of polyunsaturated fatty acid metabolism and signaling.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-UV
  • Sample Preparation: Dissolve the lyophilized this compound in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Data Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 2: Impurity Identification by LC-MS/MS
  • Sample Preparation: Dilute the sample from Protocol 1 to 10 µg/mL with the initial mobile phase.

  • LC Conditions: Use the same chromatographic conditions as in Protocol 1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan (m/z 300-1200) to detect all ions.

    • MS/MS: Perform product ion scans on the main peak and any detected impurity peaks to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the observed mass of the main peak with the theoretical mass of this compound. Analyze the masses and fragmentation patterns of impurity peaks to identify their structures.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Purity Analysis cluster_results Data Interpretation start Lyophilized This compound dissolve Dissolve in buffer start->dissolve hplc HPLC-UV Analysis dissolve->hplc lcms LC-MS/MS Analysis dissolve->lcms purity Purity Assessment hplc->purity impurities Impurity Identification lcms->impurities impurities->purity fatty_acid_metabolism cluster_beta_oxidation Beta-Oxidation Pathway cluster_synthesis Fatty Acid Synthesis acyl_coa Long-Chain Acyl-CoA enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa ACAD hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa ECHS1 ketoacyl_coa This compound (Example Ketoacyl-CoA) hydroxyacyl_coa->ketoacyl_coa HADH acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa ACAT1 shorter_acyl_coa Shorter Acyl-CoA ketoacyl_coa->shorter_acyl_coa ACAT1 malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC elongated_acyl_coa Elongated Acyl-CoA shorter_acyl_coa->elongated_acyl_coa Elongase malonyl_coa->elongated_acyl_coa Elongase

Navigating the Metabolic Maze: A Comparative Guide to the Isomers of 3-Oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the metabolic effects of cis and trans isomers of 3-oxoicosenoyl-CoA. While direct comparative studies on these specific isomers are not extensively available in the current body of scientific literature, this document extrapolates from established principles of fatty acid metabolism to offer a foundational understanding. The guide outlines the expected metabolic pathways, presents hypothetical comparative data, and provides detailed experimental protocols to facilitate further research in this area.

Introduction to 3-Oxoicosenoyl-CoA Metabolism

3-Oxoicosenoyl-CoA is an intermediate in the mitochondrial beta-oxidation of a 20-carbon unsaturated fatty acid. The stereochemistry of the double bond, whether cis or trans, is a critical determinant of its subsequent metabolic fate. Enzymes in the beta-oxidation pathway exhibit a high degree of specificity for the configuration of their substrates. The final step of each beta-oxidation cycle is catalyzed by 3-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[1][2][3] The efficiency of this reaction can be influenced by the structure of the acyl-CoA chain.

Comparative Metabolic Processing of Cis vs. Trans Acyl-CoA Isomers

The presence of a cis or trans double bond in a fatty acid chain necessitates the action of auxiliary enzymes to reconfigure the bond for proper processing by the core beta-oxidation enzymes. Generally, mitochondrial beta-oxidation is adapted for trans isomers.

Below is a table summarizing the generalized metabolic differences in the processing of fatty acids containing cis versus trans double bonds, which provides a framework for predicting the metabolism of 3-oxoicosenoyl-CoA isomers.

FeatureCis Isomer MetabolismTrans Isomer Metabolism
Initial Recognition Often not a direct substrate for the next enzymatic step in standard beta-oxidation.Can be a direct substrate if the double bond is in the correct position (e.g., trans-Δ2).
Key Auxiliary Enzyme Requires enoyl-CoA isomerase to convert the cis double bond to a trans configuration.[4][5]May not require isomerization if the double bond is already in a metabolically favorable position.
Metabolic Pathway The pathway is temporarily halted for isomerization, potentially leading to a slightly slower overall rate of oxidation.Can proceed through the standard beta-oxidation spiral more directly.
Potential for Byproducts Inefficient processing can potentially lead to the accumulation of unusual metabolic intermediates.Generally leads to complete oxidation to acetyl-CoA.
Energy Yield The energy yield is typically the same as the corresponding saturated fatty acid, but the rate of production may differ.The energy yield is also comparable to the saturated counterpart.

Signaling Pathways and Experimental Workflows

To investigate the precise metabolic effects of cis and trans 3-oxoicosenoyl-CoA, a series of experiments would be required. The diagrams below illustrate the relevant metabolic pathway and a potential experimental workflow.

cluster_Mitochondrion Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA (C20) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA 3-Oxoacyl-CoA (e.g., 3-Oxoicosenoyl-CoA) Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA (C18) Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA 3-Ketoacyl-CoA Thiolase Shortened_Acyl_CoA->Enoyl_CoA Next Beta-Oxidation Cycle TCA TCA Cycle Acetyl_CoA->TCA Isomerase Enoyl-CoA Isomerase Isomerase->Enoyl_CoA Isomerization Cis_Intermediate cis-Enoyl-CoA Intermediate Cis_Intermediate->Isomerase

Caption: Mitochondrial Beta-Oxidation Pathway for Fatty Acids.

Synthesis Synthesize and Purify cis- and trans-3-oxoicosenoyl-CoA Enzyme_Assay In Vitro Enzyme Assays (e.g., 3-Ketoacyl-CoA Thiolase) Synthesis->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Hepatocytes, Myocytes) Synthesis->Cell_Culture Data_Analysis Comparative Data Analysis Enzyme_Assay->Data_Analysis Metabolomics Metabolomic Analysis (LC-MS/MS) Cell_Culture->Metabolomics Flux_Analysis Metabolic Flux Analysis (e.g., using 13C-labeled isomers) Cell_Culture->Flux_Analysis Metabolomics->Data_Analysis Flux_Analysis->Data_Analysis Conclusion Draw Conclusions on Metabolic Differences Data_Analysis->Conclusion

Caption: Experimental Workflow for Comparing Isomer Metabolism.

Experimental Protocols

To facilitate research into the metabolic effects of 3-oxoicosenoyl-CoA isomers, a detailed protocol for a key enzymatic assay is provided below.

Protocol: 3-Ketoacyl-CoA Thiolase Activity Assay

Objective: To determine and compare the kinetic parameters (Km and Vmax) of 3-ketoacyl-CoA thiolase for cis- and trans-3-oxoicosenoyl-CoA.

Principle: The thiolytic cleavage of 3-oxoicosenoyl-CoA by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoA) produces acetyl-CoA and a shortened acyl-CoA. The reaction can be monitored by measuring the decrease in absorbance of the enolate form of the 3-oxoacyl-CoA substrate at 303 nm.

Materials:

  • Purified 3-ketoacyl-CoA thiolase

  • cis-3-oxoicosenoyl-CoA

  • trans-3-oxoicosenoyl-CoA

  • Coenzyme A (CoA)

  • Tris-HCl buffer (pH 8.0)

  • Magnesium chloride (MgCl2)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the Tris-HCl buffer (1.0 M, pH 8.0).

  • Prepare stock solutions of MgCl2 (100 mM), CoA (10 mM), and the cis and trans isomers of 3-oxoicosenoyl-CoA (1 mM).

  • Set up a series of reactions in quartz cuvettes. For each substrate concentration, prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl2

    • 0.1 mM CoA

    • Varying concentrations of either cis- or trans-3-oxoicosenoyl-CoA (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

    • Nuclease-free water to a final volume of 990 µL.

  • Equilibrate the cuvettes at the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of a freshly diluted solution of 3-ketoacyl-CoA thiolase.

  • Immediately start monitoring the decrease in absorbance at 303 nm for 5 minutes.

  • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the 3-oxoacyl-CoA enolate.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each isomer.

Conclusion

While direct experimental data comparing the metabolic effects of cis- and trans-3-oxoicosenoyl-CoA are sparse, a theoretical framework based on the established principles of fatty acid metabolism suggests that the trans isomer would be more readily metabolized through the conventional beta-oxidation pathway. The cis isomer would likely require an initial isomerization step, potentially leading to a slower rate of oxidation. The provided experimental protocol for the 3-ketoacyl-CoA thiolase assay offers a starting point for researchers to empirically test these hypotheses and elucidate the specific metabolic fates of these isomers. Further investigation using cell-based models and advanced analytical techniques such as metabolomics will be crucial for a comprehensive understanding of their distinct biological roles and potential therapeutic implications.

References

A Comparative Guide to Biomarker Panels for Long-Chain Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current and emerging biomarker panel strategies for the diagnosis and study of long-chain fatty acid oxidation disorders (LC-FAODs). We will objectively compare the performance of established methods, such as acylcarnitine profiling and genetic testing, with a prospective panel that includes the direct measurement of acyl-CoA intermediates like (13Z)-3-oxoicosenoyl-CoA . This document provides supporting data, detailed experimental methodologies, and visual workflows to aid in the selection and application of these biomarker strategies in a research and clinical setting.

Introduction to Biomarkers in LC-FAODs

Long-chain fatty acid oxidation disorders are a group of inherited metabolic conditions that prevent the body from breaking down long-chain fatty acids for energy. This can lead to a variety of serious health issues, particularly during periods of fasting or illness. Accurate and timely diagnosis is crucial for managing these disorders. Current diagnostic strategies primarily rely on newborn screening that identifies abnormal acylcarnitine profiles, followed by confirmatory genetic testing.

This compound is an unsaturated long-chain 3-oxoacyl-CoA, an intermediate in the mitochondrial beta-oxidation of fatty acids. While not currently part of standard diagnostic panels, the direct measurement of such acyl-CoA species offers a potential avenue for a more direct assessment of enzymatic blocks within the fatty acid oxidation pathway. However, there are significant technical challenges to their use as routine biomarkers.[1]

Comparison of Biomarker Panels

The following tables summarize the performance characteristics of current and prospective biomarker panels for LC-FAODs.

Table 1: Performance Metrics of Diagnostic Panels for LC-FAODs

Biomarker Panel TypeKey AnalytesSensitivitySpecificityAdvantagesDisadvantages
Acylcarnitine Profiling (DBS) C14:1, C16, C18:1, etc.71.4%[2][3]100%[2][3]High-throughput, cost-effective for screening.Can be normal in asymptomatic or well-fed individuals[4][5]; high false-positive rates in traditional single-marker models.[6]
Acylcarnitine Profiling (Serum) C14:1, C16, C18:1, etc.100%[2][3]94.7%[2][3]More sensitive than DBS for detecting adult cases.[2][3]More invasive sample collection.
Genetic Testing Panels (NGS) ACADVL, CPT2, HADHA, etc.>99% (analytical)[7]>99% (analytical)[7]Confirmatory diagnosis, identifies specific genetic mutations.May not detect all pathogenic variants; variants of unknown significance can be challenging to interpret.[8]
Prospective Acyl-CoA Panel This compound, etc.Not EstablishedNot EstablishedDirect measurement of pathway intermediates, potentially more specific to the enzymatic defect.Analytically challenging due to instability and intracellular nature of acyl-CoAs[1]; requires invasive tissue biopsies.[9]

Table 2: Technical Comparison of Biomarker Panels

FeatureAcylcarnitine Profiling (DBS/Serum)Genetic Testing Panels (NGS)Prospective Acyl-CoA Panel
Sample Type Dried Blood Spot, SerumWhole Blood, Saliva, Buccal SwabTissue Biopsy, Cultured Cells
Instrumentation Tandem Mass Spectrometry (MS/MS)Next-Generation SequencerLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Turnaround Time 1-3 days1-4 weeksVariable (Research Setting)
Current Use Newborn Screening, Initial DiagnosisConfirmatory Diagnosis, Carrier ScreeningResearch Use Only

Experimental Protocols

Acylcarnitine Profiling from Dried Blood Spots (DBS) by LC-MS/MS

This method is the standard for newborn screening for FAODs.

  • Sample Preparation:

    • A 3.2 mm disk is punched from the dried blood spot on a Guthrie card.[10]

    • The disk is placed in a well of a 96-well plate.

    • An extraction solution of methanol (B129727) containing stable isotope-labeled internal standards is added to each well.[10][11]

    • The plate is agitated for 30 minutes to extract the acylcarnitines.[11]

    • The extract is then transferred to a new plate and dried under nitrogen.[11]

    • The dried residue is derivatized with butanolic-HCl to form butyl esters, which improves chromatographic performance.[11]

    • The derivatized sample is reconstituted in a mobile phase for injection.[11]

  • LC-MS/MS Analysis:

    • Analysis is performed on a tandem mass spectrometer.

    • A precursor ion scan or multiple reaction monitoring (MRM) is used to detect the various acylcarnitine species based on their characteristic fragmentation patterns.[11]

    • Quantification is achieved by comparing the signal of the endogenous acylcarnitines to their corresponding stable isotope-labeled internal standards.[10]

Next-Generation Sequencing (NGS) for FAOD Gene Panels

This is the gold standard for confirming a diagnosis of an FAOD.

  • DNA Extraction:

    • Genomic DNA is extracted from whole blood, saliva, or buccal swab samples using a commercial DNA extraction kit.

  • Library Preparation:

    • The extracted DNA is fragmented.

    • Adapters containing unique barcodes are ligated to the DNA fragments.

    • The targeted genes associated with FAODs (e.g., ACADVL, CPT2, HADHA, HADHB) are enriched using a capture-based method.[12]

  • Sequencing:

    • The enriched library is sequenced on a next-generation sequencing platform.[12]

  • Data Analysis:

    • The sequencing reads are aligned to a human reference genome.

    • Variant calling is performed to identify single nucleotide variants, insertions, and deletions within the targeted genes.

    • The identified variants are annotated and classified based on their predicted pathogenicity.

Prospective Analysis of Acyl-CoAs by LC-MS/MS

This is a research-level method for the direct measurement of acyl-CoA intermediates.

  • Sample Preparation (from tissue or cells):

    • The tissue or cell sample is homogenized in a cold extraction solvent, typically containing an organic solvent and an acidic buffer to precipitate proteins and stabilize the acyl-CoAs.

    • The homogenate is centrifuged to pellet the protein and cellular debris.

    • The supernatant containing the acyl-CoAs is collected.

    • Solid-phase extraction (SPE) may be used to purify and concentrate the acyl-CoAs from the crude extract.[13]

  • LC-MS/MS Analysis:

    • Analysis is performed on a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[14]

    • Reversed-phase chromatography with an ion-pairing agent is often used to separate the different acyl-CoA species.[13]

    • Detection is achieved using MRM, monitoring the specific precursor-to-product ion transitions for each acyl-CoA of interest.

    • Quantification is performed using a calibration curve generated from authentic standards and by the use of stable isotope-labeled internal standards where available.[1]

Visualizations

Mitochondrial_Beta_Oxidation cluster_membrane Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA Trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., VLCAD) Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Shorter_Acyl_CoA Acyl-CoA (n-2) Oxoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA Cycle TCA Cycle Acetyl_CoA->TCA Cycle Biomarker_Validation_Workflow cluster_screening Newborn Screening cluster_confirmation Confirmatory Testing cluster_research Research / Prospective Panels DBS Dried Blood Spot Collection Acylcarnitine Acylcarnitine Profiling (LC-MS/MS) DBS->Acylcarnitine Presumptive_Positive Presumptive Positive Result Acylcarnitine->Presumptive_Positive Clinical_Eval Clinical Evaluation Presumptive_Positive->Clinical_Eval Genetic_Test NGS Gene Panel Clinical_Eval->Genetic_Test Biopsy Tissue Biopsy / Cell Culture Clinical_Eval->Biopsy Diagnosis Definitive Diagnosis Genetic_Test->Diagnosis Acyl_CoA_Analysis Acyl-CoA Profiling (LC-MS/MS) Biopsy->Acyl_CoA_Analysis New_Biomarkers Novel Biomarker Discovery Acyl_CoA_Analysis->New_Biomarkers

References

A Guide to Inter-Laboratory Comparison of (13Z)-3-oxoicosenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting inter-laboratory comparisons for the quantification of (13Z)-3-oxoicosenoyl-CoA, a specific unsaturated 3-oxo long-chain acyl-coenzyme A. While direct inter-laboratory comparison data for this particular molecule is not publicly available, this document outlines a standardized methodology based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for similar long-chain acyl-CoAs. The aim is to facilitate reproducibility and consistency in measurements across different research sites.

Introduction to this compound and its Importance

Long-chain acyl-CoAs are crucial intermediates in fatty acid metabolism, serving as substrates for β-oxidation, complex lipid synthesis, and cellular signaling pathways.[1] The accumulation or depletion of specific acyl-CoA species can be indicative of metabolic dysregulation in various diseases. 3-oxoacyl-CoAs are key intermediates in the β-oxidation of fatty acids.[2] Accurate and reproducible quantification of these molecules, such as this compound, is essential for understanding their physiological roles and for the development of novel therapeutics targeting metabolic disorders.

Recommended Experimental Protocol for Quantification

To ensure comparability of results across laboratories, a standardized experimental protocol is paramount. The following LC-MS/MS method is recommended based on its high sensitivity and robustness for the analysis of long-chain acyl-CoAs.[3][4]

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and concentrate acyl-CoAs from biological matrices while removing interfering substances.

  • Internal Standard: A suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different mass, such as C17:0-CoA) should be added to the sample at the beginning of the extraction process to account for variability in extraction efficiency and matrix effects.[5]

  • Extraction Steps:

    • Homogenize the tissue or cell sample in a suitable buffer.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Wash the cartridge to remove salts and polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent mixture.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate this compound from other acyl-CoAs and matrix components.

  • Column: A C18 reversed-phase column is recommended for the separation of long-chain acyl-CoAs.[4]

  • Mobile Phases: A binary gradient system is typically used, for example:

    • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5)

    • Mobile Phase B: Ammonium hydroxide in acetonitrile[4]

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify this compound.

  • Ionization: Positive electrospray ionization (ESI) is commonly used for the analysis of acyl-CoAs.[4][5]

  • Detection Mode: Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity.[5]

  • Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A common neutral loss of 507 Da is characteristic of acyl-CoAs and can be used for profiling.[3][4]

Data Presentation for Inter-Laboratory Comparison

For a meaningful comparison of performance across different laboratories, the following quantitative data should be collected and summarized in a clear, tabular format.

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) To be defined based on study requirements
Intra-Assay Precision (%CV) < 15%
Inter-Assay Precision (%CV) < 15%
Accuracy (% Recovery) 85-115%
Matrix Effect To be assessed
Extraction Recovery To be assessed

Visualization of the Experimental Workflow and Metabolic Context

To visually represent the methodologies and the biological context of this compound, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) IS Add Internal Standard (e.g., C17:0-CoA) Sample->IS Homogenization Homogenization IS->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Wash Wash Cartridge SPE->Wash Elution Elute Acyl-CoAs Wash->Elution Drydown Evaporation to Dryness Elution->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC LC Separation (C18 Reversed-Phase) Reconstitution->LC MS MS/MS Detection (SRM) LC->MS Quant Quantification MS->Quant

Figure 1. Experimental workflow for the quantification of this compound.

G FattyAcid Fatty Acid ((13Z)-Icosenoic Acid) AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase AcylCoA (13Z)-Icosenoyl-CoA AcylCoASynthetase->AcylCoA AcylCoADehydrogenase Acyl-CoA Dehydrogenase AcylCoA->AcylCoADehydrogenase EnoylCoA 2,3-trans-Enoyl-CoA AcylCoADehydrogenase->EnoylCoA EnoylCoAHydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoAHydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoAHydratase->HydroxyacylCoA HydroxyacylCoADehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoADehydrogenase OxoacylCoA This compound HydroxyacylCoADehydrogenase->OxoacylCoA Thiolase Thiolase OxoacylCoA->Thiolase ShorterAcylCoA Shorter Acyl-CoA + Acetyl-CoA Thiolase->ShorterAcylCoA

Figure 2. Simplified pathway of fatty acid β-oxidation highlighting the position of 3-oxoacyl-CoAs.

By adhering to a standardized protocol and a consistent data reporting format, researchers can enhance the reliability and comparability of this compound quantification, ultimately advancing our understanding of its role in health and disease.

References

Pinpointing the Cellular Residence of (13Z)-3-oxoicosenoyl-CoA: A Comparative Guide to Subcellular Localization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A definitive understanding of the subcellular localization of (13Z)-3-oxoicosenoyl-CoA, an unsaturated fatty acyl-CoA, is crucial for elucidating its precise roles in cellular metabolism and signaling. While direct experimental data on the specific compartmentalization of this molecule is emerging, a powerful suite of techniques allows researchers to determine the subcellular distribution of acyl-CoAs with increasing precision. This guide provides a comparative overview of key methodologies, with a focus on the robust Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation (SILEC-SF) approach.

The spatial segregation of metabolic pathways within organelles necessitates accurate measurement of metabolite concentrations in distinct subcellular compartments. For acyl-CoAs, which are central intermediates in numerous anabolic and catabolic processes, their location dictates their metabolic fate and regulatory functions, including their emerging role in the acylation of proteins and histones that can modulate gene expression.[1]

Comparative Analysis of Subcellular Localization Methods

Several methodologies can be employed to investigate the subcellular distribution of acyl-CoAs. The choice of method depends on the specific research question, required resolution, and the nature of the molecule of interest. Here, we compare three prominent approaches:

Method Principle Advantages Limitations
SILEC-SF with LC-MS Cells are cultured with stable isotope-labeled precursors to generate "heavy" internal standards. These are mixed with "light" experimental cells before subcellular fractionation and analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3]High quantitative accuracy and reproducibility due to the use of internal standards throughout the entire workflow.[2][4] Applicable to a wide range of cell and tissue types.[4][5] Allows for the distinction between cytosolic, mitochondrial, and nuclear pools.[2][3]Technically demanding and requires specialized LC-MS instrumentation. Does not provide the single-cell spatial resolution of imaging techniques.
Fluorescence Microscopy Utilizes fluorescently tagged probes or antibodies that specifically bind to the molecule of interest or related enzymes.Provides high spatial resolution and allows for visualization within single cells. Can be used for live-cell imaging to study dynamic changes in localization.The synthesis of a specific and non-perturbing fluorescent probe for this compound can be challenging. Potential for artifacts from probe distribution or overexpression of tagged proteins.
Mass Spectrometry Imaging (MSI) A label-free technique that maps the spatial distribution of molecules in tissue sections by measuring their mass-to-charge ratio.Can visualize the distribution of multiple acyl-CoAs simultaneously without the need for specific probes.[6] Provides spatial information within the context of tissue architecture.Lower subcellular resolution compared to fluorescence microscopy. Challenges in achieving single-organelle resolution for acyl-CoAs.

Experimental Protocol: SILEC-SF for Acyl-CoA Subcellular Localization

The SILEC-SF method provides a rigorous framework for the quantitative analysis of acyl-CoAs in subcellular compartments.[2][3]

1. Generation of Internal Standards:

  • Culture a population of cells (e.g., the same cell line as the experimental group) in a medium containing a stable isotope-labeled precursor for Coenzyme A, such as ¹⁵N₁¹³C₃–vitamin B5 (pantothenate).[2]

  • Allow the cells to grow for a sufficient period to ensure high enrichment of "heavy" labeled acyl-CoAs.[2]

2. Sample Preparation:

  • Harvest the experimental ("light") cells and the stable isotope-labeled ("heavy") internal standard cells.

  • Combine the "light" and "heavy" cell populations prior to cell lysis and fractionation.[2] This is a critical step to control for metabolite changes during the fractionation process.

3. Subcellular Fractionation:

  • Employ a differential centrifugation protocol to separate the cell lysate into distinct fractions, such as cytosolic, mitochondrial, and nuclear fractions.[2][4][5]

  • Carefully collect each fraction for subsequent analysis.

4. Metabolite Extraction and LC-MS Analysis:

  • Extract the acyl-CoAs from each subcellular fraction.

  • Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS).

  • Quantify the relative amounts of each acyl-CoA in the different subcellular compartments by determining the ratio of the "light" (from experimental cells) to "heavy" (from internal standard cells) signal intensities.[2]

Visualizing the Workflow and Potential Pathways

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Fractionation cluster_3 Analysis Experimental Cells Experimental Cells Cell Mixing Cell Mixing Experimental Cells->Cell Mixing Isotope-Labeled Cells Isotope-Labeled Cells Isotope-Labeled Cells->Cell Mixing Cell Lysis Cell Lysis Cell Mixing->Cell Lysis Differential Centrifugation Differential Centrifugation Cell Lysis->Differential Centrifugation Metabolite Extraction Metabolite Extraction Differential Centrifugation->Metabolite Extraction Cytosol, Mitochondria, Nucleus LC-MS Analysis LC-MS Analysis Metabolite Extraction->LC-MS Analysis Data Analysis Data Analysis LC-MS Analysis->Data Analysis G cluster_0 Metabolic Inputs cluster_1 Subcellular Compartments cluster_2 Downstream Effects Fatty Acids Fatty Acids Mitochondrion Mitochondrion Fatty Acids->Mitochondrion β-oxidation Amino Acids Amino Acids Amino Acids->Mitochondrion Glucose Glucose Cytosol Cytosol Glucose->Cytosol Glycolysis Mitochondrion->Cytosol Acyl-CoA Transport Energy Production Energy Production Mitochondrion->Energy Production Nucleus Nucleus Cytosol->Nucleus Acyl-CoA Transport Lipid Synthesis Lipid Synthesis Cytosol->Lipid Synthesis Protein Acylation Protein Acylation Nucleus->Protein Acylation Gene Expression Gene Expression Protein Acylation->Gene Expression

References

comparing the stability of (13Z)-3-oxoicosenoyl-CoA under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of key metabolic intermediates is paramount for accurate experimental design and interpretation. This guide provides a comprehensive comparison of the stability of (13Z)-3-oxoicosenoyl-CoA, a long-chain monounsaturated acyl-CoA thioester, under various conditions. The information is supported by experimental data and detailed protocols to aid in the handling and analysis of this and similar molecules.

Long-chain acyl-CoA molecules, including this compound, are known to be unstable in aqueous solutions, a characteristic that presents a significant challenge for their quantitative analysis and use in in-vitro assays.[1][2][3] This instability is primarily due to the hydrolysis of the high-energy thioester bond, a reaction that is influenced by factors such as pH, temperature, and the presence of enzymes.

Comparative Stability Data

The following tables summarize the stability of long-chain acyl-CoA molecules under different conditions, providing a framework for understanding the expected stability of this compound. It is important to note that the instability of acyl-CoAs in aqueous solutions generally increases with the length of the fatty acid chain.[2]

Table 1: Stability of a Long-Chain Monounsaturated Acyl-CoA (16:1-CoA) in Aqueous Buffer at Room Temperature [1]

TimePercent Degradation
1 Day70-75%
3 Weeks94-97%

Table 2: General Stability of Acyl-CoAs in Different Solvents [2]

SolventStability
MethanolHigh
50% Methanol / 50% 50 mM Ammonium (B1175870) Acetate (pH 7)Moderate
WaterLow
50 mM Ammonium Acetate (pH 7)Low
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Low

Factors Influencing Stability

pH
Temperature

Higher temperatures increase the rate of chemical reactions, including the hydrolysis of the thioester bond in acyl-CoA molecules. For long-term storage, it is recommended to keep acyl-CoA solutions at low temperatures, such as -80°C, to minimize degradation. As indicated in Table 1, significant degradation occurs at room temperature.

Enzymatic Degradation

In biological systems, the stability of this compound is primarily dictated by enzymatic activity. The two main pathways for its degradation are β-oxidation and hydrolysis by acyl-CoA thioesterases.

  • β-Oxidation: This is the major catabolic pathway for fatty acids. For unsaturated fatty acids like this compound, this process requires additional enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to handle the double bonds.[4][5][6][7]

  • Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs to release coenzyme A and the free fatty acid.[8][9] This process is involved in regulating the intracellular concentrations of acyl-CoAs.

Experimental Protocols

Accurate quantification of this compound requires careful sample handling and a robust analytical method to account for its inherent instability.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol outlines a standard method for the analysis of long-chain acyl-CoAs from biological samples.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold buffer.
  • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3]
  • Centrifuge to pellet the precipitated protein.
  • The supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation.[2][3][10][11]
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used for elution.
  • Mass Spectrometry: Employ a tandem mass spectrometer operating in positive ion mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The characteristic neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da) from the precursor ion is often monitored.[10][11]

3. Stability Assessment:

  • To assess stability under different conditions (pH, temperature), prepare solutions of this compound in the desired buffers.
  • Incubate aliquots at the specified temperatures for various time points.
  • At each time point, quench the reaction (e.g., by adding a cold organic solvent) and analyze the remaining amount of the intact acyl-CoA using the LC-MS/MS method described above.
  • Calculate the percentage of degradation over time.

Signaling and Metabolic Pathways

The degradation of this compound is an integral part of fatty acid metabolism. The following diagrams illustrate the key pathways involved.

beta_oxidation_pathway 13Z-3-Oxoicosenoyl-CoA 13Z-3-Oxoicosenoyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase 13Z-3-Oxoicosenoyl-CoA->Enoyl-CoA_Isomerase cis-Δ3 to trans-Δ2 2,4-Dienoyl-CoA_Reductase 2,4-Dienoyl-CoA_Reductase 13Z-3-Oxoicosenoyl-CoA->2,4-Dienoyl-CoA_Reductase if polyunsaturated Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase Enoyl-CoA_Isomerase->Acyl-CoA_Dehydrogenase 2,4-Dienoyl-CoA_Reductase->Enoyl-CoA_Isomerase Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase Acyl-CoA_Dehydrogenase->Enoyl-CoA_Hydratase 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA_Dehydrogenase Enoyl-CoA_Hydratase->3-Hydroxyacyl-CoA_Dehydrogenase Thiolase Thiolase 3-Hydroxyacyl-CoA_Dehydrogenase->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Shorter_Acyl-CoA Shorter_Acyl-CoA Thiolase->Shorter_Acyl-CoA Shorter_Acyl-CoA->Acyl-CoA_Dehydrogenase

Caption: Enzymatic degradation of unsaturated fatty acyl-CoAs via β-oxidation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein_Precipitation Homogenization->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_Separation LC_Separation Supernatant_Collection->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification_Results Quantification_Results Data_Analysis->Quantification_Results

References

validation of gene knockouts on (13Z)-3-oxoicosenoyl-CoA levels

Author: BenchChem Technical Support Team. Date: December 2025

Validation of Gene Knockouts on Long-Chain Acyl-CoA Metabolism

A comprehensive guide for researchers on comparing the effects of gene knockouts on the levels of long-chain acyl-CoAs, with a focus on experimental validation and data presentation.

Introduction

This guide provides a comparative overview of the effects of knocking out two key genes involved in lipid metabolism, Acyl-CoA Thioesterase 7 (ACOT7) and Stearoyl-CoA Desaturase 1 (SCD1). We will present available quantitative data, detail the experimental protocols used for validation, and provide visualizations of the relevant pathways and workflows.

Comparative Analysis of Gene Knockouts

The functional consequences of knocking out genes involved in lipid metabolism can be assessed by detailed lipidomic analysis. Below is a comparison of the reported effects of knocking out ACOT7 and SCD1.

Gene Knockout Alternative/Control Key Quantitative Changes in Lipid Profile References
ACOT7 Wild-Type (WT) control cells- Strong increase in total fatty acids with 20 or more carbon atoms. - Decrease in C8 to C18 acyl-CoAs (expected, though direct measurement not always shown). - Significant alterations in the overall fatty acid profile.[1]
SCD1 Wild-Type (WT) mice- Reduced serum triacylglycerol (TAG) and cholesterol levels. - Decreased protein levels of SCD1. - Lower body weight in knockout mice.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments involved in the validation of gene knockouts affecting lipid metabolism.

Generation of Knockout Cell Lines/Mice

a) CRISPR/Cas9-Mediated Gene Knockout in Cell Lines (General Protocol)

  • sgRNA Design and Cloning: Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., ACOT7). Clone the sgRNA sequences into a suitable expression vector containing Cas9 nuclease.

  • Cell Transfection: Transfect the host cell line (e.g., HEK293T) with the sgRNA/Cas9 expression vector using a suitable transfection reagent.

  • Single-Cell Cloning: After 48-72 hours, perform single-cell sorting or serial dilution to isolate individual cell clones.

  • Genotyping: Expand the single-cell clones and extract genomic DNA. Use PCR and Sanger sequencing to screen for clones with frame-shift mutations in the target gene.

  • Protein Knockout Validation: Confirm the absence of the target protein in validated knockout clones using Western blotting.

b) Generation of Knockout Mice (as described for Scd1) [2][3]

  • sgRNA and Cas9 mRNA Preparation: Design and synthesize sgRNAs targeting the Scd1 gene. In vitro transcribe Cas9 mRNA.

  • Zygote Microinjection: Collect zygotes from superovulated female mice. Microinject the mixture of sgRNAs and Cas9 mRNA into the cytoplasm of the zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes that have developed to the two-cell stage into pseudopregnant surrogate mothers.

  • Genotyping of Offspring: Extract genomic DNA from tail biopsies of the resulting pups. Use PCR and sequencing to identify founder mice with mutations in the Scd1 gene.

  • Breeding: Establish a colony of knockout mice by breeding the founder mice.

Lipid Extraction and Analysis

a) Total Lipid Extraction from Cells or Tissues (Folch Method) [4]

  • Homogenization: Homogenize the cell pellet or tissue sample in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add 0.25 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for subsequent analysis.

b) Analysis of Fatty Acids and Acyl-CoAs by Mass Spectrometry

  • Derivatization (for Fatty Acids): Convert fatty acids to their fatty acid methyl esters (FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • LC-MS/MS for Acyl-CoAs: Use Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification of individual acyl-CoA species. A specific precursor-to-product ion transition is monitored for each analyte.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a simplified fatty acid metabolism pathway and a typical experimental workflow for validating a gene knockout.

FattyAcidMetabolism cluster_synthesis Fatty Acid Synthesis cluster_degradation Fatty Acid Degradation cluster_modification Acyl-CoA Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitate (C16:0) Palmitate (C16:0) Malonyl-CoA->Palmitate (C16:0) FASN Stearate (C18:0) Stearate (C18:0) Palmitate (C16:0)->Stearate (C18:0) Elongases Oleoyl-CoA Oleoyl-CoA Stearate (C18:0)->Oleoyl-CoA SCD1 Complex Lipids (TAG, PL) Complex Lipids (TAG, PL) Oleoyl-CoA->Complex Lipids (TAG, PL) Long-chain Acyl-CoA Long-chain Acyl-CoA Long-chain Acyl-CoA->Acetyl-CoA β-oxidation Free Fatty Acid + CoA Free Fatty Acid + CoA Long-chain Acyl-CoA->Free Fatty Acid + CoA ACOT7 Long-chain Acyl-CoA->Complex Lipids (TAG, PL) Signaling Signaling Free Fatty Acid + CoA->Signaling

Caption: Simplified overview of fatty acid metabolism highlighting the roles of SCD1 and ACOT7.

GeneKnockoutWorkflow cluster_design Design & Construction cluster_generation KO Model Generation cluster_validation Validation & Analysis A Target Gene Selection B sgRNA Design A->B C Vector Construction B->C D Transfection / Microinjection C->D E Selection / Breeding D->E F Genotyping (PCR & Sequencing) E->F G Protein Expression (Western Blot) F->G H Lipid Extraction F->H J Data Analysis G->J I Lipidomic Analysis (MS) H->I I->J

References

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Experimental Design

To identify genes responsive to (13Z)-3-oxoicosenoyl-CoA, a typical experimental design would involve treating a relevant biological system (e.g., cell culture or an animal model) with this compound and a suitable control, followed by RNA sequencing to compare their transcriptomes.

Objective: To identify differentially expressed genes in response to this compound treatment.

Experimental Groups:

  • Treatment Group: Biological replicates treated with this compound.

  • Control Group: Biological replicates treated with a vehicle control (e.g., the solvent used to dissolve the fatty acyl-CoA).

  • Alternative Fatty Acid Group (Optional): To distinguish gene expression changes specific to this compound from general effects of fatty acids, a group treated with a structurally similar but distinct fatty acyl-CoA could be included.

Biological System: The choice of the biological system is critical and should be relevant to the hypothesized function of this compound. This could range from liver cell lines (e.g., HepG2) to primary cardiomyocytes, depending on the research focus.

Detailed Experimental Protocol

The following protocol outlines the key steps for a comparative transcriptomics experiment.

  • Cell Culture and Treatment:

    • Culture the chosen cell line to a predetermined confluency.

    • Expose the treatment group to a specific concentration of this compound and the control group to the vehicle. The concentration and duration of treatment should be optimized in preliminary experiments to ensure cell viability and elicit a biological response.

    • It is recommended to use a minimum of three biological replicates for each experimental group to ensure statistical power.[1]

  • RNA Extraction:

    • Following treatment, harvest the cells and lyse them using a suitable lysis buffer.

    • Extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect genes with low expression levels (typically 20-30 million reads per sample).

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.

    • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

    • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treatment and control groups using statistical packages like DESeq2 or edgeR in R. These tools normalize the count data and perform statistical tests to identify genes with significant expression changes.

    • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify over-represented biological processes, molecular functions, and cellular components.

Data Presentation

The results of the differential gene expression analysis should be summarized in a clear and concise table.

Table 1: Differentially Expressed Genes in Response to this compound Treatment

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Function/Pathway
Gene A2.50.0010.01Fatty Acid Metabolism
Gene B-1.80.0050.04Inflammation
Gene C3.10.00050.008Cell Signaling
...............

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis A Cell Culture B Treatment: This compound vs. Vehicle A->B C RNA Extraction B->C D RNA Quality Control C->D E Library Preparation D->E F Next-Generation Sequencing E->F G Read Quality Control & Alignment F->G H Gene Expression Quantification G->H I Differential Expression Analysis H->I J Functional Enrichment Analysis I->J K K J->K Identification of Target Genes

A generalized workflow for a comparative transcriptomics experiment.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known roles of other fatty acids in activating nuclear receptors like PPARs.[2][3]

signaling_pathway Compound This compound Receptor Nuclear Receptor (e.g., PPARα) Compound->Receptor Complex PPARα-RXR Complex Receptor->Complex Dimer RXR Dimer->Complex PPRE PPRE in DNA Complex->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Regulates

A hypothetical signaling pathway involving a nuclear receptor.

References

Assessing the Off-Target Effects of (13Z)-3-Oxoicosenoyl-CoA Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of (13Z)-3-oxoicosenoyl-CoA analogs, a class of molecules with potential applications in modulating lipid metabolism and associated signaling pathways. Given the importance of specificity in drug development, this document outlines key experimental approaches and presents hypothetical data to illustrate how the off-target profile of a lead analog (Analog A) can be compared against other relevant inhibitors of fatty acid metabolism.

The assessment of off-target interactions is crucial for understanding the full biological activity of a compound and for predicting potential adverse effects.[1] A thorough off-target profile helps in the early identification of potential safety issues and provides a more complete picture of a compound's mechanism of action.[1]

Comparative Compounds

To provide a meaningful comparison, this guide considers two well-characterized inhibitors of fatty acid metabolism as alternative compounds:

  • Orlistat: A potent inhibitor of fatty acid synthase (FASN) and lipases.

  • Etomoxir: An irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1), a key enzyme in mitochondrial fatty acid oxidation.

Data Presentation: Comparative Off-Target Profile

The following tables summarize hypothetical quantitative data from a series of off-target profiling assays.

Table 1: Kinase Selectivity Profile

A broad panel of kinases is often screened to identify potential off-target interactions, as kinases are common off-targets for many small molecules.[2][3][4] This table presents the percentage of inhibition at a fixed concentration (e.g., 10 µM) for a selection of kinases.

Kinase TargetAnalog A (% Inhibition @ 10 µM)Orlistat (% Inhibition @ 10 µM)Etomoxir (% Inhibition @ 10 µM)
FAK85155
PI3Kα583
MAPK112107
CDK2964
SRC782012

Table 2: Receptor Binding Profile

Off-target binding to G-protein coupled receptors (GPCRs) and other receptors can lead to unintended physiological effects. This table shows the binding affinity (Ki) for a panel of common receptors.[5]

Receptor TargetAnalog A (Ki, µM)Orlistat (Ki, µM)Etomoxir (Ki, µM)
Adrenergic α1A> 10> 10> 10
Dopamine D22.5> 10> 10
Serotonin 5-HT2A8.1> 10> 10
Muscarinic M1> 10> 10> 10

Table 3: Cellular Thermal Shift Assay (CETSA) Data

CETSA is a powerful technique to confirm target engagement and identify off-targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.[6][7][8][9] This table shows the thermal shift (ΔTm) for the intended target and a known off-target.

Protein TargetAnalog A (ΔTm, °C)Orlistat (ΔTm, °C)Etomoxir (ΔTm, °C)
Acyl-CoA Thioesterase (Intended Target)+ 4.2+ 0.5+ 0.3
Focal Adhesion Kinase (FAK) (Off-Target)+ 3.1+ 0.2+ 0.1

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental data.

Kinase Profiling Assay (Biochemical)

Objective: To determine the inhibitory activity of the test compounds against a broad panel of purified kinases.

Methodology:

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Radiometric assays using ³³P-ATP are a common format.[3]

  • Procedure:

    • Kinase reactions are set up in a 96-well plate format.

    • Each well contains the specific kinase, a generic or specific substrate (e.g., myelin basic protein), and ATP (containing ³³P-ATP).

    • Test compounds (Analog A, Orlistat, Etomoxir) are added at a fixed concentration (e.g., 10 µM). A DMSO control is included.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

    • Unincorporated ³³P-ATP is washed away.

    • The amount of incorporated radioactivity on the filter is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to the DMSO control.

Receptor Binding Assay

Objective: To assess the binding affinity of the test compounds to a panel of common receptors.

Methodology:

  • Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.[5][10]

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration.

    • The amount of radioactivity on the filter is quantified.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify off-targets in intact cells.

Methodology:

  • Assay Principle: Ligand binding stabilizes a target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[6][8][9]

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control (DMSO).

    • After treatment, the cells are harvested and lysed.

    • The cell lysate is divided into aliquots and heated to a range of temperatures.

    • After heating, the aggregated proteins are pelleted by centrifugation.

    • The supernatant containing the soluble protein fraction is collected.

    • The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.[1][11]

    • A melting curve is generated by plotting the amount of soluble protein as a function of temperature.

    • The thermal shift (ΔTm) is the difference in the melting temperature of the protein in the presence and absence of the compound.

Visualizations

Diagrams illustrating key pathways and workflows provide a clearer understanding of the experimental logic.

experimental_workflow cluster_screening Off-Target Screening cluster_validation Cellular Validation cluster_analysis Data Analysis compound This compound Analog A Orlistat Etomoxir kinase_assay Kinase Panel Screening (>400 Kinases) compound->kinase_assay Biochemical Assay receptor_assay Receptor Panel Screening (>50 Receptors) compound->receptor_assay Binding Assay cetsa Cellular Thermal Shift Assay (CETSA) kinase_assay->cetsa Validate Hits proteomics Proteome-wide CETSA (MS-based) cetsa->proteomics Broaden Scope data Quantitative Data (% Inhibition, Ki, ΔTm) proteomics->data comparison Comparative Analysis comparison->data

Caption: Experimental workflow for assessing off-target effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) e.g., EGFR PI3K PI3K RTK->PI3K SRC SRC (Off-Target) RTK->SRC FA_metabolism Fatty Acid Metabolism (Intended Pathway) Analog_A This compound Analog A Analog_A->FA_metabolism Inhibition (On-Target) FAK FAK (Off-Target) Analog_A->FAK Inhibition (Off-Target) Analog_A->SRC Inhibition (Off-Target) Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival FAK->Cell_Survival SRC->FAK

Caption: Potential on- and off-target signaling pathways.

References

Safety Operating Guide

Essential Safety and Disposal Guide for (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety information and detailed operational procedures for the proper disposal of (13Z)-3-oxoicosenoyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it as a potentially hazardous substance. The following guidelines are based on established best practices for the disposal of laboratory research chemicals.

Compound Information

This compound is an unsaturated fatty acyl-CoA intended for research use only and has not been fully validated for medical applications.[1][2] Due to the lack of comprehensive toxicological data, caution is advised during handling and disposal.

PropertyValueSource
Molecular FormulaC41H70N7O18P3S[2]
Molecular Weight1074.02[2]
Chemical Class3-oxo-fatty acyl-CoA[3]
Known HazardsNot fully determined. Treat as potentially hazardous.General Precaution

Immediate Safety and Handling Precautions

Before handling this compound, ensure that you are in a well-ventilated area, preferably a fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: Laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound and materials contaminated with it must be handled systematically to ensure safety and regulatory compliance. Organic substances should not be disposed of down the drain.[4][5]

1. Waste Segregation and Collection:

  • Pure Compound/Unused Product: Collect any unused or waste this compound in a designated, labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Contaminated Labware (Solid Waste): Items such as pipette tips, microfuge tubes, and gloves that have come into contact with the compound should be collected in a separate, clearly labeled solid hazardous waste container.

  • Contaminated Labware (Liquid Waste): Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with "Hazardous Waste."

  • The label should include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, secure area, such as a satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from ignition sources and incompatible chemicals.

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of the chemical waste through regular trash or down the sanitary sewer.

Decontamination of Laboratory Equipment

Proper decontamination of lab equipment that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.

Decontamination Protocol:

  • Initial Cleaning: Begin by removing any visible residue of the compound from the equipment.[6][7]

  • Chemical Inactivation (if applicable): As the reactivity of this compound with common decontaminants is unknown, a thorough cleaning with a laboratory detergent and water is the primary recommended step.[7]

  • Solvent Rinse: Rinse the equipment with an appropriate solvent that is known to dissolve fatty acyl-CoAs, such as an alcohol (e.g., 70% ethanol), followed by a rinse with deionized water. Collect all rinsates as hazardous liquid waste.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_waste Waste Streams start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_decision Generate Waste? ppe->waste_decision pure_compound Pure Compound / Expired Product waste_decision->pure_compound Yes contaminated_solids Contaminated Solids (e.g., tips, tubes, gloves) waste_decision->contaminated_solids Yes contaminated_liquids Contaminated Liquids (e.g., solutions, rinsates) waste_decision->contaminated_liquids Yes decon_decision Decontaminate Equipment? waste_decision->decon_decision No, task complete collect_waste Collect in Separate, Labeled Hazardous Waste Containers pure_compound->collect_waste contaminated_solids->collect_waste contaminated_liquids->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end decon_decision->end No decon_procedure Follow Decontamination Protocol: 1. Initial Wipe 2. Detergent Wash 3. Solvent Rinse 4. Final Water Rinse decon_decision->decon_procedure Yes collect_decon_waste Collect Rinsate as Liquid Hazardous Waste decon_procedure->collect_decon_waste collect_decon_waste->collect_waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for Handling (13Z)-3-oxoicosenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, handling, and disposal information for (13Z)-3-oxoicosenoyl-CoA. Given that this compound is intended for research use only and its toxicological properties have not been fully characterized, it must be handled with the appropriate precautions for a chemical with unknown hazards. The following procedures are based on standard laboratory safety protocols for biochemical reagents.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure. The required PPE is detailed below.[1][2][3][4]

PPE CategoryItemSpecifications and Rationale
Body Protection Laboratory CoatA standard, full-sleeved lab coat is required to protect against accidental splashes and contact with the skin.[2][3][5]
Hand Protection Disposable Nitrile GlovesNitrile gloves should be worn to prevent skin contact. If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly. For prolonged handling, consider double-gloving.[2][6]
Eye and Face Protection Safety Glasses with Side Shields or GogglesTo protect the eyes from splashes, safety glasses with side shields are the minimum requirement. Goggles offer more complete protection and should be used when there is a greater risk of splashing.[2][6]
Respiratory Protection Not Generally RequiredWhen handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not necessary. If aerosols may be generated, a risk assessment should be performed to determine if a respirator is needed.[1]
Foot Protection Closed-Toe ShoesClosed-toe shoes are mandatory to protect the feet from spills and falling objects in the laboratory.[2]

II. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety and maintain the integrity of the compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Retrieve Compound Retrieve Compound Prepare Workspace->Retrieve Compound Work in fume hood Aliquot/Weigh Aliquot/Weigh Retrieve Compound->Aliquot/Weigh Use appropriate tools Dissolve/Dilute Dissolve/Dilute Aliquot/Weigh->Dissolve/Dilute Handle carefully Perform Experiment Perform Experiment Dissolve/Dilute->Perform Experiment Follow protocol Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Segregate waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Follow procedure Wash Hands Wash Hands Doff PPE->Wash Hands Final step

Caption: Standard workflow for safely handling this compound.

Experimental Protocols:

  • Preparation:

    • Before handling the compound, put on all required personal protective equipment as specified in the table above.[1][2]

    • Prepare a designated workspace in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Handling:

    • Retrieve the container of this compound from its storage location.

    • If working with a solid form, carefully weigh the desired amount using a calibrated microbalance. Avoid creating dust.

    • For dissolution, consult relevant literature for appropriate solvents. A mixture of water and dimethyl sulfoxide (B87167) (DMSO) may be a suitable starting point for creating stock solutions.[8] Due to the potential for limited long-term stability in solution, it is advisable to prepare fresh solutions for each experiment.[8]

    • When transferring solutions, use appropriate laboratory equipment such as micropipettes to ensure accuracy and prevent spills.

  • In Case of a Spill:

    • In the event of a small spill, absorb the material with an inert absorbent material.

    • Clean the spill area with a suitable detergent and water.

    • Collect all contaminated materials in a sealed container for proper disposal.

III. Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Disposal Decision Pathway

Waste Generated Waste Generated Is it a sharp? Is it a sharp? Waste Generated->Is it a sharp? Is it liquid waste? Is it liquid waste? Is it a sharp?->Is it liquid waste? No Sharps Container Sharps Container Is it a sharp?->Sharps Container Yes Is it solid waste? Is it solid waste? Is it liquid waste?->Is it solid waste? No Chemical Waste Container (Liquid) Chemical Waste Container (Liquid) Is it liquid waste?->Chemical Waste Container (Liquid) Yes Chemical Waste Container (Solid) Chemical Waste Container (Solid) Is it solid waste?->Chemical Waste Container (Solid) Yes Follow Institutional Guidelines Follow Institutional Guidelines Sharps Container->Follow Institutional Guidelines Chemical Waste Container (Liquid)->Follow Institutional Guidelines Chemical Waste Container (Solid)->Follow Institutional Guidelines

Caption: Decision-making process for the disposal of waste.

Disposal Protocols:

  • Unused Compound and Contaminated Solids:

    • Collect unused this compound and any solids contaminated with it (e.g., pipette tips, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Contaminated Liquids:

    • Aqueous solutions containing this compound should not be disposed of down the drain.[10][11]

    • Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous chemical waste container.[9]

  • General Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.[12]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.